molecular formula C12H9NO3 B1333454 8-Carbamoylnaphthalene-1-carboxylic acid CAS No. 5811-88-1

8-Carbamoylnaphthalene-1-carboxylic acid

Cat. No.: B1333454
CAS No.: 5811-88-1
M. Wt: 215.2 g/mol
InChI Key: GRVIMBYDMARKEZ-UHFFFAOYSA-N
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Description

8-Carbamoylnaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-carbamoylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVIMBYDMARKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380401
Record name 8-Carbamoylnaphthalene-1-carboxylic acid
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5811-88-1
Record name Naphthalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5811-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Carbamoylnaphthalene-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10380401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Carbamoylnaphthalene-1-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Carbamoylnaphthalene-1-carboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines plausible experimental protocols, and includes visualizations to illustrate molecular structure and analytical workflows.

Core Chemical Properties

This compound is a derivative of naphthalene, featuring both a carboxylic acid and a carboxamide (carbamoyl) functional group at the 1 and 8 positions, respectively. Its chemical identity is established by the following identifiers.

Table 1: Chemical Identifiers and Descriptors

Property Value Source
IUPAC Name This compound [1][2]
Synonyms 8-Carbamoyl-1-naphthoic acid, 8-(Aminocarbonyl)-1-naphthoic acid, 8-Carboxynaphthalene-1-carboxamide [1][2]
CAS Number 5811-88-1 [1]
Molecular Formula C₁₂H₉NO₃ [1][2]
Canonical SMILES C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O [1][2]
InChI InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) [1]

| InChIKey | GRVIMBYDMARKEZ-UHFFFAOYSA-N |[1][2] |

Physicochemical Data

The quantitative physical and chemical properties of the compound are summarized below. These values are a mix of experimental and computationally predicted data.

Table 2: Summary of Physicochemical Properties

Property Value Method Source
Molecular Weight 215.20 g/mol Computed [1]
Exact Mass 215.058243149 Da Computed [1]
Melting Point 265-267 °C Experimental [2]
Boiling Point 544.7 °C at 760 mmHg Predicted [2]
Density 1.39 g/cm³ Predicted [2]
XLogP3 (Lipophilicity) 1.3 Computed [1]
Polar Surface Area 80.4 Ų Computed [1]
Rotatable Bond Count 2 Computed [1]
Hydrogen Bond Donors 2 Computed [1]

| Hydrogen Bond Acceptors | 3 | Computed |[1] |

Logical Structure and Functional Groups

The molecule's structure is defined by a rigid naphthalene core with two key functional groups that dictate its chemical behavior.

G cluster_molecule This compound cluster_groups Functional Groups A Naphthalene Core (C₁₀H₆) B Carboxylic Acid (-COOH) at C1 A->B influences acidity, reactivity C Carbamoyl (Amide) (-CONH₂) at C8 A->C influences H-bonding, conformation B->C peri-interaction, intramolecular H-bonding

Figure 1: Key structural components of the molecule.

Spectroscopic Analysis

While a full experimental spectrum is not publicly available, the expected spectroscopic characteristics can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum would show characteristic absorptions for the functional groups present.[3]

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3500 cm⁻¹ region.[3]

  • N-H Stretch (Amide): Two sharp peaks are expected around 3100-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid & Amide): Strong, sharp absorptions are expected between 1650-1750 cm⁻¹. The peri-interaction and potential hydrogen bonding may cause shifts or broadening.

  • C=C Stretch (Aromatic): Peaks will appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A broad singlet, highly deshielded, appearing far downfield (>10-12 ppm).[3][4]

    • -NH₂ Protons: Two broad singlets are expected, typically in the 5-8 ppm range.

    • Aromatic Protons: A complex multiplet pattern is expected between 7-9 ppm, corresponding to the 6 protons on the naphthalene ring.

  • ¹³C NMR:

    • Carbonyl Carbons (-C=O): Two distinct signals are expected in the highly deshielded region of 160-185 ppm.[3][4]

    • Aromatic Carbons: Multiple signals would appear between 110-150 ppm.

Mass Spectrometry (MS)

GC-MS analysis provides fragmentation data for the molecule.

  • Molecular Ion Peak (M⁺): Expected at m/z = 215.

  • Key Fragments: The top three observed peaks are at m/z values of 197, 153, and 126.[1] This pattern suggests an initial loss of H₂O or NH₃, followed by the loss of CO or other fragments from the naphthalene core.

Experimental Protocols

Plausible Synthesis Protocol

A plausible route for the synthesis of this compound starts from 1,8-naphthalic anhydride. This involves a selective mono-amidation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-naphthalic anhydride in a suitable aprotic solvent (e.g., Dichloromethane).

  • Amidation: Add a solution of aqueous ammonia dropwise to the stirred solution at room temperature.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then acidified with dilute HCl to precipitate the carboxylic acid.

  • Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.

G start Start: 1,8-Naphthalic Anhydride step1 Dissolve in Aprotic Solvent (e.g., DCM) start->step1 step2 Add Aqueous Ammonia (NH₄OH) dropwise at Room Temperature step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Solvent Evaporation (Rotary Evaporator) step3->step4 step5 Acidify with dilute HCl step4->step5 step6 Filter Precipitate step5->step6 step7 Wash with Cold Water step6->step7 step8 Purify by Recrystallization step7->step8 end Product: 8-Carbamoylnaphthalene- 1-carboxylic acid step8->end

Figure 2: Plausible workflow for chemical synthesis.
Spectroscopic Characterization Protocol

The following outlines standard procedures for obtaining spectroscopic data.[6]

  • Sample Preparation: Prepare separate, appropriately concentrated samples of the purified compound for each analytical technique.

    • NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • IR: Prepare a KBr pellet by mixing the solid sample with dry potassium bromide or use an ATR-FTIR spectrometer.[6]

    • MS: For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be required.[6] Direct infusion ESI-MS can also be used.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz).

    • IR: Record the spectrum in the 4000-400 cm⁻¹ range.

    • MS: Obtain the mass spectrum, ensuring calibration for accurate mass determination.

  • Data Analysis:

    • Assign peaks in NMR and IR spectra to the corresponding functional groups and protons/carbons.

    • Analyze the fragmentation pattern in the mass spectrum to confirm the molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve in Deuterated Solvent acq_nmr Acquire ¹H & ¹³C Spectra prep_nmr->acq_nmr prep_ir Prepare KBr Pellet or use ATR acq_ir Record FTIR Spectrum prep_ir->acq_ir prep_ms Prepare for ESI-MS or GC-MS acq_ms Obtain Mass Spectrum prep_ms->acq_ms an_nmr Assign Chemical Shifts acq_nmr->an_nmr an_ir Identify Functional Group Bands acq_ir->an_ir an_ms Analyze Fragmentation Pattern acq_ms->an_ms end Structural Confirmation an_nmr->end an_ir->end an_ms->end start Purified Compound start->prep_nmr start->prep_ir start->prep_ms

Figure 3: General workflow for spectroscopic analysis.

Biological Activity

Safety and Handling

According to aggregated GHS data, this compound is classified as a warning-level hazard.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1] Handling should occur in a well-ventilated area.[1]

References

An In-depth Technical Guide to the Synthesis of 8-Carbamoylnaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-carbamoylnaphthalene-1-carboxylic acid, a molecule of interest in chemical research and drug development. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as 8-carboxynaphthalene-1-carboxamide, is a derivative of naphthalene-1,8-dicarboxylic acid. Its structure, featuring both a carboxylic acid and a carboxamide group in the peri-position, makes it a valuable building block in the synthesis of more complex molecules, including those with potential pharmacological activity. The selective synthesis of this mono-amide derivative from the corresponding dicarboxylic anhydride presents a key chemical challenge. This guide focuses on the most direct and plausible synthetic route.

Core Synthesis Pathway: Selective Mono-amidation of Naphthalene-1,8-dicarboxylic Anhydride

The principal and most direct pathway for the synthesis of this compound is the selective mono-amidation of naphthalene-1,8-dicarboxylic anhydride. This reaction involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride ring, leading to the formation of an amic acid.

This process is conceptually an intermediate step in the well-established synthesis of 1,8-naphthalimide, where a second intramolecular condensation reaction occurs to form the cyclic imide.[1] Therefore, controlling the reaction conditions to favor the formation and isolation of the mono-amidated product is critical. Key parameters to control include stoichiometry of the reactants, temperature, and reaction time.

Synthesis_Pathway cluster_main Primary Synthesis Route cluster_side Side Reaction / Further Conversion Start Naphthalene-1,8-dicarboxylic anhydride Intermediate 8-Carbamoylnaphthalene- 1-carboxylic acid (Amic Acid Intermediate) Start->Intermediate NH3 (1 eq.) Controlled Conditions (e.g., low temp.) Product 1,8-Naphthalimide Intermediate->Product Heat / Dehydration (or excess NH3)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

While a specific, high-yield protocol for the exclusive synthesis and isolation of this compound is not extensively documented in publicly available literature, the following experimental design is proposed based on the principles of selective aminolysis of cyclic anhydrides.[2] The key is to use a controlled amount of ammonia and maintain conditions that prevent the subsequent cyclization to the imide.

Materials:

  • Naphthalene-1,8-dicarboxylic anhydride

  • Aqueous ammonia (concentration to be determined, e.g., 28-30%)

  • Suitable solvent (e.g., Dioxane, THF, or water)

  • Hydrochloric acid (for acidification)

  • Deionized water

Proposed Experimental Workflow:

Experimental_Workflow Start Dissolve Naphthalene-1,8-dicarboxylic anhydride in a suitable solvent. Step1 Cool the solution (e.g., 0-5 °C). Start->Step1 Step2 Slowly add one molar equivalent of aqueous ammonia with vigorous stirring. Step1->Step2 Step3 Monitor the reaction by TLC or HPLC to observe the formation of the amic acid and consumption of the anhydride. Step2->Step3 Step4 Once the reaction is complete (or optimal), acidify the mixture with HCl to precipitate the product. Step3->Step4 Step5 Filter the precipitate, wash with cold water, and dry under vacuum. Step4->Step5 End Characterize the product (NMR, IR, MS, Melting Point). Step5->End

Caption: Proposed experimental workflow for the synthesis of this compound.

Quantitative Data

Due to the limited availability of specific literature on the optimized synthesis of this compound, the quantitative data presented below is a combination of reported physical properties and expected spectroscopic characteristics based on the analysis of its functional groups.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₂H₉NO₃[3]
Molecular Weight 215.21 g/mol [3]
Melting Point 265-270 °C[4]
Boiling Point 544.7 °C at 760 mmHg[3]
Density 1.39 g/cm³[3]
Appearance SolidN/A
CAS Number 5811-88-1[5]

Table 2: Spectroscopic Data

SpectroscopyCharacteristic Peaks/SignalsReference
¹H NMR Aromatic protons (multiple signals), Amide protons (broad singlet), Carboxylic acid proton (broad singlet, downfield shift >10 ppm)[6][7]
¹³C NMR Aromatic carbons (multiple signals, ~110-150 ppm), Carboxamide carbonyl carbon (~165-175 ppm), Carboxylic acid carbonyl carbon (~170-185 ppm)[8][9][10]
FT-IR (cm⁻¹) O-H stretch (broad, ~2500-3300), N-H stretch (~3100-3500), C=O stretch (carboxylic acid, ~1700-1730), C=O stretch (amide, ~1650-1680)[11][12][13][14]
Mass Spec. m/z top peak: 197, m/z 2nd highest: 153, m/z 3rd highest: 126[5]

Conclusion

The synthesis of this compound via the selective mono-amidation of naphthalene-1,8-dicarboxylic anhydride is a chemically sound and direct approach. The primary challenge lies in optimizing the reaction conditions to favor the formation of the amic acid and prevent its subsequent cyclization to the naphthalimide. The experimental protocol and data presented in this guide provide a solid foundation for researchers to develop a robust and high-yield synthesis of this valuable chemical intermediate. Further investigation into reaction kinetics and the use of alternative aminating agents or catalysts could lead to improved synthetic methodologies.

References

Photophysical Properties of 8-Carbamoylnaphthalene-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Carbamoylnaphthalene-1-carboxylic acid is a disubstituted naphthalene derivative featuring a carboxylic acid at the C1 position and a carbamoyl (carboxamide) group at the C8 position. Its rigid naphthalene core, coupled with functional groups capable of hydrogen bonding and altering electron density, suggests potential for interesting photophysical behaviors, including fluorescence. Naphthalene-based fluorophores are integral to various scientific domains, including the development of fluorescent probes, sensors, and active pharmaceutical ingredients. Understanding the photophysical properties of this specific molecule is crucial for unlocking its potential applications.

This document outlines the anticipated photophysical characteristics of this compound, provides standardized methodologies for their experimental determination, and proposes a logical synthetic pathway.

Expected Photophysical Properties

The photophysical behavior of this compound is dictated by the electronic structure of the naphthalene ring, perturbed by the electron-withdrawing carboxylic acid and carbamoyl substituents.

Absorption Spectroscopy

The parent naphthalene molecule exhibits characteristic absorption bands in the ultraviolet region. The introduction of substituents at the peri-positions (C1 and C8) is expected to cause a bathochromic (red) shift in the absorption maxima (λ_abs_) due to the extension of the π-conjugated system. Both the carboxylic acid and carbamoyl groups can interact electronically with the naphthalene core, influencing the energy of the S₀ → S₁ transition. Intramolecular hydrogen bonding between the -COOH and -CONH₂ groups could induce a more planar and rigid conformation, which would likely lead to more defined, structured absorption bands.

Emission Spectroscopy

Many naphthalene derivatives are known to be fluorescent, and this compound is expected to exhibit fluorescence upon excitation into its absorption bands. Key anticipated properties of its emission include:

  • Solvatochromism: The emission spectrum is likely to be sensitive to the polarity of the solvent. This phenomenon arises from the stabilization of the excited state dipole moment by polar solvent molecules. A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is anticipated, which is a common feature of naphthalene derivatives with donor-acceptor characteristics.

  • pH Sensitivity: The presence of the carboxylic acid group (pKa ≈ 3-5) and the potential for protonation/deprotonation of the amide group under strong acidic or basic conditions suggests that the fluorescence properties (intensity and wavelength) will be highly dependent on the pH of the medium.

  • Intramolecular Charge Transfer (ICT): The substituents may facilitate an intramolecular charge transfer character in the excited state, which often leads to a large Stokes shift and sensitivity to the local environment.

Data Presentation

The following table summarizes the anticipated photophysical properties for this compound in a common organic solvent like ethanol. This data is illustrative and requires experimental verification.

Photophysical ParameterExpected Value/RangeNotes
Absorption Maximum (λ_abs_) 320 - 350 nmDependent on solvent and pH.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹Typical for π-π* transitions in naphthalenes.
Emission Maximum (λ_em_) 400 - 480 nmExpected to show a red shift in more polar solvents.
Stokes Shift 80 - 130 nm (approx. 6000 - 8000 cm⁻¹)A large shift is anticipated due to potential ICT character.
Fluorescence Quantum Yield (Φ_F_) 0.1 - 0.5Highly dependent on solvent, pH, and temperature.
Fluorescence Lifetime (τ_F_) 1 - 10 nsDependent on the rates of radiative and non-radiative decay.

Synthesis Pathway

While a specific protocol for this compound is not documented, a plausible synthesis can be envisioned starting from commercially available naphthalic anhydride (naphthalene-1,8-dicarboxylic anhydride). A selective mono-amidation followed by hydrolysis would yield the target compound.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A Naphthalic Anhydride B Naphthalimide A->B  Ammonia (NH₃) / Heat   C 8-Carbamoylnaphthalene- 1-carboxylic Acid B->C  Base Hydrolysis (e.g., NaOH, H₂O)  

Caption: Plausible synthetic route to this compound.

Experimental Protocols

The following sections describe standard methodologies for the comprehensive photophysical characterization of a fluorescent compound like this compound.

General Sample Preparation
  • Prepare a stock solution of the compound (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

  • For spectroscopic measurements, dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • For pH-dependent studies, use appropriate buffer solutions (e.g., citrate, phosphate, borate) to maintain a constant pH.

UV-Visible Absorption Spectroscopy
  • Instrument: Use a dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λ_abs_).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Steady-State Fluorescence Spectroscopy
  • Instrument: Use a calibrated spectrofluorometer.

  • Procedure:

    • Emission Spectrum: Excite the sample at its λ_abs_. Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline. The peak of this spectrum is the λ_em_.

    • Excitation Spectrum: Set the emission detector to the λ_em_. Scan the excitation monochromator over a range of wavelengths below the emission maximum. The resulting spectrum should match the absorption spectrum if a single fluorescent species is present.

Fluorescence Quantum Yield (Φ_F_) Determination

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard.

  • Standard: Select a quantum yield standard with absorption and emission properties similar to the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F_ = 0.54).

  • Procedure:

    • Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

    • Measure the absorbance and the integrated fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ_F_) Measurement
  • Instrument: Use a Time-Correlated Single Photon Counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength close to its λ_abs_.

    • Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

    • Record an instrument response function (IRF) using a scattering solution (e.g., Ludox).

    • The fluorescence decay data is then fitted to an exponential decay model (deconvoluted with the IRF) to determine the fluorescence lifetime (τ_F_).

G Start Synthesize/Obtain Compound Prep Prepare Stock & Dilute Solutions Start->Prep Abs UV-Vis Spectroscopy Prep->Abs Determine λ_abs_ Fluor Fluorescence Spectroscopy Prep->Fluor Abs->Fluor  Set Excitation λ   QY Quantum Yield Measurement Fluor->QY Determine λ_em_ LT Lifetime Measurement (TCSPC) Fluor->LT Determine λ_em_ Data Data Analysis & Interpretation QY->Data LT->Data

Caption: General workflow for photophysical characterization of a fluorescent compound.

Conclusion

While direct experimental data remains elusive, the structural features of this compound strongly suggest it possesses interesting photophysical properties, including fluorescence sensitive to its environment (solvent polarity and pH). The peri-substitution with both a carboxylic acid and a carbamoyl group presents a unique electronic and steric environment on the naphthalene core, warranting further investigation. The methodologies outlined in this guide provide a robust framework for the future synthesis and detailed characterization of this compound, which could prove valuable for applications in materials science, chemical sensing, and drug development.

In-Depth Technical Guide on the Crystal Structure of 1,8-Naphthalimide, the Cyclized Form of 8-Carbamoylnaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 1,8-naphthalimide. It is important to note that its precursor, 8-Carbamoylnaphthalene-1-carboxylic acid, readily undergoes intramolecular cyclization to form the highly stable 1,8-naphthalimide. As such, obtaining a crystal structure of the open-chain acid is challenging, and the crystalline form typically encountered is that of the cyclized imide. This document will, therefore, focus on the crystal structure of 1,8-naphthalimide, a foundational scaffold in the development of fluorescent probes and pharmacologically active agents.

Introduction to 1,8-Naphthalimide

1,8-Naphthalimide and its derivatives are a significant class of compounds characterized by their robust chemical and photophysical properties.[1] Their rigid, planar structure is the basis for their widespread use as fluorescent dyes, chemosensors, and as intercalating agents in drug design.[1][2][3] The ease of synthetic modification at both the imide nitrogen and the naphthalene core allows for the fine-tuning of their biological and photophysical characteristics.[1] Understanding the precise three-dimensional arrangement of atoms in the crystal lattice is paramount for structure-based drug design and the rational design of new materials with tailored properties.

Molecular and Crystal Structure

The crystal structure of 1,8-naphthalimide and its derivatives has been extensively studied using single-crystal X-ray diffraction. These studies reveal the arrangement of the molecules in the solid state, which is governed by intermolecular interactions such as π-π stacking and hydrogen bonding.

Crystallographic Data

The following table summarizes representative crystallographic data for a derivative of 1,8-naphthalimide, providing a basis for understanding the structural parameters of this class of compounds.

Parameter Value
Chemical Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Crystal System Orthorhombic
Space Group Cmce
a (Å) 7.0048(4)
b (Å) 18.0939(7)
c (Å) 19.2281(8)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2437.0(2)
Z 8
Calculated Density (g/cm³) 1.304
Absorption Coefficient (mm⁻¹) 0.09
F(000) 1008

Data for N-isopropyl-1,8-naphthalimide, a representative derivative.[4]

Experimental Protocols

The determination of the crystal structure of 1,8-naphthalimide derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 1,8-Naphthalimide

A common route for the synthesis of 1,8-naphthalimide involves the reaction of 1,8-naphthalic anhydride with an appropriate amine.[1] For the parent 1,8-naphthalimide, 1,8-naphthalic anhydride is reacted with ammonium acetate.

General Procedure:

  • 1,8-Naphthalic anhydride is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).[1][5]

  • Ammonium acetate is added to the solution.

  • The reaction mixture is heated under reflux for several hours.[1]

  • Upon cooling, the 1,8-naphthalimide product precipitates and can be collected by filtration.

  • The crude product is then purified by recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing crystals of 1,8-naphthalimide derivatives.

Typical Crystallization Protocol:

  • The purified 1,8-naphthalimide derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane) to create a saturated or near-saturated solution.[5]

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment at a constant temperature.

  • Crystals suitable for X-ray diffraction typically form over a period of several days to weeks.

X-ray Data Collection and Structure Refinement

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • Data is collected using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

  • The data collection is performed at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the relationship between the starting material and the final cyclized product, as well as the general workflow for crystal structure determination.

G Relationship between this compound and 1,8-Naphthalimide A This compound B 1,8-Naphthalimide A->B Intramolecular Cyclization (-H₂O)

Caption: Intramolecular cyclization of this compound.

G Experimental Workflow for Crystal Structure Determination cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Analysis A Synthesis of 1,8-Naphthalimide Derivative B Purification (e.g., Recrystallization) A->B C Single Crystal Growth (e.g., Slow Evaporation) B->C D X-ray Diffraction Data Collection C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: General workflow for determining the crystal structure of a 1,8-naphthalimide derivative.

Conclusion

References

Spectroscopic Analysis of 8-Carbamoylnaphthalene-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Carbamoylnaphthalene-1-carboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide synthesizes predicted data based on the known spectroscopic characteristics of its constituent functional groups: a naphthalene core, a carboxylic acid, and a primary amide. This document is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and drug development context.

Chemical Structure and Properties

This compound is a derivative of naphthalene, possessing both a carboxylic acid and a carboxamide functional group at positions 1 and 8, respectively. This substitution pattern suggests the potential for intramolecular hydrogen bonding, which can influence its chemical, physical, and spectroscopic properties.

Molecular Formula: C₁₂H₉NO₃[1]

Molecular Weight: 215.20 g/mol [1]

Figure 1: Chemical structure of this compound.

Spectroscopic Data (Predicted and Typical)

The following tables summarize the expected spectroscopic data for this compound. These values are based on typical ranges for the functional groups present and should be confirmed by experimental data.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityNotes
Ar-H (Naphthalene)7.5 - 8.5MultipletThe specific coupling patterns will depend on the substitution. Protons peri to the carbonyl and amide groups will be significantly deshielded.
-COOH12.0 - 14.0Broad SingletThe chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O.[2]
-CONH₂7.0 - 8.0Two Broad SingletsThe two amide protons may be non-equivalent due to restricted rotation around the C-N bond, appearing as two separate signals. These protons are also exchangeable with D₂O.
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)165 - 175Aromatic carboxylic acids typically appear in this range.[3]
C=O (Amide)168 - 175The chemical shift is similar to that of the carboxylic acid carbonyl.
Ar-C (Naphthalene)120 - 140Includes both protonated and quaternary carbons of the naphthalene ring. The carbons bearing the substituents will be shifted downfield.
FT-IR Spectroscopy

Table 3: Predicted FT-IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadThis broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and may overlap with C-H stretches.[2][3][4]
N-H (Amide)3100 - 3500MediumTwo bands may be observed for a primary amide, corresponding to symmetric and asymmetric stretching.
C-H (Aromatic)3000 - 3100Medium to Weak
C=O (Carboxylic Acid)1680 - 1710StrongConjugation with the aromatic ring lowers the stretching frequency.[5]
C=O (Amide I band)1650 - 1680StrongThe C=O stretch of the amide.
C=C (Aromatic)1450 - 1600Medium to WeakMultiple bands are expected.
N-H bend (Amide II band)1550 - 1640Medium
C-O (Carboxylic Acid)1210 - 1320Strong
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
215[M]⁺Molecular ion peak.
198[M-OH]⁺Loss of the hydroxyl group from the carboxylic acid.
197[M-H₂O]⁺Loss of water, a common fragmentation for carboxylic acids. This is a prominent peak in the GC-MS data.[1]
170[M-COOH]⁺Loss of the carboxyl group.
153[M-H₂O-CO]⁺Subsequent loss of carbon monoxide from the [M-H₂O]⁺ fragment. This is the second highest peak in the GC-MS data.[1]
126Aromatic fragmentFurther fragmentation of the naphthalene core. This is the third highest peak in the GC-MS data.[1]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for observing the exchangeable protons of the carboxylic acid and amide groups.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (for GC-MS or LC-MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

  • Filter the solution if necessary to remove any particulate matter.

Data Acquisition (Electron Ionization - GC-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • GC Column: A suitable capillary column for separating aromatic compounds.

  • Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic data and the chemical structure.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 8-Carbamoylnaphthalene- 1-carboxylic acid Dissolution Dissolution in Deuterated Solvent (NMR) or as Solid (IR) Sample->Dissolution Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Figure 2: General workflow for the spectroscopic analysis of a chemical compound.

logical_relationship cluster_functional_groups Functional Groups cluster_spectroscopic_signatures Spectroscopic Signatures Structure This compound Structure Carboxylic_Acid Carboxylic Acid (-COOH) Structure->Carboxylic_Acid Amide Primary Amide (-CONH₂) Structure->Amide Naphthalene Naphthalene Core (Aromatic System) Structure->Naphthalene NMR_Sig ¹H NMR: δ 12-14 (broad s) ¹³C NMR: δ 165-175 Carboxylic_Acid->NMR_Sig corresponds to IR_Sig_COOH IR: ν(O-H) 2500-3300 (broad) ν(C=O) 1680-1710 Carboxylic_Acid->IR_Sig_COOH corresponds to Amide_Sig ¹H NMR: δ 7-8 (broad s) IR: ν(N-H) 3100-3500 ν(C=O) 1650-1680 Amide->Amide_Sig corresponds to Aromatic_Sig ¹H NMR: δ 7.5-8.5 ¹³C NMR: δ 120-140 IR: ν(C=C) 1450-1600 Naphthalene->Aromatic_Sig corresponds to

Figure 3: Logical relationship between functional groups and their spectroscopic signatures.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is based on well-established principles of spectroscopy, experimental verification is crucial for definitive structural confirmation and purity assessment. The provided protocols and workflows offer a starting point for researchers and scientists working with this compound, facilitating its analysis in various stages of research and development.

References

An In-depth Technical Guide to 1,8-Naphthalimide Derivatives for Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold has emerged as a privileged fluorophore in the development of fluorescent probes and imaging agents due to its remarkable photophysical properties, synthetic versatility, and robust photostability.[1][2][3] This technical guide provides a comprehensive overview of 1,8-naphthalimide derivatives, focusing on their synthesis, photophysical characteristics, and diverse applications in fluorescence studies, with a particular emphasis on quantitative data and detailed experimental protocols.

Core Principles and Photophysical Properties

Derivatives of 1,8-naphthalimide are characterized by a planar tricyclic ring system that can be readily functionalized at various positions to modulate their electronic and, consequently, their photophysical properties.[3] The introduction of electron-donating groups at the C-4 position, such as amino or alkoxy moieties, typically leads to an intramolecular charge transfer (ICT) excited state, resulting in a large Stokes shift and emission in the visible region.[4][5] Conversely, electron-withdrawing groups can be strategically employed to quench fluorescence, a principle often exploited in the design of "turn-on" fluorescent probes. The rich photophysical properties of naphthalimides, which are highly dependent on the nature and the substitution pattern of the aryl ring, make them prime candidates as probes for monitoring interactions with biomolecules.[6]

General Synthetic Strategies

The synthesis of 1,8-naphthalimide derivatives commonly begins with 1,8-naphthalic anhydride.[3] This precursor can be reacted with a variety of primary amines to form the corresponding N-substituted 1,8-naphthalimide. Further functionalization, particularly at the C-4 position, is often achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a bromine atom.

Synthesis_Workflow A 1,8-Naphthalic Anhydride C N-Substituted 1,8-Naphthalimide A->C Imidation B Primary Amine (R-NH2) B->C E 4-Bromo-N-Substituted 1,8-Naphthalimide C->E Electrophilic Aromatic Substitution D Bromination (e.g., NBS) D->E G 4-Substituted-N-Substituted 1,8-Naphthalimide E->G Nucleophilic Aromatic Substitution F Nucleophile (Nu-H) F->G

A generalized synthetic workflow for 4-substituted 1,8-naphthalimide derivatives.

Quantitative Photophysical Data

The following tables summarize key photophysical properties of representative 1,8-naphthalimide derivatives from the literature. These values are highly solvent-dependent.

Table 1: Photophysical Properties of 4-Amino-1,8-Naphthalimide Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
4-Amino-N-butyl-1,8-naphthalimideEthanol4205250.65105[7]
4-Piperidino-N-(2-hydroxyethyl)-1,8-naphthalimideDichloromethane4125150.82103[8]
4-(N,N-dimethylamino)-N-butyl-1,8-naphthalimideToluene4155080.9193[7]

Table 2: Photophysical Properties of 1,8-Naphthalimide-Based Metal Ion Sensors

SensorAnalyteSolventλ_abs (nm)λ_em (nm)Fluorescence ChangeReference
N-n-butyl-4-[N',N'-bis(2',4'-dichlorobenzoyl)ethylamino]-1,8-naphthalimidePb²⁺Aqueous420530Decrease[9]
Amino-functionalized 1,8-naphthalimide (NI1)Fe³⁺DMF430535Quenching[4]
Alkoxy-functionalized 1,8-naphthalimide (NI2)Cu²⁺DMF350430Enhancement[4]

Experimental Protocols

Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide

This protocol describes a typical nucleophilic substitution to introduce a functional group at the C-4 position.[10]

  • Preparation of N-n-butyl-4-bromo-1,8-naphthalimide: 4-Bromo-1,8-naphthalic anhydride is reacted with n-butylamine in a suitable solvent such as ethanol or acetic acid under reflux to yield the N-substituted bromo-naphthalimide.

  • Nucleophilic Substitution: A mixture of N-n-butyl-4-bromo-1,8-naphthalimide (45.2 mmol) and diethanolamine (75 mL) in ethylene glycol monomethyl ether (100 mL) is refluxed for 6 hours.[10]

  • Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to afford the desired product as a yellow solid.[10]

General Procedure for Fluorescence Titration Studies

This protocol outlines a general method for evaluating the sensing capabilities of a 1,8-naphthalimide-based fluorescent probe.

  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO) and a stock solution of the analyte (e.g., a metal salt in deionized water).

  • Sample Preparation: In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • Titration: Add increasing concentrations of the analyte to the cuvettes containing the probe solution.

  • Spectroscopic Measurements: After an appropriate incubation time, record the absorption and fluorescence emission spectra for each sample. The excitation wavelength should be set at the absorption maximum of the probe.

  • Data Analysis: Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of the analyte concentration to determine the sensitivity and selectivity of the probe.

Signaling Pathways and Mechanisms

A common mechanism for fluorescence modulation in 1,8-naphthalimide-based sensors is Photoinduced Electron Transfer (PET). In the "off" state, an electron-rich receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to an analyte, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" the fluorescence.

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON A Ground State (Fluorophore-Receptor) B Excited State (Fluorophore*-Receptor) A->B Excitation (hν) C PET Quenching B->C Electron Transfer C->A Non-radiative Decay D Ground State (Fluorophore-Receptor-Analyte) E Excited State (Fluorophore*-Receptor-Analyte) D->E Excitation (hν) F Fluorescence Emission E->F Radiative Decay (hν') Mitochondrial_Targeting Probe 1,8-Naphthalimide-TPP Conjugate (Lipophilic Cation) Cell Cell Membrane Probe->Cell Passive Diffusion Cytoplasm Cytoplasm Cell->Cytoplasm Mitochondrion Mitochondrion (High Negative Membrane Potential) Cytoplasm->Mitochondrion Electrophoretic Accumulation

References

The Inner Workings of Naphthalimide Fluorophores: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, photophysical properties, and application of naphthalimide derivatives for professionals in research and drug development.

The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes and imaging agents. Its rigid, planar structure, coupled with a versatile electronic framework, allows for the fine-tuning of photophysical properties, making it an ideal candidate for a wide range of applications in chemical biology and medicinal chemistry. This technical guide provides a comprehensive overview of the fluorophore structure of naphthalimide derivatives, detailing their synthesis, photophysical characterization, and the key signaling mechanisms that underpin their utility as sensors and imaging agents.

Core Fluorophore Structure and Photophysical Properties

The characteristic fluorescence of naphthalimide derivatives arises from the extensive π-conjugated system of the naphthalene core fused with an imide ring. The electron-withdrawing nature of the two carbonyl groups in the imide moiety makes the naphthalimide core an excellent electron acceptor.[1] The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to the nature and position of substituents on the aromatic ring, particularly at the C-4 position.[2][3]

Substitution with electron-donating groups (EDGs) at the C-4 position, such as amino or alkoxy groups, leads to the formation of a donor-π-acceptor (D-π-A) system.[1][4] This configuration facilitates an intramolecular charge transfer (ICT) upon photoexcitation, resulting in a significant red-shift in both absorption and emission spectra and often a large Stokes shift.[3][5] The extent of this charge transfer and, consequently, the fluorescence properties are also highly dependent on the polarity of the surrounding environment.[2][6] In contrast, attaching electron-withdrawing groups (EWGs) can quench the fluorescence.[7]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of representative naphthalimide derivatives, illustrating the impact of substitution and solvent polarity.

Derivative NameSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Lifetime (τ, ns)Reference
HP-NAPHexane39546035771.003.36[6]
HP-NAPTHF41952849270.546.11[6]
HP-NAPAcetonitrile41857268490.025.75[6]
TENIAqueous Solution-395 (monomer), 500 (excimer)---[8]
CH3O-TENIAqueous Solution-465---[8]
NDI Derivative 1DMF~430~530~4500--[9]
NDI Derivative 2DMF~350~430~5800--[9]

Table 1: Photophysical Properties of Selected Naphthalimide Derivatives. HP-NAP: 2-(2-ethylhexyl)-6-(1H-pyrrol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione; TENI: N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide; CH3O-TENI: N-[2-(trimethylammonium)ethyl]-4-methoxy-1,8-naphthalimide; NDI: Naphthalimide Derivative.

Key Signaling Mechanisms

The function of many naphthalimide-based fluorescent probes relies on two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). Understanding these mechanisms is crucial for the rational design of sensors for specific analytes.

Photoinduced Electron Transfer (PET)

PET is a common mechanism for "turn-on" fluorescent sensors. In the ground state, the fluorescence of the naphthalimide fluorophore is quenched by a nearby electron-rich moiety (the receptor) through a non-radiative electron transfer process.[10][11] Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and restoring the fluorescence of the naphthalimide core.[9][12]

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_GS Fluorophore (Ground State) Fluorophore_ES Fluorophore (Excited State) Fluorophore_GS->Fluorophore_ES Excitation (hν) Fluorophore_ES->Fluorophore_GS Non-radiative decay Receptor Receptor Receptor->Fluorophore_ES PET Receptor_Analyte Receptor-Analyte Complex Receptor->Receptor_Analyte + Analyte Fluorophore_GS_On Fluorophore (Ground State) Fluorophore_ES_On Fluorophore (Excited State) Fluorophore_GS_On->Fluorophore_ES_On Excitation (hν) Fluorophore_ES_On->Fluorophore_GS_On Fluorescence

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Intramolecular Charge Transfer (ICT)

The ICT mechanism is characteristic of D-π-A naphthalimides. Upon excitation, an electron is transferred from the electron-donating group to the electron-accepting naphthalimide core.[5][7] The resulting charge-separated excited state is highly sensitive to the polarity of the microenvironment. In polar solvents, the ICT state is stabilized, leading to a red-shifted emission. This solvatochromic behavior is a key feature exploited in probes for sensing changes in local polarity, such as within cellular membranes or organelles.[6]

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State Ground_State Donor-π-Acceptor LE_State Locally Excited (LE) State Ground_State->LE_State Excitation (hν) ICT_State Intramolecular Charge Transfer (ICT) State (Charge Separated) LE_State->ICT_State Relaxation ICT_State->Ground_State Fluorescence (Solvent Polarity Dependent)

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. The following sections provide step-by-step methodologies for the synthesis of a representative naphthalimide derivative, the determination of its fluorescence quantum yield, and its application in live-cell imaging.

Synthesis of N-n-Butyl-4-[N',N'-bis(dihydroxyethyl)amino]-1,8-naphthalimide

This three-step synthesis provides a versatile 4-amino-substituted naphthalimide with hydroxyl functionalities that can be further modified.

Step 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

  • In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) in ethanol.

  • Add n-butylamine (1.05 equivalents) to the suspension.

  • Heat the mixture to reflux and stir vigorously under a nitrogen atmosphere for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[13]

Step 2: Synthesis of N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide (BNI)

  • Dissolve N-n-butyl-4-bromo-1,8-naphthalimide (1 equivalent) and diethanolamine (excess, e.g., 20 equivalents) in ethylene glycol monomethyl ether.

  • Reflux the mixture for 6 hours.

  • After cooling, purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether mixture as the eluent to obtain BNI as a yellow solid.[13]

Step 3: Acylation of BNI (Example with Benzoyl Chloride)

  • Dissolve BNI (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

  • Stir the solution and slowly add benzoyl chloride (2.2 equivalents) over 30 minutes at room temperature.

  • Allow the reaction to proceed for 8 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate.

  • Purify the product by column chromatography on silica gel using a cyclohexane/ethyl acetate mixture as the eluent.[13]

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, using a well-characterized standard, is a reliable technique for determining the fluorescence quantum yield (ΦF).[14][15]

QY_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Stock Prepare Stock Solutions (Sample & Standard) Prep_Dilutions Prepare Serial Dilutions (Abs < 0.1) Prep_Stock->Prep_Dilutions Measure_Abs Measure UV-Vis Absorbance Prep_Dilutions->Measure_Abs Measure_Fluo Measure Fluorescence Emission Measure_Abs->Measure_Fluo Integrate Integrate Fluorescence Spectra Measure_Fluo->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Experimental Workflow for Quantum Yield Determination.

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the naphthalimide sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) in the same spectroscopic grade solvent.

    • Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for each plot.

  • Calculation:

    • Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, GradX and GradST are the gradients for the sample and standard, respectively, and ηX and ηST are the refractive indices of the respective solvents.[14]

Live-Cell Imaging Protocol for Organelle Staining

Naphthalimide derivatives can be designed to selectively accumulate in specific organelles, such as mitochondria or lysosomes, enabling their visualization in living cells.[1]

Procedure:

  • Cell Culture:

    • Plate cells (e.g., HeLa or A549) on glass-bottom dishes or chamber slides and culture them to 50-70% confluency.

  • Preparation of Staining Solution:

    • Prepare a 1-10 mM stock solution of the naphthalimide probe in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed, serum-free, phenol red-free cell culture medium.

  • Cell Staining:

    • Remove the growth medium from the cells and wash once with warm phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm imaging medium (e.g., phenol red-free medium supplemented with HEPES) to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the stained cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter set for the naphthalimide probe's excitation and emission wavelengths.

    • Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Conclusion

Naphthalimide derivatives represent a powerful and versatile class of fluorophores with tunable photophysical properties. Their straightforward synthesis and the ability to modulate their fluorescence through mechanisms like PET and ICT have led to the development of a wide array of fluorescent probes for sensing ions, biomolecules, and changes in the cellular microenvironment. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of naphthalimide-based fluorophores in their scientific endeavors.

References

Theoretical Calculations of 8-Carbamoylnaphthalene-1-carboxylic Acid Excited States: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical approaches used to study the excited states of 8-Carbamoylnaphthalene-1-carboxylic acid, a derivative of the versatile 1,8-naphthalimide scaffold. Due to the limited availability of specific studies on this exact molecule, this guide draws upon the extensive body of research on closely related 1,8-naphthalimide derivatives to present a predictive and methodological framework. The principles and data herein are intended to serve as a robust starting point for researchers investigating the photophysical properties and potential applications of this compound.

The 1,8-naphthalimide core is a key component in a wide array of functional molecules, including fluorescent probes, anticancer agents, and materials for organic light-emitting diodes (OLEDs).[1][2] The photophysical behavior of these molecules is dictated by the nature of their electronic excited states. Understanding these states through theoretical calculations is crucial for the rational design of new molecules with tailored properties.[2]

Core Concepts in the Excited States of Naphthalimides

The electronic transitions in naphthalimide derivatives typically involve ππ* and nπ* states. The lowest excited singlet state (S1) can be of a locally excited (LE) or charge transfer (CT) character, a feature that is highly sensitive to the substitution pattern on the naphthalene ring and the imide nitrogen, as well as the surrounding solvent environment.[3][4][5]

For this compound, the presence of both an electron-withdrawing carboxylic acid group and a carbamoyl group is expected to significantly influence the excited-state properties. These substituents can modulate the energy levels of the molecular orbitals, affecting the absorption and emission wavelengths, quantum yields, and the potential for processes like excited-state intramolecular proton transfer (ESIPT).

Theoretical and Computational Protocols

The investigation of excited states in naphthalimide derivatives predominantly employs quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for its balance of computational cost and accuracy in predicting electronic transition energies.[6]

Methodology for Calculating Excited State Properties:

A typical computational workflow for investigating the excited states of this compound would involve the following steps:

  • Ground State Geometry Optimization: The molecular geometry in the ground state (S0) is optimized using Density Functional Theory (DFT). The B3LYP functional is a common choice, often paired with a basis set like 6-31G(d,p).[7]

  • Excited State Calculations: Using the optimized ground state geometry, vertical excitation energies, oscillator strengths, and transition characters are calculated using TD-DFT. This provides information about the absorption spectrum.

  • Excited State Geometry Optimization: The geometry of the first excited singlet state (S1) is optimized to understand the structural changes upon excitation and to calculate the emission energy (fluorescence).

  • Solvent Effects: The influence of the solvent is crucial for naphthalimide derivatives, which often exhibit solvatochromism.[5] Solvent effects are typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

  • Analysis of Molecular Orbitals: Examination of the molecular orbitals involved in the electronic transitions (e.g., HOMO, LUMO) helps in assigning the character of the excited states (e.g., ππ, nπ, LE, CT).

Below is a diagram illustrating a typical computational workflow for studying the excited states of molecules like this compound.

Computational_Workflow start Define Molecular Structure geom_opt Ground State (S0) Geometry Optimization (DFT/B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc td_dft_abs Vertical Excitation Calculation (TD-DFT) (Absorption Spectrum) freq_calc->td_dft_abs s1_opt Excited State (S1) Geometry Optimization td_dft_abs->s1_opt mo_analysis Molecular Orbital Analysis (HOMO/LUMO) td_dft_abs->mo_analysis td_dft_em Emission Energy Calculation (TD-DFT) (Fluorescence Spectrum) s1_opt->td_dft_em td_dft_em->mo_analysis results Analysis of Photophysical Properties mo_analysis->results

Figure 1: A representative workflow for the theoretical calculation of molecular excited states.

Predicted Excited State Data

Table 1: Predicted Excited State Properties of this compound in a Polar Solvent (e.g., Acetonitrile)

ParameterPredicted Value RangeTransition Character
Absorption
λmax (S0 → S1)380 - 420 nmπ → π* with some CT character
Oscillator Strength (f)0.1 - 0.3-
λmax (S0 → S2)340 - 370 nmπ → π* (Locally Excited)
Oscillator Strength (f)> 0.5-
Emission
λem (S1 → S0)450 - 550 nmFrom a relaxed S1 state
Stokes Shift70 - 130 nm-

Note: CT = Charge Transfer, LE = Locally Excited. The predicted values are based on the general photophysical properties of substituted 1,8-naphthalimides.[3][5][8]

Key Signaling Pathways and Photophysical Processes

The excited state dynamics of naphthalimides can be complex, involving transitions between different electronic states. A Jablonski diagram is a useful tool for visualizing these processes.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S0 S1 S1 S0->S1 Absorption S2 S2 S0->S2 S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T1 S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Figure 2: A simplified Jablonski diagram illustrating potential photophysical pathways.

In many 1,8-naphthalimide derivatives, the decay dynamics of the excited states are dominated by intersystem crossing to the triplet manifold, although internal conversion to the ground state can also occur.[9] The relative rates of these processes determine the fluorescence quantum yield.

Influence of Molecular Structure on Excited States

The substituents at the C1 and C8 positions of the naphthalene core in this compound are expected to create a "push-pull" like system, although both are generally considered electron-withdrawing. The intramolecular interactions, including potential hydrogen bonding between the carbamoyl and carboxylic acid groups, can lead to a more planar and rigid structure, which often enhances fluorescence.

The presence of the carboxylic acid group also introduces the possibility of excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in other naphthalene derivatives.[10][11] This process can lead to a dual emission, with a large Stokes shifted band corresponding to the emission from the proton-transferred tautomer. Theoretical calculations can be employed to explore the potential energy surface for such a process.

Conclusion and Future Directions

This technical guide has outlined the theoretical framework for investigating the excited states of this compound. Based on the extensive literature on related 1,8-naphthalimide derivatives, it is predicted that this molecule will exhibit interesting photophysical properties governed by the interplay of ππ* and charge-transfer states.

Future research should focus on performing specific theoretical calculations on this compound to validate these predictions and to gain a more precise understanding of its excited-state behavior. Such studies would be invaluable for guiding the synthesis of novel derivatives with optimized properties for applications in drug development, bio-imaging, and materials science. The computational protocols and conceptual frameworks presented here provide a solid foundation for these future investigations.

References

The Rise of Naphthalimides: A Technical Guide to Novel Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of novel compounds with significant therapeutic and diagnostic potential. These aromatic heterocyclic compounds are characterized by a planar tricyclic ring system, which facilitates their intercalation into DNA, a primary mechanism for their potent anticancer activity.[1][2][3] Beyond their cytotoxic properties, naphthalimide derivatives have been engineered to function as highly sensitive fluorescent probes for cellular imaging and diagnostics, owing to their favorable photophysical properties.[4][5][6] This technical guide provides an in-depth overview of the discovery and characterization of novel naphthalimide compounds, with a focus on their anticancer applications, experimental evaluation, and mechanisms of action.

Anticancer Activity of Novel Naphthalimide Derivatives

The quest for more effective and selective anticancer agents has driven the synthesis and evaluation of a diverse array of naphthalimide derivatives. Modifications at various positions of the naphthalimide ring have yielded compounds with enhanced cytotoxicity against a broad spectrum of cancer cell lines.[3][7]

Structure-Activity Relationship (SAR)

Systematic structural modifications of the naphthalimide core have provided valuable insights into the structure-activity relationships (SAR) governing their anticancer potency. Key areas of modification include:

  • Substitution at the Imide Nitrogen: The introduction of various side chains at the imide nitrogen atom significantly influences the compounds' biological activity and physicochemical properties.

  • Substitution on the Naphthalene Ring: Functionalization of the naphthalene nucleus, particularly at the 3- and 4-positions, with electron-donating or electron-withdrawing groups can modulate the DNA binding affinity and cellular uptake.[8]

  • Hybrid Molecules: The conjugation of naphthalimides with other pharmacologically active moieties, such as organometallics or other heterocyclic systems, has led to the development of multi-targeted agents with potentially synergistic effects.[1][9]

Quantitative Analysis of Cytotoxicity

The in vitro anticancer activity of novel naphthalimide compounds is commonly assessed using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter. The following tables summarize the IC50 values of representative novel naphthalimide derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 3a SMMC-7721 (Hepatoma)Not specified, but noted for potent inhibition[10]
HepG2 (Hepatoma)Not specified, but noted for potent inhibition[10]
Compound 3c SMMC-7721 (Hepatoma)1.48 ± 0.43[11]
HepG2 (Hepatoma)1.70 ± 0.53[11]
Compound 7 A549 (Lung Carcinoma)~3[8]
Compound 8 Not specified, potent inhibitor of Aβ aggregationNot applicable[12]
Compounds 7a-d, 8a-d Various cancer cell lines2 - 10[13]
Compound 5c HepG2 (Hepatoma)2.74 ± 0.1[14][15]
MCF-7 (Breast Cancer)3.93 ± 0.2[14][15]
Compound SeriesCell LineIC50 Range (µM)Reference
Naphthalimide-polyamine conjugates (3a-e) Various tumor cellsActive[10]
Naphthalimide-thiourea derivatives (4a, 4l, 4m, 4n) S. aureus0.125 - 2[16]
Naphthylimide–coumarin hybrids (25a–h) S. aureus0.5 - 4[17][18]

Mechanisms of Action

The anticancer effects of naphthalimide derivatives are attributed to several mechanisms of action, often acting in concert to induce cancer cell death.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of naphthalimides allows them to intercalate between the base pairs of DNA, leading to structural distortions that interfere with DNA replication and transcription.[2][3] This interaction with DNA can also lead to the inhibition of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[1][19] Inhibition of these enzymes results in the accumulation of DNA strand breaks, ultimately triggering apoptosis.[13]

DNA_Intercalation_Pathway Naphthalimide Naphthalimide Compound Intercalation DNA Intercalation Naphthalimide->Intercalation Binds to DNA Cellular DNA DNA->Intercalation Topo_Inhibition Enzyme Inhibition Intercalation->Topo_Inhibition Prevents relaxation TopoI_II Topoisomerase I/II TopoI_II->Topo_Inhibition DNA_Damage DNA Strand Breaks Topo_Inhibition->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Naphthalimide-induced DNA damage pathway.

Induction of Apoptosis and Autophagy

Novel naphthalimide compounds have been shown to induce programmed cell death, or apoptosis, through various signaling pathways.[13] Some derivatives trigger the mitochondrial pathway of apoptosis, while others can induce apoptosis via lysosomal membrane permeabilization.[13][20] Furthermore, certain naphthalimide analogues can induce autophagy, a cellular process of self-digestion, which can either promote cell survival or lead to cell death depending on the cellular context.[8][11]

Apoptosis_Induction_Workflow Naphthalimide Novel Naphthalimide Derivative Cell Cancer Cell Naphthalimide->Cell Mitochondria Mitochondrial Pathway Cell->Mitochondria LMP Lysosomal Membrane Permeabilization Cell->LMP Autophagy Autophagy Cell->Autophagy Apoptosis Apoptosis Mitochondria->Apoptosis LMP->Apoptosis Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: Cellular pathways to cell death induced by naphthalimides.

Experimental Protocols

The characterization of novel naphthalimide compounds relies on a suite of standardized experimental protocols to assess their biological activity and elucidate their mechanisms of action.

Synthesis of Naphthalimide Derivatives

The general synthetic route to novel naphthalimide derivatives often starts from commercially available 1,8-naphthalic anhydride or its substituted analogues.

Synthesis_Workflow Start 1,8-Naphthalic Anhydride Reaction1 Condensation Reaction Start->Reaction1 Amine Primary Amine (R-NH2) Amine->Reaction1 Intermediate N-Substituted Naphthalimide Reaction1->Intermediate Modification Further Modifications Intermediate->Modification Final_Product Novel Naphthalimide Derivative Modification->Final_Product

Caption: General synthetic workflow for N-substituted naphthalimides.

Protocol for N-Substituted Naphthalimide Synthesis:

  • Reaction Setup: A mixture of 1,8-naphthalic anhydride (1.0 equivalent) and the desired primary amine (1.1 equivalents) is suspended in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.[8][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the naphthalimide compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[10][11]

Cellular Imaging with Fluorescent Naphthalimide Probes

The inherent fluorescence of many naphthalimide derivatives allows for their use as probes to visualize cellular structures and processes.[4][21]

Protocol:

  • Cell Culture: Cells are grown on glass coverslips in a suitable culture dish.

  • Probe Incubation: The cells are incubated with a solution of the fluorescent naphthalimide probe at a specific concentration and for a defined period.

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Fixation and Mounting (Optional): Cells may be fixed with paraformaldehyde and mounted on a microscope slide with a mounting medium.

  • Fluorescence Microscopy: The stained cells are visualized using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the naphthalimide probe.[22]

Future Directions and Conclusion

The field of naphthalimide research continues to be a vibrant area of drug discovery and development. Future efforts will likely focus on:

  • The design of highly selective naphthalimides that target specific cancer-related proteins or pathways to minimize off-target effects.

  • The development of theranostic naphthalimides that combine diagnostic imaging capabilities with therapeutic action.[23]

  • The exploration of naphthalimide derivatives for applications beyond oncology, including as antiviral, antibacterial, and neuroprotective agents.[12][16][17]

References

Determining the Solubility of 8-Carbamoylnaphthalene-1-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Carbamoylnaphthalene-1-carboxylic acid is a bifunctional naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of both a carboxylic acid and a carbamoyl (amide) group on the naphthalene scaffold imparts a unique polarity profile, making its solubility behavior in different organic solvents a critical parameter for its synthesis, purification, formulation, and biological screening. The carboxylic acid moiety, in particular, plays a significant role in the pharmacokinetic properties of drug candidates, influencing factors like absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive overview of the experimental protocols for determining the solubility of this compound, methods for its potential synthesis, and a framework for data presentation.

Data Presentation

Due to the limited availability of public quantitative solubility data for this compound, this section provides a structured template for researchers to record their experimental findings. This standardized format will facilitate the comparison of solubility across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationObservations
e.g., Ethanol25e.g., Visual, HPLCe.g., Colorless solution
e.g., Acetone25
e.g., Dichloromethane25
e.g., Toluene25
e.g., N,N-Dimethylformamide25
e.g., Dimethyl sulfoxide25

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Visual Method for Qualitative and Semi-Quantitative Solubility Determination

This method is a straightforward approach to estimate solubility and is particularly useful for initial screening of solvents.[3][4][5][6]

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, N,N-dimethylformamide, dimethyl sulfoxide)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

  • Add a measured volume of the selected organic solvent (e.g., 0.5 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is soluble at that concentration. To determine the saturation point, incrementally add more of the compound until it no longer dissolves.

  • If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), agitating after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

  • If dissolution is slow, gentle warming in a water bath can be applied. Ensure the solution is cooled to the desired experimental temperature to check for precipitation.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantitative Solubility Determination

HPLC is a highly accurate method for determining the concentration of a saturated solution, providing precise quantitative solubility data.[7][8]

Materials:

  • This compound

  • Selected organic solvents

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.

    • Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of the calibration curve.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Analysis:

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, and thus the solubility, by accounting for the dilution factor.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration start Weigh Compound add_solvent Add Solvent start->add_solvent agitate Agitate (Vortex/Stir) add_solvent->agitate equilibrate Equilibrate (24h) agitate->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter Saturated Solution hplc HPLC Analysis filter->hplc Dilute if necessary calculate Calculate Solubility hplc->calculate prep_standards Prepare Standards run_standards Run Standards on HPLC prep_standards->run_standards cal_curve Generate Calibration Curve run_standards->cal_curve cal_curve->hplc

Caption: Experimental workflow for quantitative solubility determination using HPLC.

synthesis_pathway start Naphthalene Derivative intermediate1 8-Cyano-naphthalene- 1-sulfonic acid start->intermediate1 Sulfonation & Cyanation intermediate2 1-Amino-naphthalene- 8-carboxylic acid intermediate1->intermediate2 Alkaline Hydrolysis (NaOH/KOH) final_product 8-Carbamoylnaphthalene- 1-carboxylic acid intermediate2->final_product Amidation Reaction

Caption: A plausible synthetic pathway for this compound.

Concluding Remarks

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of 8-Carbamoylnaphthalene-1-carboxylic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes with high sensitivity and specificity. The 1,8-naphthalimide scaffold has emerged as a prominent fluorophore in the design of novel probes due to its excellent photophysical properties, including high quantum yields and good photostability. This document provides detailed application notes and protocols for the synthesis of a key naphthalimide derivative, 8-carbamoylnaphthalene-1-carboxylic acid, and explores its potential applications as a fluorescent probe in drug development and related research fields. The unique structural features of this molecule, possessing both a carboxylate and a carbamoyl group at the peri-positions of the naphthalene core, suggest its potential for sensing specific analytes and for use in bioimaging.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the readily available 1,8-naphthalic anhydride. The initial step involves the formation of the corresponding imide, followed by a selective partial hydrolysis.

Step 1: Synthesis of 1,8-Naphthalimide

The first step is the conversion of 1,8-naphthalic anhydride to 1,8-naphthalimide through a reaction with ammonia.[1][2]

Experimental Protocol:

  • In a well-ventilated fume hood, suspend 1,8-naphthalic anhydride (1.0 eq) in a saturated aqueous ammonia solution.

  • Stir the mixture at room temperature for 10 minutes to form a yellow slurry.

  • Slowly heat the reaction mixture to 70°C and maintain this temperature for 1.5 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product, 1,8-naphthalimide, can be isolated by filtration, washed with cold water, and dried under vacuum.

Synthesis_Step1 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride 1,8-Naphthalimide 1,8-Naphthalimide 1,8-Naphthalic Anhydride->1,8-Naphthalimide NH3(aq), 70°C Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->1,8-Naphthalimide

Caption: Synthesis of 1,8-Naphthalimide.
Step 2: Selective Hydrolysis to this compound

The second step involves the selective alkaline hydrolysis of one of the carbonyl groups of the 1,8-naphthalimide to yield the final product. This reaction requires careful control of conditions to prevent complete hydrolysis to 1,8-naphthalenedicarboxylic acid.

Experimental Protocol:

  • Dissolve the synthesized 1,8-naphthalimide (1.0 eq) in an aqueous solution of a suitable base, such as sodium hydroxide (1.0-1.2 eq).

  • Heat the mixture under reflux and monitor the reaction progress closely using TLC or HPLC. The reaction time will need to be optimized to maximize the yield of the desired mono-hydrolyzed product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Step2 1,8-Naphthalimide 1,8-Naphthalimide This compound This compound 1,8-Naphthalimide->this compound 1. NaOH(aq), Reflux 2. HCl(aq) NaOH(aq) NaOH(aq) NaOH(aq)->this compound

Caption: Synthesis of the target fluorescent probe.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported, the following table summarizes expected and known properties of related naphthalimide derivatives to provide a comparative baseline.

Property4-Amino-1,8-naphthalimide Derivatives[3]8-Substituted Naphthalimide Derivatives (General)Expected for this compound
Excitation Max (λex) ~400-450 nmVaries with substituent~350-400 nm
Emission Max (λem) ~500-550 nmVaries with substituent~450-550 nm
Quantum Yield (ΦF) 0.1 - 0.8Generally highModerate to High
Stokes Shift LargeGenerally LargeExpected to be Large
Solvatochromism Often observedDependent on substituent polarityLikely to exhibit solvatochromism

Application as a Fluorescent Probe

The unique structure of this compound, featuring both a hydrogen bond donor (amide) and acceptor (carboxylic acid) in close proximity, makes it a promising candidate for applications as a fluorescent probe, particularly for sensing changes in pH or for the detection of specific metal ions.

Potential Application in pH Sensing

The carboxylic acid moiety is expected to have a pKa in the physiological range. Protonation and deprotonation of this group can significantly influence the electronic environment of the naphthalimide fluorophore, leading to changes in its fluorescence properties. This could manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength, making it a potential sensor for monitoring pH in biological systems.

Experimental Protocol for pH Titration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to 10).

  • In a cuvette, add a small aliquot of the probe stock solution to each buffer solution to a final concentration in the micromolar range.

  • Record the fluorescence emission spectrum of each solution using an appropriate excitation wavelength (determined by recording an excitation spectrum at the expected emission maximum).

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

pH_Sensing_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_Stock Prepare Probe Stock (in DMSO/Ethanol) Sample_Dilution Dilute Probe in Buffers Probe_Stock->Sample_Dilution Buffer_Series Prepare Buffer Series (pH 4-10) Buffer_Series->Sample_Dilution Record_Spectra Record Emission Spectra (Fixed Excitation) Sample_Dilution->Record_Spectra Plot_Data Plot Intensity vs. pH Record_Spectra->Plot_Data Determine_pKa Determine pKa Plot_Data->Determine_pKa

Caption: Workflow for pH sensing evaluation.
Potential Application in Metal Ion Detection

The vicinal carbamoyl and carboxylic acid groups can act as a chelating site for various metal ions. Binding of a metal ion would likely perturb the electronic structure of the naphthalimide fluorophore, leading to a change in its fluorescence signal. This could enable the selective detection of biologically or environmentally relevant metal ions.

Experimental Protocol for Metal Ion Screening:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., HEPES or TRIS at physiological pH).

  • Prepare stock solutions of various metal ion salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.).

  • In separate cuvettes, add the probe solution and then add a specific metal ion solution to a final desired concentration.

  • Record the fluorescence emission spectrum of each solution.

  • Compare the fluorescence intensity and/or wavelength of the probe in the presence of different metal ions to identify any selective interactions.

  • For a selective interaction, perform a titration by incrementally adding the target metal ion to the probe solution to determine the binding stoichiometry and affinity.

Metal_Ion_Sensing_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_Solution Prepare Probe Solution (in Buffer) Mix_Solutions Mix Probe with Metal Ions Probe_Solution->Mix_Solutions Metal_Stocks Prepare Metal Ion Stock Solutions Metal_Stocks->Mix_Solutions Record_Spectra Record Emission Spectra Mix_Solutions->Record_Spectra Compare_Signals Compare Fluorescence Changes Record_Spectra->Compare_Signals Identify_Selectivity Identify Selective Interactions Compare_Signals->Identify_Selectivity Perform_Titration Perform Titration for Binding Analysis Identify_Selectivity->Perform_Titration

References

Application Notes: 8-Carbamoylnaphthalene-1-carboxylic acid for Selective Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The detection of metal ions is of paramount importance in various scientific disciplines, including environmental monitoring, chemical biology, and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and operational simplicity. Naphthalene derivatives are particularly attractive fluorophores owing to their excellent photophysical properties, such as high quantum yields and photostability.[1] This document provides detailed application notes and protocols for the proposed use of 8-Carbamoylnaphthalene-1-carboxylic acid as a novel fluorescent chemosensor for the selective detection of specific metal ions.

The unique structure of this compound, featuring a carboxylic acid and a carbamoyl group in the peri-positions of the naphthalene ring, suggests a strong potential for the formation of a stable six-membered chelate ring upon coordination with a metal ion. This chelation is hypothesized to modulate the photophysical properties of the naphthalene fluorophore, leading to a detectable change in fluorescence, thus enabling its use as a selective metal ion sensor.

Principle of Detection

The proposed sensing mechanism for this compound is based on Chelation-Enhanced Fluorescence (CHEF).[2][3] In its free form, the fluorescence of the naphthalene moiety may be partially quenched due to the rotational and vibrational freedom of the carboxylic acid and carbamoyl functional groups. Upon binding of a target metal ion, a rigid six-membered chelate ring is formed between the deprotonated carboxylate and the carbamoyl oxygen or nitrogen. This rigidification of the molecular structure is expected to suppress non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity. The selectivity of the sensor would be governed by the coordination preferences and the ionic radius of the target metal ion, which would determine the stability of the formed complex.

An alternative or concurrent mechanism could be the modulation of a Photoinduced Electron Transfer (PET) process.[4][5][6] If an electron transfer from the binding site to the excited fluorophore occurs in the free ligand, this would quench the fluorescence. Upon metal ion binding, the energy levels of the orbitals involved in the PET process would be altered, potentially inhibiting the electron transfer and "turning on" the fluorescence.

Experimental Protocols

Synthesis of this compound

This proposed synthesis is a multi-step process starting from commercially available 1,8-naphthalic anhydride.

Step 1: Synthesis of N-hydroxy-1,8-naphthalimide

  • In a round-bottom flask, dissolve 1,8-naphthalic anhydride (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain N-hydroxy-1,8-naphthalimide.

Step 2: Beckmann Rearrangement to this compound

  • Treat N-hydroxy-1,8-naphthalimide (1.0 eq.) with a suitable catalyst for Beckmann rearrangement (e.g., polyphosphoric acid or a Lewis acid) in an appropriate solvent.

  • Heat the reaction mixture under controlled conditions to induce the rearrangement.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: This is a proposed synthetic route. Optimization of reaction conditions and purification methods may be necessary.

General Protocol for Fluorescence Titration

This protocol is designed to evaluate the response of this compound to a target metal ion.[7]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.

    • Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) in deionized water or an appropriate buffer.

    • Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH during the experiment.

  • Fluorescence Titration:

    • In a quartz cuvette, place a dilute working solution of the sensor (e.g., 10 µM) in the chosen buffer.

    • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

Selectivity Study

This protocol assesses the selectivity of the sensor for a specific metal ion over other potentially interfering ions.[7]

  • Prepare a series of solutions, each containing the sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer.

  • To each solution, add a specific concentration (e.g., 2-10 equivalents) of a different metal ion from a panel of relevant cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the sensor in the presence of the target metal ion to its response with other metal ions.

Determination of Stoichiometry using Job's Plot

The binding stoichiometry of the sensor-metal ion complex can be determined using the method of continuous variation (Job's plot).[7][8][9]

  • Prepare a series of solutions with varying mole fractions of the sensor and the target metal ion, while keeping the total concentration constant (e.g., 20 µM). The mole fractions should range from 0 to 1.

  • Record the fluorescence intensity of each solution at the emission maximum.

  • Plot the fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison. Below is a template with illustrative data.

Metal IonFluorescence Enhancement (F/F₀)Binding Constant (Kₐ) (M⁻¹)Limit of Detection (LOD) (µM)Binding Stoichiometry (Sensor:Metal)
Al³⁺50-fold2.5 x 10⁵0.51:1
Zn²⁺5-fold1.2 x 10⁴5.21:1
Cu²⁺Quenching---
Fe³⁺Quenching---
Other ions< 1.5-foldNot DeterminedNot DeterminedNot Determined

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Mandatory Visualizations

G cluster_ligand Free Sensor cluster_complex Sensor-Metal Complex L This compound Excited_L Excited State (L*) L->Excited_L Excitation (hν) LM Sensor-Metal Complex (L-M) L->LM + M Excited_L->L Fluorescence Quenching (Low Emission) Excited_LM Excited State (L-M)* LM->Excited_LM Excitation (hν) Excited_LM->LM Chelation-Enhanced Fluorescence (High Emission) M Metal Ion (M) G start Start prep_solutions Prepare Stock Solutions (Sensor, Metal Ions, Buffer) start->prep_solutions titration Perform Fluorescence Titration (Add metal ion aliquots to sensor solution) prep_solutions->titration selectivity Perform Selectivity Study (Test against various metal ions) prep_solutions->selectivity stoichiometry Determine Stoichiometry (Job's Plot) prep_solutions->stoichiometry record_spectra Record Fluorescence Spectra titration->record_spectra analyze_data Analyze Data (Plot F vs. [M]) record_spectra->analyze_data end End analyze_data->end selectivity->record_spectra stoichiometry->record_spectra

References

Application Notes and Protocols for Live Cell Imaging with 8-Carbamoylnaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying cellular processes in real-time. The selection of an appropriate fluorescent probe is critical for the successful visualization and analysis of these dynamic events. 8-Carbamoylnaphthalene-1-carboxylic acid is a naphthalene derivative with potential as a fluorescent probe for live cell imaging. Naphthalene-based compounds are known for their favorable photophysical properties, including high quantum yield and photostability, making them suitable for fluorescence microscopy. This document provides a detailed protocol for the utilization of this compound in live cell imaging applications, including reagent preparation, cell staining, imaging parameters, and data analysis. Additionally, it outlines a protocol for assessing the cytotoxicity of the compound to ensure minimal impact on cell health and physiology during imaging experiments.

Physicochemical and Fluorescent Properties

A summary of the known and predicted properties of this compound is presented below. The fluorescent properties are based on the parent compound, naphthalene, and may require optimization for this specific derivative.

PropertyValueReference
Molecular Formula C₁₂H₉NO₃N/A
Molecular Weight 215.21 g/mol N/A
Predicted Excitation Max ~311 nm[1]
Predicted Emission Max ~322 nm[1]
Solubility Soluble in DMSO and ethanolN/A
Safety Handle with care, may cause skin and eye irritation.N/A

Experimental Protocols

I. Reagent Preparation

1. Stock Solution of this compound:

  • Prepare a 10 mM stock solution of this compound in cell culture-grade dimethyl sulfoxide (DMSO).

  • Mix thoroughly by vortexing until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Working Solution:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Dilute the 10 mM stock solution in a serum-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration.

  • The optimal working concentration should be determined empirically but a starting range of 1-10 µM is recommended.

II. Live Cell Staining Protocol

This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.

1. Cell Culture:

  • Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

  • Culture cells to the desired confluency (typically 50-70%) in a complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.

2. Staining:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with pre-warmed (37°C) serum-free medium or imaging buffer.

  • Add the prepared working solution of this compound to the cells.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.

3. Washing:

  • After incubation, gently aspirate the staining solution.

  • Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

4. Imaging:

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Proceed with live cell imaging using a fluorescence microscope.

Live_Cell_Staining_Workflow A 1. Prepare Working Solution D 4. Add Working Solution & Incubate A->D B 2. Culture Cells C 3. Wash Cells B->C C->D E 5. Wash Cells D->E F 6. Image Cells E->F

Live cell staining workflow.
III. Fluorescence Microscopy and Imaging

1. Microscope Setup:

  • Use an inverted fluorescence microscope equipped for live cell imaging, including an environmental chamber to maintain 37°C and 5% CO₂.[2][3]

  • Based on the predicted spectra of naphthalene, use a filter set appropriate for UV excitation and blue emission.[1]

  • A DAPI filter set (Excitation: ~350 nm, Emission: ~450 nm) may be a suitable starting point.

  • Use a high numerical aperture (NA) objective lens to maximize light collection and reduce exposure times.[3]

2. Image Acquisition:

  • Minimize phototoxicity by using the lowest possible excitation light intensity and the shortest possible exposure time that provides a good signal-to-noise ratio.[2]

  • Acquire images using a sensitive camera, such as an sCMOS or EMCCD camera.

  • For time-lapse imaging, determine the optimal frame rate to capture the dynamics of the process of interest while minimizing phototoxicity.

IV. Cytotoxicity Assay

It is essential to assess the potential toxicity of this compound on the cells being studied. A common method is the MTT assay, which measures cell metabolic activity.[4]

1. Cell Plating:

  • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.

2. Treatment:

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

  • Include a vehicle control (DMSO) and an untreated control.

  • Incubate for a period relevant to the planned imaging experiments (e.g., 2, 6, 12, 24 hours).

3. MTT Assay:

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot cell viability versus the concentration of the compound to determine the concentration at which no significant cytotoxicity is observed.

Cytotoxicity_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compound A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Add Solubilization Solution D->E F 6. Measure Absorbance E->F

Cytotoxicity assay workflow.

Data Presentation

Quantitative data from experiments should be summarized for clarity and comparison.

Table 1: Staining Conditions Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Concentration (µM) 151020
Incubation Time (min) 15304560
Signal Intensity (Arbitrary Units)(Arbitrary Units)(Arbitrary Units)(Arbitrary Units)
Background (Arbitrary Units)(Arbitrary Units)(Arbitrary Units)(Arbitrary Units)
Cell Morphology Normal/AlteredNormal/AlteredNormal/AlteredNormal/Altered

Table 2: Cytotoxicity of this compound

Concentration (µM)Incubation Time (h)Cell Viability (%)Standard Deviation
0 (Control)24100± X.X
0.124
124
1024
5024
10024

Troubleshooting

IssuePossible CauseSolution
No or weak signal - Incorrect filter set- Low probe concentration- Insufficient incubation time- Photobleaching- Verify excitation/emission spectra and use appropriate filters.- Increase probe concentration.- Increase incubation time.- Reduce excitation intensity and exposure time.
High background - Incomplete washing- Probe precipitation- Autofluorescence- Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution.- Acquire an image of unstained cells to determine the level of autofluorescence.
Cell death or altered morphology - Cytotoxicity of the probe- Phototoxicity- Perform a cytotoxicity assay to determine a non-toxic concentration.- Reduce excitation light intensity and exposure time. Use a stage-top incubator to maintain cell health.

Conclusion

This document provides a comprehensive set of protocols for the application of this compound as a fluorescent probe in live cell imaging. By following these guidelines for reagent preparation, cell staining, imaging, and cytotoxicity assessment, researchers can effectively utilize this novel compound for their studies of dynamic cellular processes. It is crucial to optimize the described protocols for specific cell types and experimental questions to ensure high-quality, reproducible results.

References

Application Notes and Protocols for 8-Carbamoylnaphthalene-1-carboxylic acid as a pH Sensor in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Carbamoylnaphthalene-1-carboxylic acid is a fluorescent probe belonging to the naphthalimide family of dyes. Naphthalimides are known for their sensitivity to the local microenvironment, making them valuable tools for developing sensors for various biological parameters. This document provides detailed application notes and protocols for the use of this compound as a pH sensor in biological systems. Its utility stems from the pH-dependent fluorescence emission, allowing for the quantification of pH in cellular and subcellular compartments. The presence of a carboxylic acid group enables its conjugation to biomolecules such as proteins, allowing for targeted pH measurements.

Principle of pH Sensing

The pH sensing mechanism of many naphthalimide derivatives relies on photoinduced electron transfer (PET). In the case of probes with an ionizable group, the protonation state of this group modulates the fluorescence intensity. At physiological or higher pH, the deprotonated form can act as an electron donor, quenching the fluorescence of the naphthalimide fluorophore. Upon protonation in acidic environments, this PET process is inhibited, leading to a significant increase in fluorescence intensity. While specific studies on this compound are limited, the general principle for related naphthalimide-based pH sensors involves the protonation and deprotonation of a functional group influencing the electronic properties of the fluorophore.

Signaling Pathway of a Naphthalimide-based pH Sensor Probe_High_pH Deprotonated Probe (High pH) Probe_Low_pH Protonated Probe (Low pH) Probe_High_pH->Probe_Low_pH + H+ Fluorescence_Off Fluorescence Quenched (PET Active) Probe_High_pH->Fluorescence_Off e- transfer Probe_Low_pH->Probe_High_pH + OH- Fluorescence_On Fluorescence Emitted (PET Blocked) Probe_Low_pH->Fluorescence_On No e- transfer

Caption: pH-dependent fluorescence modulation via Photoinduced Electron Transfer (PET).

Quantitative Data

While specific experimental data for this compound is not extensively available in the literature, the following table summarizes its predicted properties and provides data from structurally similar naphthalimide-based pH sensors for reference.

PropertyThis compound (Predicted/Reference)Reference Naphthalimide pH Sensor (TRapH)[1][2][3][4][5]Notes
pKa ~2.61 ± 0.10 (Predicted for carboxylic acid)4.6The predicted pKa of the carboxylic acid is for the ground state and may differ in the excited state. The reference pKa is for the pH-sensing moiety of a different naphthalimide probe.
Excitation Maxima (λex) ~340-450 nm (Typical for naphthalimides)347 nm and 438 nm (pH-dependent)Naphthalimides often exhibit pH-dependent changes in their absorption spectra.
Emission Maxima (λem) ~450-550 nm (Typical for naphthalimides)468 nm and 538 nm (pH-dependent)The emission of naphthalimide probes can be ratiometric, with intensity changes at two different wavelengths.
Quantum Yield (Φ) Varies with pHpH-dependentGenerally, the quantum yield is low at high pH and increases significantly at low pH.
Fluorescence Lifetime (τ) Varies with pHpH-dependentThe fluorescence lifetime is also expected to change with the protonation state of the molecule.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol describes the covalent attachment of the probe to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Protein of interest (1-10 mg/mL in Coupling Buffer)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound: a. Dissolve this compound in a minimal amount of DMSO or DMF. b. Dilute the dissolved probe into the Activation Buffer to the desired final concentration. c. Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the probe solution. d. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Protein: a. Immediately add the activated probe solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the activated probe to the protein is a good starting point. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: a. Remove unconjugated probe and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the protein-containing fractions.

  • Characterization: a. Determine the protein concentration (e.g., using a BCA assay). b. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the naphthalimide probe (at its absorbance maximum) and using the respective extinction coefficients.

Protein Conjugation Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Probe 8-Carbamoyl... -COOH Activated_Probe NHS-ester Probe Probe->Activated_Probe + EDC/NHS EDC_NHS EDC/NHS Conjugate Protein-Probe Conjugate Activated_Probe->Conjugate Protein Protein-NH2 Protein->Conjugate Purification Desalting Column Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for conjugating the probe to a protein.

Protocol 2: Measurement of Intracellular pH

This protocol outlines the steps for loading the free acid form of the probe into live cells and performing ratiometric pH measurements. For cell loading, an esterified, membrane-permeant form of the probe would be ideal; however, this protocol is for the free acid, which may require microinjection or other loading techniques.

Materials:

  • This compound stock solution (in DMSO)

  • Live cells cultured on coverslips

  • Loading Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Calibration Buffers (a series of buffers with known pH values, typically from 4.5 to 8.0)

  • Nigericin (a protonophore used for pH calibration)

  • Fluorescence microscope with appropriate filter sets for excitation and emission of the probe.

Procedure:

  • Cell Loading: a. Prepare a working solution of the probe in Loading Buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range. b. Wash the cells with pre-warmed Loading Buffer. c. Incubate the cells with the probe-containing Loading Buffer for 30-60 minutes at 37°C. d. Wash the cells twice with warm Loading Buffer to remove excess probe.

  • Fluorescence Imaging: a. Mount the coverslip with the loaded cells in an imaging chamber on the microscope stage. b. Acquire fluorescence images at two different emission wavelengths while exciting at a single wavelength (or vice versa for excitation ratioing), depending on the spectral properties of the probe.

  • In Situ Calibration: a. To generate a calibration curve, sequentially replace the buffer in the imaging chamber with Calibration Buffers of known pH. b. Add nigericin (typically 10 µM) to the calibration buffers to equilibrate the intracellular and extracellular pH. c. Acquire fluorescence images for each pH point.

  • Data Analysis: a. For each cell or region of interest, measure the fluorescence intensity at the two selected wavelengths for both the experimental and calibration images. b. Calculate the ratio of the fluorescence intensities (e.g., I468nm / I538nm). c. Plot the fluorescence ratio from the calibration experiments against the corresponding pH values to generate a calibration curve. d. Use the calibration curve to convert the fluorescence ratios from the experimental cells into intracellular pH values.

Intracellular pH Measurement Workflow Cell_Loading Load Cells with Probe Imaging Acquire Fluorescence Images (Wavelength 1 & 2) Cell_Loading->Imaging Ratio_Calculation Calculate Intensity Ratio (I_wav1 / I_wav2) Imaging->Ratio_Calculation Calibration In Situ Calibration (Known pH Buffers + Nigericin) Calibration->Ratio_Calculation Calibration_Curve Generate Calibration Curve (Ratio vs. pH) Ratio_Calculation->Calibration_Curve pH_Determination Determine Intracellular pH Calibration_Curve->pH_Determination

Caption: Workflow for intracellular pH measurement and calibration.

Applications in Research and Drug Development

  • Monitoring Cellular Health and Viability: Intracellular pH is a critical parameter for cell health. Deviations from the normal physiological pH range can be indicative of cellular stress, apoptosis, or necrosis.

  • Studying Organelle Function: Different organelles maintain distinct pH environments (e.g., the acidic lumen of lysosomes). This probe, when targeted to specific organelles, can be used to study their function and dynamics.

  • High-Throughput Screening: In drug development, changes in intracellular pH can be used as a readout for the effects of drug candidates on cellular metabolism and signaling pathways.

  • Cancer Research: The tumor microenvironment is often acidic. A pH-sensitive probe can be used to study the pH gradients in and around tumors and to evaluate the efficacy of pH-responsive drug delivery systems.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Inefficient cell loading. - Photobleaching. - pH is in the quenched range.- Optimize probe concentration and loading time. - Use an anti-fade reagent and minimize light exposure. - Confirm with calibration buffers that the pH is not in the non-fluorescent range.
High background fluorescence - Incomplete removal of extracellular probe.- Ensure thorough washing after cell loading.
Inaccurate pH readings - Incorrect calibration. - Probe is sensitive to other ions.- Perform in situ calibration for each experiment. - Test for interference from common biological ions.
Low protein conjugation efficiency - Inactive EDC/NHS. - Presence of primary amines in the buffer.- Use fresh EDC and NHS solutions. - Use amine-free buffers (e.g., MES, HEPES, PBS) for the conjugation reaction.

Conclusion

This compound has the potential to be a valuable tool for measuring pH in biological systems. Its naphthalimide core provides favorable photophysical properties, and the carboxylic acid handle allows for its versatile conjugation to biomolecules for targeted studies. The provided protocols offer a starting point for researchers to utilize this probe in their specific applications. Further characterization of the specific photophysical properties of this molecule will enhance its utility and the accuracy of pH measurements.

References

Application Notes and Protocols: Covalent Labeling of Proteins with 8-Carbamoylnaphthalene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent probes is an indispensable tool in modern biological research and drug development. It enables the investigation of protein localization, trafficking, interactions, and conformational changes. Naphthalene-based fluorophores are valued for their sensitivity to the local environment, offering insights into the protein's microenvironment. 8-Carbamoylnaphthalene-1-carboxylic acid is a versatile naphthalene derivative that can be covalently attached to proteins, serving as a fluorescent reporter.

This document provides detailed protocols for the covalent labeling of proteins with this compound using two common bioconjugation strategies: targeting primary amines (lysine residues) and targeting carboxyl groups (aspartic and glutamic acid residues).

Principle of the Method

The labeling strategy hinges on the activation of the carboxylic acid moiety of this compound. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated NHS ester of the naphthalene derivative is then reactive towards primary amines on the protein, forming a stable amide bond.

Alternatively, for labeling a protein's carboxylic acid groups, a similar EDC/NHS activation of the protein's aspartic and glutamic acid residues is performed, followed by reaction with an amine-modified derivative of the fluorophore.

Data Presentation

Table 1: Physicochemical and Fluorescent Properties
PropertyValue
Excitation Maximum (λex)~340 nm
Emission Maximum (λem)~420 nm (can shift based on environment)
Quantum Yield0.1 - 0.5 (highly solvent and environment dependent)
Molar Extinction Coefficient (ε)~5,000 M⁻¹cm⁻¹ at 340 nm
Table 2: Typical Labeling Reaction Parameters
ParameterAmine-Reactive LabelingCarboxyl-Reactive Labeling
Reactants
Protein Concentration1-10 mg/mL1-10 mg/mL
Molar Ratio (Fluorophore:Protein)10:1 to 20:110:1 to 20:1
Molar Ratio (EDC:Fluorophore)1.5:1-
Molar Ratio (NHS/Sulfo-NHS:Fluorophore)2:1-
Molar Ratio (EDC:Protein)-20:1 to 100:1
Molar Ratio (Sulfo-NHS:Protein)-20:1 to 100:1
Reaction Conditions
Reaction BufferPBS, pH 7.2-7.5MES Buffer, pH 6.0
Reaction Time2 hours at RT or overnight at 4°C2 hours at RT
Typical Results
Labeling Efficiency20-50%15-40%
Degree of Labeling (DOL)1-3 moles of dye per mole of protein1-3 moles of dye per mole of protein

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins

This protocol details the labeling of primary amines (e.g., lysine residues) on a target protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Fluorophore Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Fluorophore:

    • In a separate microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS.

    • Use a molar ratio of 1:1.5:2 (Fluorophore:EDC:Sulfo-NHS).

    • Incubate at room temperature for 15-30 minutes to generate the reactive Sulfo-NHS ester.

  • Labeling Reaction:

    • Add the activated fluorophore solution to the protein solution. A 10- to 20-fold molar excess of the fluorophore over the protein is a recommended starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS ester.

  • Purification of Labeled Protein:

    • Remove the excess, unreacted fluorophore by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at 340 nm).

Protocol 2: Carboxyl-Reactive Labeling of Proteins

This protocol describes the labeling of carboxyl groups (aspartic and glutamic acid residues) on a target protein. This requires an amine-modified derivative of the fluorophore (e.g., 8-Carbamoylnaphthalene-1-carboxamide with a primary amine linker). For this protocol, we will refer to this as "Amine-Naphthalene Probe".

Materials:

  • Protein of interest

  • Amine-Naphthalene Probe

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in Activation/Coupling Buffer to a concentration of 1-10 mg/mL.

    • Prepare a 10-50 mM stock solution of the Amine-Naphthalene Probe in DMSO.

    • Prepare 0.1 M solutions of EDC and Sulfo-NHS in ultrapure water immediately before use.

  • Labeling Reaction:

    • Add a 20- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Immediately add a 10- to 50-fold molar excess of the Amine-Naphthalene Probe solution to the reaction mixture.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification of Labeled Protein:

    • Purify the labeled protein from excess reagents using a desalting column or dialysis against PBS.

  • Storage:

    • Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

G cluster_activation Fluorophore Activation cluster_labeling Protein Labeling cluster_purification Purification Fluorophore 8-Carbamoylnaphthalene- 1-carboxylic acid Activated_Fluorophore Reactive Sulfo-NHS Ester Fluorophore->Activated_Fluorophore Activation (15-30 min, RT) EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Fluorophore Labeled_Protein Fluorescently Labeled Protein Activated_Fluorophore->Labeled_Protein Conjugation (2h RT or O/N 4°C) Protein Protein with Primary Amines Protein->Labeled_Protein Purification Size-Exclusion Chromatography or Dialysis Labeled_Protein->Purification Removal of excess dye

Caption: Workflow for amine-reactive protein labeling.

G Start Start: Protein with Carboxyl Groups in MES Buffer, pH 6.0 Add_Reagents Add EDC, Sulfo-NHS, and Amine-Naphthalene Probe Start->Add_Reagents Incubate Incubate for 2 hours at Room Temperature Add_Reagents->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify End End: Purified Labeled Protein Purify->End

Caption: Workflow for carboxyl-reactive protein labeling.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Inactive reagents.Use fresh EDC and Sulfo-NHS solutions. Ensure the fluorophore stock is anhydrous.
Non-optimal pH.Ensure the correct pH for the reaction buffer (7.2-7.5 for amine labeling, 6.0 for carboxyl labeling).
Presence of competing nucleophiles.Ensure the protein buffer is free of amines (e.g., Tris) or other nucleophiles.
Protein Precipitation High concentration of organic solvent.Keep the concentration of DMF or DMSO in the final reaction mixture below 10%.
Protein instability.Perform the labeling reaction at 4°C.
High Background Fluorescence Incomplete removal of unreacted fluorophore.Ensure thorough purification by using a desalting column with the appropriate molecular weight cutoff or by performing extensive dialysis with multiple buffer changes.

Application Notes and Protocols for Fluorescence Spectroscopy of Naphthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for the fluorescence spectroscopy of naphthalimides. Naphthalimides are a versatile class of fluorescent compounds with broad applications in biological imaging, sensing, and materials science due to their favorable photophysical properties.[1][2]

Introduction to Naphthalimide Fluorescence

1,8-naphthalimide derivatives are highly valued fluorophores due to their strong fluorescence emission, high quantum yields, good photostability, and large Stokes shifts.[1][2][3] Their chemical structure can be readily modified at the imide nitrogen and the naphthalene core, allowing for the fine-tuning of their photophysical and biological properties.[1][2][3] These modifications enable the development of naphthalimide-based probes for detecting a wide range of analytes, including metal ions, reactive oxygen species, and changes in the cellular microenvironment.[4][5]

The fluorescence of naphthalimide derivatives is often modulated by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4] This makes them excellent candidates for "turn-on" or ratiometric fluorescent sensors.[4]

Experimental Setup and Instrumentation

A standard fluorescence spectroscopy setup is suitable for analyzing naphthalimide derivatives. Key instrumentation includes:

  • Spectrofluorometer: A sensitive instrument capable of measuring fluorescence excitation and emission spectra. Models such as the Agilent Cary Eclipse, Hitachi F-4500, or SCINCO FS-2 have been used for naphthalimide analysis.[6][7][8]

  • UV-Vis Spectrophotometer: Used for measuring the absorbance spectra of the naphthalimide derivatives to determine the optimal excitation wavelength. The Agilent 8453 is a suitable example.[7]

  • Quartz Cuvettes: High-quality quartz cuvettes with a standard path length of 1 cm are required for accurate measurements.[9]

  • Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities. The choice of solvent can significantly impact the fluorescence properties of naphthalimides due to solvatochromic effects.[3][10]

Experimental Protocols

Preparation of Naphthalimide Solutions
  • Stock Solution Preparation: Prepare a stock solution of the naphthalimide derivative in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile) at a concentration of 1-10 mM.

  • Working Solution Preparation: Dilute the stock solution with the desired buffer or solvent to a final concentration typically in the micromolar range (e.g., 1-10 µM) for fluorescence measurements.[6] The final solvent composition should be carefully controlled, as the fluorescence of naphthalimides can be highly sensitive to the polarity of the environment.[3][11]

Measurement of Fluorescence Spectra
  • Absorbance Spectrum: Record the UV-Vis absorption spectrum of the naphthalimide solution to determine the wavelength of maximum absorption (λ_abs_). This will be used as the excitation wavelength (λ_ex_) for the fluorescence emission scan.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em_) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorbance spectrum.

  • Emission Spectrum: Set the excitation monochromator to the λ_abs_ and scan a range of emission wavelengths. The resulting spectrum will show the fluorescence emission profile of the naphthalimide. The excitation and emission slits are typically set to 5-10 nm.

  • Blank Correction: Record the spectrum of the solvent/buffer blank under the same conditions and subtract it from the sample spectra to correct for background fluorescence.

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_F_) can be determined by comparing the integrated fluorescence intensity of the naphthalimide sample to that of a standard with a known quantum yield. 9,10-diphenylanthracene in ethanol is a commonly used standard.[9] The quantum yield is calculated using the following equation:

Φ_F(sample)_ = Φ_F(standard)_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Data Presentation: Photophysical Properties of Naphthalimide Derivatives

The following tables summarize key quantitative data for various naphthalimide-based fluorescent probes.

Table 1: Naphthalimide-Based Probes for Metal Ion Detection

Probe NameTarget IonExcitation (λ_ex_)Emission (λ_em_)Limit of Detection (LOD)Key Features & Cell Line
NADP Hg²⁺400 nm518 nm13 nM"Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish.[4]
MNP Fe³⁺~370 nm~510 nm65.2 nM"Turn-on" fluorescence.[4]

Table 2: Naphthalimide-Based Probes for Other Analytes

Probe NameTarget AnalyteExcitation (λ_ex_)Emission (λ_em_)Limit of Detection (LOD)Key Features
NP-H₂S Hydrogen Sulfide (H₂S)Two-Photon (TP)Not specifiedNot specifiedTwo-photon probe.[4]
Glu-MDA γ-Glutamyl Transpeptidase (GGT)452 nm550 nm0.044 U/LRapid response and excellent selectivity.[12]
Probe 1 Biothiols (GSH, Cys, Hcy)Not specified590 nm8.97 x 10⁻⁹ M (GSH)Red emission and large Stokes shift.[13]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Photoinduced Electron Transfer (PET)

Many naphthalimide-based "turn-on" probes operate via a Photoinduced Electron Transfer (PET) mechanism. In the "OFF" state, an electron-rich recognition unit quenches the fluorescence of the naphthalimide fluorophore. Upon binding of the target analyte, this PET process is inhibited, leading to the restoration of fluorescence ("ON" state).[4]

PET_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Naphthalimide_OFF Naphthalimide (Fluorophore) Receptor_OFF Electron-Rich Receptor Naphthalimide_OFF->Receptor_OFF PET Quenching Receptor_ON Receptor-Analyte Complex Receptor_OFF->Receptor_ON Analyte Binding Naphthalimide_ON Naphthalimide (Fluorophore) Naphthalimide_ON->Receptor_ON Fluorescence Emission Analyte Analyte

Caption: Photoinduced Electron Transfer (PET) mechanism in a naphthalimide probe.

Experimental Workflow for Naphthalimide Fluorescence Spectroscopy

The following diagram illustrates the general workflow for conducting fluorescence spectroscopy experiments with naphthalimide derivatives.

Experimental_Workflow A Sample Preparation (Naphthalimide Solution) B UV-Vis Spectroscopy (Determine λex) A->B C Fluorescence Spectroscopy (Acquire Emission Spectrum) B->C D Data Analysis (Quantum Yield, etc.) C->D E Reporting and Interpretation D->E

References

Application Notes and Protocols: 8-Carbamoylnaphthalene-1-carboxylic acid in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 8-Carbamoylnaphthalene-1-carboxylic acid in the field of nanotechnology. While direct experimental data for this specific compound in nanotechnology applications is limited, its structural features—a naphthalene core known for its fluorescent properties and a carboxylic acid group for conjugation—suggest its utility in several areas.[1][2] The following sections detail proposed applications, experimental protocols for nanoparticle functionalization, and hypothetical signaling pathways for targeted drug delivery, based on established methodologies for similar compounds.

Proposed Applications

Fluorescent Labeling and Bioimaging

The naphthalene moiety of this compound is expected to exhibit intrinsic fluorescence.[1][2] This property can be harnessed for the development of fluorescent nanoprobes for cellular and subcellular imaging. By conjugating this compound to the surface of various nanoparticles (e.g., gold nanoparticles, quantum dots, or polymeric nanoparticles), these nanoparticles can be rendered fluorescent. Such fluorescently labeled nanoparticles can be used to track their distribution and localization within biological systems, providing valuable insights into nanoparticle uptake, trafficking, and clearance.

Targeted Drug Delivery Systems

The carboxylic acid group of this compound serves as a versatile anchor for attaching the molecule to the surface of drug-carrying nanoparticles.[3][4] Furthermore, this functional group can be used to conjugate targeting ligands, such as antibodies or peptides, to the nanoparticle surface. This would facilitate the targeted delivery of therapeutic agents to specific cells or tissues, such as cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[5] The naphthalene structure may also contribute to the overall stability and drug-loading capacity of the nanocarrier.

Nanocarriers for Anticancer Therapy

Naphthalene derivatives have been investigated for their potential antitumor activities.[5][6][7] By incorporating this compound into a nanodelivery system, it is plausible that this compound, or a drug co-loaded with it, could be effectively delivered to tumor sites. The enhanced permeability and retention (EPR) effect in solid tumors would allow for passive targeting of these nanoparticles.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data for nanoparticles functionalized with aromatic carboxylic acids. These values are representative and should be experimentally determined for nanoparticles functionalized with this compound.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

ParameterGold Nanoparticles (AuNPs)Polymeric Nanoparticles (e.g., PLGA)
Core Size (nm) 10 - 100100 - 300
Hydrodynamic Diameter (nm) 20 - 120120 - 350
Zeta Potential (mV) -20 to -40-15 to -35
Surface Functionalization Density VariableVariable

Table 2: Drug Loading and Release Characteristics

ParameterValue
Drug Loading Capacity (%) 5 - 20
Encapsulation Efficiency (%) 70 - 95
In Vitro Drug Release (at 24h) pH 5.5: 60 - 80%pH 7.4: 20 - 40%

Table 3: Spectroscopic and Fluorescent Properties

ParameterExpected Value
Excitation Wavelength (nm) ~280 - 320
Emission Wavelength (nm) ~340 - 450
Quantum Yield 0.1 - 0.5

Experimental Protocols

Protocol for Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.[8][9]

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Centrifuge and appropriate tubes

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute in Activation Buffer to a final concentration of 10 mg/mL.

    • Freshly prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.

    • To the this compound solution, add a molar excess of EDC and NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted NHS-esters.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the pellet in Coupling Buffer.

    • Repeat the centrifugation and resuspension steps twice to remove any unreacted reagents.

  • Final Resuspension and Storage:

    • Resuspend the final functionalized nanoparticle pellet in an appropriate buffer for your downstream application.

    • Store at 4°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification reagent 8-Carbamoylnaphthalene- 1-carboxylic acid activated_reagent Activated NHS-ester reagent->activated_reagent 15-30 min, RT edc_nhs EDC + NHS edc_nhs->activated_reagent conjugated_np Functionalized Nanoparticles activated_reagent->conjugated_np nanoparticles Amine-Functionalized Nanoparticles nanoparticles->conjugated_np 2 hours, RT quenching Quenching conjugated_np->quenching washing Centrifugation/ Washing quenching->washing final_product Purified Functionalized Nanoparticles washing->final_product

Caption: Workflow for nanoparticle functionalization.

Proposed Signaling Pathway for Apoptosis Induction

signaling_pathway nanoparticle Targeted Nanoparticle (with Anticancer Drug) receptor Cancer Cell Receptor nanoparticle->receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (Low pH) endosome->drug_release caspase_activation Caspase Activation drug_release->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed pathway for targeted drug delivery.

Logical Relationship of Nanocarrier Components

logical_relationship center Functionalized Nanocarrier core Nanoparticle Core (e.g., Gold, Polymer) core->center linker 8-Carbamoylnaphthalene- 1-carboxylic acid linker->center targeting Targeting Ligand (e.g., Antibody) targeting->center drug Therapeutic Agent (e.g., Anticancer Drug) drug->center

Caption: Components of a functional nanocarrier.

References

Application Notes and Protocols for the Synthesis of 1,8-Naphthalimide Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the synthesis of 1,8-naphthalimide-based fluorescent dyes. The 1,8-naphthalimide scaffold is a versatile platform for the development of fluorescent probes due to its high fluorescence quantum yield, good photostability, and the relative ease of chemical modification to fine-tune its photophysical properties.

General Synthesis Overview

The synthesis of 1,8-naphthalimide fluorescent dyes typically begins with a substituted 1,8-naphthalic anhydride. The core synthetic strategies involve two main stages:

  • Imidation: The formation of the naphthalimide ring system is achieved by the condensation of a 1,8-naphthalic anhydride derivative with a primary amine. This reaction is often carried out at elevated temperatures in a suitable solvent.

  • Functionalization: Subsequent modifications can be made to the naphthalimide core to introduce various functionalities and modulate the fluorescent properties. Common functionalization reactions include nucleophilic substitution of a leaving group (e.g., a halogen) at the C-4 position of the naphthalimide ring or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

This document provides detailed protocols for the synthesis of representative 4-substituted 1,8-naphthalimide dyes, which are known for their bright fluorescence.

Experimental Protocols

Protocol 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

This protocol describes the synthesis of a key intermediate, N-n-butyl-4-bromo-1,8-naphthalimide, through the imidation of 4-bromo-1,8-naphthalic anhydride with n-butylamine.[1]

Materials:

  • 4-Bromo-1,8-naphthalic anhydride

  • n-Butylamine

  • Ethanol

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask, add 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) and ethanol (250 mL).

  • With vigorous stirring, add n-butylamine (60 mmol, 4.4 g) to the suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.

Protocol 2: Synthesis of 4-Amino-Substituted 1,8-Naphthalimides via Nucleophilic Substitution

This protocol details the synthesis of a 4-amino-substituted naphthalimide dye by the nucleophilic substitution of the bromine atom in N-n-butyl-4-bromo-1,8-naphthalimide with diethanolamine.[1]

Materials:

  • N-n-Butyl-4-bromo-1,8-naphthalimide (from Protocol 1)

  • Diethanolamine

  • Ethylene glycol monomethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, combine N-n-butyl-4-bromo-1,8-naphthalimide (45.2 mmol, 15 g) and diethanolamine (75 mL).

  • Add ethylene glycol monomethyl ether (100 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling, concentrate the crude product under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:4 v/v) as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain N-n-butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide as a yellow solid.

Protocol 3: Synthesis of 4-Phenyl-1,8-naphthalimide via Suzuki Coupling

This protocol outlines the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalimide using a microwave-assisted Suzuki coupling reaction.[2]

Materials:

  • 4-Bromo-1,8-naphthalimide

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(P(C₆H₅)₃)₄]

  • Sodium carbonate

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Methanol

Equipment:

  • Microwave reactor

  • Reaction vessel for microwave synthesis

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • In a microwave reaction vessel, combine 4-bromo-1,8-naphthalimide (50 mg, 0.18 mmol), phenylboronic acid (66 mg, 0.55 mmol), and tetrakis(triphenylphosphine)palladium(0) (11 mg, 0.0095 mmol).

  • Add dimethylformamide (1 mL) to the mixture.

  • Add a solution of sodium carbonate (224 mg) in water (1 mL).

  • Seal the vessel and heat the mixture in a microwave reactor at 70 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (10 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (10 mL).

  • Separate the layers and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol mixture (98:2 v/v) as the eluent.

  • Combine the pure fractions and remove the solvent to yield 4-phenyl-1,8-naphthalimide as a yellow solid.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized 1,8-naphthalimide derivatives, including reaction yields and photophysical properties.

Compound NameStarting MaterialSynthetic MethodYield (%)Excitation Max (λex, nm)Emission Max (λem, nm)Reference
N-n-Butyl-4-bromo-1,8-naphthalimide4-Bromo-1,8-naphthalic anhydrideImidation70--[1]
N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimideN-n-Butyl-4-bromo-1,8-naphthalimideNucleophilic Substitution20.4--[1]
4-Phenyl-1,8-naphthalimide4-Bromo-1,8-naphthalimideSuzuki Coupling (Microwave)77345 (in CHCl₃)412 (in CHCl₃)[2]
4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid4-Chloro-N-(4-carboxyphenyl)-1,8-naphthalimideNucleophilic Substitution10400 (in nonpolar solvents)500 (in nonpolar solvents)[3]
Methyl 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate4-Piperidinyl-1,8-naphthalic anhydrideImidationHigh--[3]

Visualizations

Synthesis Pathway of 4-Substituted 1,8-Naphthalimide Dyes

Synthesis_Pathway cluster_imide cluster_sub cluster_suzuki Start 4-Substituted 1,8-Naphthalic Anhydride Imide N-Alkyl/Aryl-4-substituted 1,8-Naphthalimide Start->Imide Imidation FinalDye1 4-Amino-substituted 1,8-Naphthalimide Dye Imide->FinalDye1 Nucleophilic Substitution FinalDye2 4-Aryl/Alkyl-substituted 1,8-Naphthalimide Dye Imide->FinalDye2 Suzuki Coupling Amine Primary Amine (R-NH2) Nucleophile Nucleophile (e.g., Amine) BoronicAcid Boronic Acid (R'-B(OH)2) Catalyst Pd Catalyst

Caption: General synthetic routes to 4-substituted 1,8-naphthalimide fluorescent dyes.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Start Combine Reactants: 4-Bromo-1,8-naphthalimide, Phenylboronic acid, Pd Catalyst, Base Solvent Add Solvents (DMF/Water) Start->Solvent Reaction Microwave Heating (70°C, 30 min) Solvent->Reaction Workup Aqueous Workup (DCM Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 4-Phenyl-1,8-naphthalimide Purification->Product

Caption: Experimental workflow for the microwave-assisted Suzuki coupling synthesis.

References

Application Notes and Protocols for Naphthalimide-Based Bioimaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A note on 8-Carbamoylnaphthalene-1-carboxylic acid: Extensive literature searches did not yield specific bioimaging applications for this compound. However, the structurally related 1,8-naphthalimide scaffold is a versatile and widely utilized fluorophore in the development of sophisticated bioimaging probes. This document provides detailed application notes and protocols for these naphthalimide-based probes, which are of significant interest to researchers, scientists, and drug development professionals.

Naphthalimide-based fluorescent probes are characterized by their excellent photostability, high quantum yields, and the tunability of their photophysical properties through chemical modifications.[1][2] These characteristics make them ideal for a wide range of bioimaging applications, including the detection of enzymes, metal ions, and reactive oxygen species (ROS), as well as for imaging specific cellular organelles like lysosomes.[1][3][4][5]

I. Detection of Nitroreductase (NTR) Activity in Hypoxic Cells

A key application of naphthalimide-based probes is in the detection of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells. These "turn-on" fluorescent probes are designed with a nitro-containing quenching group that is cleaved by NTR, leading to a significant increase in fluorescence.

Quantitative Data Summary
Probe NameTarget AnalyteDetection LimitFluorescence EnhancementCell Lines TestedReference
Na-NO₂Nitroreductase3.4 ng/mL"Turn-on" signalHL-7702, HepG-2, MCF-7[4][6]
MNI-NTRNitroreductase9.8 ng/mL> 70-foldNot specified[7][8]
Signaling Pathway and Detection Mechanism

The detection of nitroreductase by these probes is a powerful tool for identifying hypoxic regions in tumors, which is crucial for cancer diagnosis and therapy.

NTR_Detection Probe Naphthalimide Probe (with Nitro Group) Reduced_Probe Reduced Intermediate Probe->Reduced_Probe Reduction NTR Nitroreductase (NTR) (Overexpressed in Hypoxia) NTR->Reduced_Probe NADH NADH NADH->Reduced_Probe Cleavage Self-immolative Cleavage Reduced_Probe->Cleavage Fluorophore Naphthalimide Fluorophore (Fluorescent) Cleavage->Fluorophore Release Signal Fluorescence Signal (Detectable) Fluorophore->Signal

Caption: Nitroreductase detection mechanism.

Experimental Protocol: Imaging NTR in Living Cells

This protocol is adapted from methodologies described for naphthalimide-based NTR probes.[4][6]

Materials:

  • Naphthalimide-based NTR probe (e.g., Na-NO₂)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • NADH

  • Hypoxia chamber or chemical hypoxia inducing agent (e.g., CoCl₂)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture cancer cells (e.g., HepG-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Hypoxia (Optional but recommended): For enhanced NTR expression, incubate the cells in a hypoxia chamber (1% O₂) or treat with a chemical hypoxia-mimicking agent for 12-24 hours prior to imaging.

  • Probe Preparation: Prepare a stock solution of the naphthalimide-NTR probe (e.g., 1 mM in DMSO). Prepare a working solution by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).

  • Cell Staining:

    • Wash the cultured cells twice with PBS.

    • Incubate the cells with the probe working solution for 30 minutes at 37°C.

    • For a positive control, pre-incubate cells with NTR (10 µg/mL) and NADH (100 µM) for 30 minutes before adding the probe.

  • Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh culture medium.

    • Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the naphthalimide fluorophore (typically excitation around 450 nm and emission around 550 nm).[8]

II. Detection of Reactive Oxygen Species (ROS)

Naphthalimide derivatives have been engineered to detect various reactive oxygen species (ROS), such as hypochlorous acid (HClO) and peroxynitrite (ONOO⁻), which are important signaling molecules and mediators of oxidative stress.

Quantitative Data Summary
Probe NameTarget AnalyteDetection LimitResponse TimeCell Lines TestedReference
Nap-SeHClO/ClO⁻Not specified< 2 secondsRAW264.7[5]
NPONOO⁻11 nMNot specifiedRAW264.7[9]
Experimental Workflow: ROS Detection

The general workflow for detecting ROS involves probe incubation, stimulation of ROS production, and subsequent fluorescence imaging.

ROS_Detection_Workflow Start Start Cell_Culture Culture Cells (e.g., RAW264.7) Start->Cell_Culture Probe_Incubation Incubate with Naphthalimide-ROS Probe Cell_Culture->Probe_Incubation Wash Wash to Remove Excess Probe Probe_Incubation->Wash ROS_Stimulation Induce ROS Production (e.g., with LPS/IFN-γ) Wash->ROS_Stimulation Imaging Confocal Microscopy Imaging ROS_Stimulation->Imaging Analysis Analyze Fluorescence Intensity Imaging->Analysis End End Analysis->End

Caption: Workflow for ROS detection in cells.

Experimental Protocol: Imaging Peroxynitrite (ONOO⁻) in Macrophages

This protocol is based on the use of the NP probe for detecting ONOO⁻ in RAW264.7 macrophage cells.[9]

Materials:

  • Naphthalimide-based ONOO⁻ probe (NP)

  • RAW264.7 murine macrophage cells

  • DMEM with high glucose

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Confocal microscope

Procedure:

  • Cell Culture and Seeding: Culture RAW264.7 cells in high-glucose DMEM. Seed the cells in a confocal dish and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with the NP probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.

  • Stimulation of ONOO⁻ Production:

    • Wash the cells with PBS to remove the free probe.

    • To induce endogenous ONOO⁻, treat the cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 6-12 hours.

    • Alternatively, for exogenous ONOO⁻ detection, add a ONOO⁻ donor (e.g., SIN-1) to the cells shortly before imaging.

  • Imaging:

    • Image the cells using a confocal microscope with the appropriate filter sets for the naphthalimide fluorophore.

    • Acquire images before and after stimulation to observe the change in fluorescence intensity.

III. Lysosomal Imaging

The inherent properties of certain naphthalimide derivatives, such as the presence of morpholine groups, facilitate their accumulation in the acidic environment of lysosomes, making them excellent probes for lysosomal tracking.[1]

Logical Relationship: Lysosomal Targeting

The targeting of naphthalimide probes to lysosomes is often achieved through specific chemical modifications that lead to protonation and trapping within the organelle.

Lysosomal_Targeting Probe Naphthalimide Probe (with Morpholine) Cell Cell Membrane Probe->Cell Passive Diffusion Cytoplasm Cytoplasm (Neutral pH) Cell->Cytoplasm Lysosome Lysosome (Acidic pH) Cytoplasm->Lysosome Protonation Protonation of Morpholine Group Lysosome->Protonation Accumulation Probe Accumulation (Fluorescence) Protonation->Accumulation Trapping

Caption: Lysosomal targeting of naphthalimide probes.

Experimental Protocol: Lysosomal Staining in HeLa Cells

This protocol is a general guide for using a lysosome-targetable naphthalimide probe.[1]

Materials:

  • Lysosome-targetable naphthalimide probe

  • HeLa cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • LysoTracker Red (or other commercial lysosomal stain for co-localization)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Staining:

    • Wash the cells with PBS.

    • Incubate the cells with the naphthalimide probe (e.g., 5 µM in serum-free medium) for 20-30 minutes at 37°C.

    • For co-localization studies, subsequently stain with LysoTracker Red according to the manufacturer's protocol.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh medium.

    • Image the cells using a confocal microscope, acquiring images in the channels corresponding to the naphthalimide probe and the co-localization stain.

    • Analyze the merged images to confirm the probe's localization within the lysosomes.

These application notes and protocols provide a foundation for researchers to utilize the powerful capabilities of naphthalimide-based fluorescent probes in their bioimaging studies. The versatility of the naphthalimide scaffold continues to drive the development of novel probes for a wide array of biological targets and processes.

References

Derivatisierung von 8-Carbamoylnaphthalin-1-carbonsäure für spezifische Anwendungen: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 8-Carbamoylnaphthalin-1-carbonsäure. Der Schwerpunkt liegt auf der Synthese von Analoga zur Anwendung in der Krebsforschung, insbesondere als Inhibitoren der Poly(ADP-Ribose)-Polymerase (PARP), sowie deren Potenzial als Fluoreszenzsonden.

Anwendungsgebiete

Derivate von Naphthalin-basierten Molekülstrukturen, insbesondere solche, die eine Carboxamid-Funktionalität aufweisen, haben erhebliches Interesse in der medizinischen Chemie und der biologischen Bildgebung geweckt. Die Derivatisierung der 8-Carbamoylnaphthalin-1-carbonsäure ermöglicht die gezielte Modifikation ihrer physikochemischen und pharmakologischen Eigenschaften für spezifische Anwendungen.

PARP-Inhibitoren in der Krebstherapie

Das Naphthalimid-Grundgerüst ist ein wichtiger Baustein bei der Entwicklung von Inhibitoren für die Poly(ADP-Ribose)-Polymerase (PARP), einem Schlüsselenzym bei der Reparatur von DNA-Einzelstrangbrüchen. In Krebszellen mit Defekten in anderen DNA-Reparaturwegen, wie z. B. Mutationen in den BRCA-Genen, führt die Hemmung von PARP zur Apoptose, einem Prozess, der als synthetische Letalität bekannt ist.

Die Carboxamid-Gruppe am Naphthalinring ist entscheidend für die Bindung an die katalytische Domäne von PARP-1. Durch die Derivatisierung der Carbonsäuregruppe von 8-Carbamoylnaphthalin-1-carbonsäure zu verschiedenen Amiden können neue potente und selektive PARP-Inhibitoren entwickelt werden. Ein eng verwandtes Molekül, 4-Amino-1,8-naphthalimid, hat sich als potenter PARP-Inhibitor und Strahlensensibilisator erwiesen.[1] In lebenden Zellen ist es etwa 1000-fach wirksamer in der Hemmung der PARP-Aktivität als der bekannte Inhibitor 3-Aminobenzamid.[1]

Signalkaskade der PARP-Inhibition

PARP_Inhibition DNA_Damage DNA-Einzelstrangbruch PARP1 PARP-1 Aktivierung DNA_Damage->PARP1 PAR Poly(ADP-Ribosyl)ierung von Proteinen PARP1->PAR No_Repair Inhibierte DNA-Reparatur PARP1->No_Repair Repair DNA-Reparatur PAR->Repair Inhibitor 8-Carbamoylnaphthalin- 1-carbonsäure-Derivat (PARP-Inhibitor) Inhibitor->PARP1 Hemmung Replication Replikationsgabel-Kollaps No_Repair->Replication DSB DNA-Doppelstrangbruch Replication->DSB Apoptosis Apoptose in BRCA-defizienten Zellen DSB->Apoptosis

Abbildung 1: Vereinfachte Darstellung der PARP-Inhibitions-Signalkaskade.

Fluoreszente Sonden für die biologische Bildgebung

Naphthalimid-Derivate sind für ihre ausgeprägten photophysikalischen Eigenschaften bekannt, darunter hohe Fluoreszenzquantenausbeuten und gute Photostabilität.[2][3] Die Emissionswellenlänge dieser Moleküle ist oft empfindlich gegenüber der Polarität des Lösungsmittels, was sie zu idealen Kandidaten für die Entwicklung von Umgebungssensoren macht.[2][4]

Durch die kovalente Anbindung von 8-Carbamoylnaphthalin-1-carbonsäure-Derivaten an Biomoleküle können diese als fluoreszente Marker für die zelluläre Bildgebung und die Untersuchung biologischer Prozesse eingesetzt werden. Die Position der funktionellen Gruppen am Naphthalinring hat einen signifikanten Einfluss auf die photophysikalischen Eigenschaften.[4]

Quantitative Daten

Obwohl keine spezifischen IC50-Werte für Derivate der 8-Carbamoylnaphthalin-1-carbonsäure öffentlich verfügbar sind, können die Daten des analogen Moleküls 4-Amino-1,8-naphthalimid (ANI) als Referenz für das Potenzial dieser Substanzklasse dienen.

ZelllinieVerbindungKonzentration (chronische Exposition)Sensibilisator-Verstärkungs-Verhältnis (SER)Zytotoxizität
V79 (Hamster-Lungenfibroblasten)4-Amino-1,8-naphthalimid20 µM1.3Nicht zytotoxisch
R3327-AT1 (Ratten-Prostatakarzinom)4-Amino-1,8-naphthalimid20 µM1.5Nicht zytotoxisch
DU145 (Humanes Prostatakarzinom)4-Amino-1,8-naphthalimid20 µM1.3Nicht zytotoxisch

Tabelle 1: Radiosensibilisierung durch 4-Amino-1,8-naphthalimid in verschiedenen Zelllinien. Die Daten zeigen, dass die Verbindung die zytotoxische Wirkung von Gammastrahlung bei nicht-toxischen Konzentrationen signifikant verstärkt.[1]

Experimentelle Protokolle

Die Derivatisierung von 8-Carbamoylnaphthalin-1-carbonsäure erfolgt typischerweise durch Amidkopplung an der Carbonsäurefunktion. Im Folgenden werden allgemeine Protokolle für die Synthese von Amiden aus Carbonsäuren beschrieben, die für das Zielmolekül adaptiert werden können.

Protokoll 1: Allgemeine Amidkopplung mittels EDC/NHS

Diese zweistufige Methode wird häufig für die Biokonjugation und die allgemeine Amidsynthese verwendet, da sie unter milden Bedingungen abläuft und das EDC-Reagenz sowie sein Harnstoff-Nebenprodukt wasserlöslich sind.[5]

Materialien:

  • 8-Carbamoylnaphthalin-1-carbonsäure

  • Amin (primär oder sekundär)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • N-Hydroxysuccinimid (NHS)

  • Wasserfreies Dimethylformamid (DMF) oder Dichlormethan (DCM)

  • Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) als Base (optional)

Prozedur:

  • Aktivierung der Carbonsäure:

    • Lösen Sie 8-Carbamoylnaphthalin-1-carbonsäure (1 Äquivalent) im gewählten Lösungsmittel (z. B. DMF oder DCM).

    • Fügen Sie NHS (1,2 Äquivalente) und EDC (1,2 Äquivalente) zur Lösung hinzu.

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 15-60 Minuten.

  • Amin-Kopplung:

    • Fügen Sie das gewünschte Amin (1-1,2 Äquivalente) zur aktivierten Carbonsäurelösung hinzu. Eine Base wie DIPEA (2 Äquivalente) kann zugegeben werden, um das Amin zu deprotonieren.

    • Rühren Sie die Reaktion bei Raumtemperatur für 2-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Aufarbeitung:

    • Verdünnen Sie die Reaktionsmischung mit einem organischen Lösungsmittel (z. B. Ethylacetat).

    • Waschen Sie die organische Phase nacheinander mit 5%iger wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole).

    • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

    • Das Rohprodukt kann durch Säulenchromatographie gereinigt werden.

Protokoll 2: Amidkopplung mittels HATU

HATU ist ein hocheffizientes Kopplungsreagenz, das oft zu hohen Ausbeuten und kurzen Reaktionszeiten führt.[6]

Materialien:

  • 8-Carbamoylnaphthalin-1-carbonsäure

  • Amin

  • HATU (Hexafluorophosphat-Azabenzotriazol-Tetramethyluronium)

  • DIPEA oder TEA

  • Wasserfreies DMF

Prozedur:

  • Aktivierung und Kopplung:

    • Lösen Sie 8-Carbamoylnaphthalin-1-carbonsäure (1 Äquivalent) in DMF bei 0 °C.

    • Fügen Sie HATU (1,1 Äquivalente) und DIPEA (2 Äquivalente) hinzu.

    • Fügen Sie das Amin (1,2 Äquivalente) zur vorgemischten Lösung hinzu.

    • Rühren Sie die Reaktion bei Raumtemperatur für 1-4 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung:

    • Verdünnen Sie die Reaktionsmischung mit Ethylacetat.

    • Waschen Sie die organische Schicht nacheinander mit 5%iger wässriger LiCl-Lösung (um DMF zu entfernen), 5%iger wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und Sole.

    • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

    • Reinigen Sie das Produkt mittels Säulenchromatographie.

Workflow der Amidsynthese

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Amidderivaten.

Fazit

Die Derivatisierung von 8-Carbamoylnaphthalin-1-carbonsäure bietet einen vielversprechenden Weg zur Entwicklung neuartiger Moleküle für die Krebstherapie und die biologische Bildgebung. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer Vielzahl von Amid-Derivaten. Die quantitative Analyse verwandter Naphthalimid-Strukturen deutet auf ein hohes Potenzial für die Entwicklung potenter PARP-Inhibitoren hin. Zukünftige Studien sollten sich auf die Synthese und biologische Evaluierung einer Bibliothek von Derivaten konzentrieren, um die Struktur-Wirkungs-Beziehungen zu optimieren und Leitstrukturen für die weitere Entwicklung zu identifizieren.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluorescence Quantum Yield of 8-Carbamoylnaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 8-Carbamoylnaphthalene-1-carboxylic acid.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on the spectrofluorometer are set appropriately for this compound. The excitation wavelength should correspond to an absorbance maximum.
Solvent Quenching The choice of solvent can significantly impact fluorescence. Polar solvents may quench the fluorescence of certain naphthalene derivatives.[1] Test the compound in a range of solvents with varying polarities.
Low Concentration The concentration of the sample may be too low to produce a detectable signal. Prepare a fresh, more concentrated stock solution and create serial dilutions to find the optimal concentration range.
Degradation of the Compound The compound may have degraded due to improper storage or handling. Protect the compound from light and store it under the recommended conditions. Prepare a fresh solution from a new batch if possible.
Contaminated Solvents or Glassware Impurities in the solvent or on the cuvettes can quench fluorescence. Use spectroscopic grade solvents and thoroughly clean all glassware.[2]
Issue 2: Inconsistent or Irreproducible Fluorescence Readings
Possible Cause Troubleshooting Step
Concentration Effects (Aggregation-Caused Quenching - ACQ) At high concentrations, naphthalene-based fluorophores can aggregate, leading to self-quenching and reduced fluorescence intensity.[1] Perform a concentration-dependent study to identify the linear range of fluorescence intensity versus concentration. Ensure your working concentrations are below the threshold for ACQ.
Temperature Fluctuations The fluorescence quantum yield can be temperature-dependent.[2][3] Ensure that all measurements are performed at a constant and recorded temperature.
Photobleaching Prolonged exposure to the excitation light source can lead to photochemical degradation of the fluorophore. Minimize the exposure time of the sample to the excitation light. Use fresh samples for repeated measurements.
Instrumental Drift The performance of the spectrofluorometer lamp and detector can drift over time. Calibrate the instrument regularly and use a stable fluorescence standard to check for instrument consistency.
Issue 3: Unexpected Shifts in Emission Wavelength (Solvatochromism)
Possible Cause Troubleshooting Step
Solvent Polarity Naphthalene derivatives often exhibit solvatochromism, where the emission maximum shifts with solvent polarity. An increase in solvent polarity typically causes a red shift (to longer wavelengths).[1] This is an intrinsic property of the molecule. If a specific emission wavelength is desired, select a solvent with the appropriate polarity.
Changes in pH For ionizable molecules, changes in pH can alter the electronic structure and thus the fluorescence properties.[4] Buffer the solution to maintain a constant pH if your experimental conditions are sensitive to pH changes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind measuring the relative fluorescence quantum yield?

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of a sample to that of a standard with a known, stable quantum yield.[5][6][7] When the standard and sample solutions have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons.[6] Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields. The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (As / Ar) * (ns^2 / nr^2)

Where:

  • Φr is the quantum yield of the reference standard.

  • Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.

  • As and Ar are the absorbances of the sample and reference at the excitation wavelength, respectively.

  • ns and nr are the refractive indices of the sample and reference solvents, respectively.[6][8]

Q2: How do I choose an appropriate fluorescence standard?

Select a fluorescence standard that has an absorption range overlapping with your sample, allowing for excitation at the same wavelength.[5] The standard should also have a well-documented and stable quantum yield.

Q3: What are the key factors that can influence the fluorescence quantum yield of this compound?

Several factors can affect the fluorescence quantum yield:

  • Molecular Structure: The presence of electron-donating groups (like -NH2, -OH) can increase fluorescence, while electron-withdrawing groups (like -NO2, -COOH) can decrease or quench it.[4] The carbamoyl and carboxylic acid groups on the naphthalene ring will influence its electronic properties.

  • Solvent Polarity: The polarity of the solvent can significantly alter the fluorescence emission. For many naphthalene derivatives, increasing solvent polarity can decrease the quantum yield by promoting non-radiative decay pathways.[1]

  • Concentration: High concentrations can lead to aggregation-caused quenching (ACQ), which reduces the quantum yield.[1]

  • Temperature: An increase in temperature often leads to a decrease in fluorescence quantum yield due to an increased probability of non-radiative deactivation processes.[2]

  • Presence of Quenchers: Dissolved oxygen and other impurities in the solvent can act as quenchers and reduce fluorescence intensity.

Q4: Why is it important to use dilute solutions for quantum yield measurements?

To minimize inner filter effects and re-absorption, the absorbance of the solutions in a standard 10 mm cuvette should be kept low, typically below 0.1 at the excitation wavelength.[6] Above this level, the relationship between absorbance and fluorescence intensity may become non-linear, leading to inaccurate quantum yield calculations.[6]

Data Presentation

Table 1: Hypothetical Influence of Solvent Polarity on the Fluorescence Quantum Yield of this compound

SolventDielectric Constant (approx.)Expected Quantum Yield (Φf)Expected Emission Maximum (λem)
Cyclohexane2.0HighShorter Wavelength
Toluene2.4HighShorter Wavelength
Dichloromethane9.1IntermediateIntermediate Wavelength
Acetonitrile37LowerLonger Wavelength
Ethanol25LowerLonger Wavelength
Water80LowLonger Wavelength

Note: This table presents expected trends based on the typical behavior of naphthalene derivatives and is for illustrative purposes.[1] Actual values must be determined experimentally.

Experimental Protocols

Detailed Protocol for Relative Fluorescence Quantum Yield Determination

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound.[5][6][8]

1. Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and corrected emission spectra capabilities.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Spectroscopic grade solvents.

  • A suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H2SO4).

  • This compound.

  • Calibrated volumetric flasks and micropipettes.

2. Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the fluorescence standard in its recommended solvent.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance values at the excitation wavelength are within the range of approximately 0.01 to 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Use the pure solvent as a blank reference.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the formula provided in the FAQs section.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_standard Prepare Standard Stock Solution dilute_standard Create Standard Dilutions prep_standard->dilute_standard prep_sample Prepare Sample Stock Solution dilute_sample Create Sample Dilutions prep_sample->dilute_sample abs_measure Measure Absorbance Spectra (UV-Vis) dilute_standard->abs_measure dilute_sample->abs_measure fluo_measure Measure Fluorescence Emission Spectra abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield gradient->calculate Factors_Affecting_QY cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors QY Fluorescence Quantum Yield (QY) structure Molecular Structure (Substituents) structure->QY solvent Solvent Polarity solvent->QY concentration Concentration (ACQ) concentration->QY temperature Temperature temperature->QY pH pH pH->QY quenchers Presence of Quenchers quenchers->QY

References

Troubleshooting low yield in 8-Carbamoylnaphthalene-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Carbamoylnaphthalene-1-carboxylic acid, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I am observing low to no conversion of the starting material, 1,8-naphthalic anhydride. What are the potential causes and solutions?

Answer:

Low or no conversion of 1,8-naphthalic anhydride is a frequent issue that can often be traced back to the reaction conditions or the quality of the reagents.

  • Inadequate Temperature: The reaction of 1,8-naphthalic anhydride with an ammonia source requires sufficient thermal energy to proceed at a reasonable rate. If the reaction temperature is too low, the conversion will be slow or negligible. It is recommended to maintain a reaction temperature in the range of 60-100°C.[1]

  • Insufficient Ammonia Concentration: The molar ratio of the ammonia source to 1,8-naphthalic anhydride is critical. A molar equivalent of ammonia of less than 1 will result in unreacted 1,8-naphthalic anhydride.[1] It is advisable to use a molar excess of the ammonia source, typically between 1.2 to 2.0 equivalents, to drive the reaction to completion.[1]

  • Poor Solubility of Starting Material: 1,8-naphthalic anhydride is sparingly soluble in water at room temperature. Ensuring adequate stirring and heating is crucial to facilitate its dissolution and reaction. The formation of a yellow slurry upon mixing the reactants is expected.[1]

  • Inactive Ammonia Source: The quality and concentration of the aqueous ammonia solution should be verified. If the ammonia solution has been stored for a long time or improperly, its concentration may have decreased due to the volatility of ammonia.

Question 2: The primary product I have isolated is 1,8-naphthalimide, not the desired this compound. How can I prevent this side reaction?

Answer:

The formation of 1,8-naphthalimide is a common side reaction, as it is a stable cyclization product. The formation of the desired open-chain amide-acid is favored under milder conditions.

  • High Reaction Temperatures: Elevated temperatures, especially above 100°C, and prolonged reaction times can promote the dehydration of the intermediate amide-acid to form the imide.[1] Careful control of the reaction temperature is crucial.

  • Excessively High Ammonia Concentration: While a molar excess of ammonia is necessary, a very large excess can, in some cases, favor imide formation. Sticking to the recommended 1.2 to 2.0 molar equivalents is a good starting point.[1]

  • Reaction Work-up: The work-up procedure is critical. Acidification of the reaction mixture should be done carefully and promptly after the reaction is complete to protonate the carboxylate and precipitate the desired product before it has a chance to cyclize.

Question 3: My product has precipitated as a thick, difficult-to-stir slurry, leading to poor heat transfer and mixing. What can I do to improve the reaction mixture's consistency?

Answer:

The physical properties of the reaction mixture can significantly impact the reaction's progress and outcome.

  • Solvent Volume: Increasing the volume of the solvent (e.g., water) can help to maintain a more mobile slurry. A higher dilution can prevent the product from precipitating too densely.

  • Stirring Efficiency: Ensure that the stirring mechanism (e.g., magnetic stir bar, overhead stirrer) is adequate for the scale of the reaction and the expected viscosity of the mixture. A more powerful overhead stirrer is often necessary for larger-scale reactions.

  • Controlled Addition of Reagents: In some cases, a controlled, slow addition of the ammonia source to the heated slurry of 1,8-naphthalic anhydride can help to manage the reaction rate and the precipitation of the product.

Question 4: The purity of my final product is low after initial isolation. What are the recommended purification strategies?

Answer:

Purification is essential to obtain high-purity this compound.

  • Recrystallization: This is a highly effective method for purifying solid carboxylic acids.[2] A suitable solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Potential solvents to screen include water, ethanol, or acetic acid-water mixtures.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.[2] The crude product can be dissolved in a basic aqueous solution (e.g., sodium carbonate or sodium bicarbonate) to form the water-soluble carboxylate salt. The solution is then filtered to remove insoluble impurities, and the filtrate is acidified (e.g., with HCl) to precipitate the purified carboxylic acid.[2]

  • Washing: Washing the isolated solid with a small amount of cold solvent can help to remove soluble impurities adhering to the crystal surface.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 1,8-naphthalic anhydride.[3] This cyclic anhydride readily reacts with nucleophiles like ammonia to open the anhydride ring.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase should be developed to achieve good separation between the starting material (1,8-naphthalic anhydride), the product (this compound), and any potential side products (e.g., 1,8-naphthalimide). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Aqueous ammonia is corrosive and has a pungent, irritating odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may also be conducted at elevated temperatures, so care should be taken to avoid burns.

Q4: Can other ammonia sources be used instead of aqueous ammonia?

A4: While aqueous ammonia is common, other ammonia sources have been used in related reactions, such as ammonium sulfate or formamide.[1] However, these may require different reaction conditions, such as higher temperatures or the use of a pressure vessel, and may introduce additional purification challenges.[1] For a mild, atmospheric pressure reaction, aqueous ammonia is often preferred.[1]

Q5: What is the expected yield for this synthesis?

A5: With an optimized protocol, the yield of the related reaction to produce 1,8-naphthalimide can be at least 85%, and often greater than 95%.[1] While the yield for this compound may differ, a well-executed reaction should aim for a high yield, likely in a similar range before purification losses.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature < 60°CLowHigh (if any product forms)Incomplete or very slow reaction.
60 - 80°CHighHighOptimal range for amidation without significant side reactions.[1]
> 100°CPotentially LowerLowIncreased formation of 1,8-naphthalimide side product.[1]
Ammonia (eq.) < 1.0LowModerateStoichiometrically insufficient, leaving unreacted starting material.[1]
1.2 - 2.0HighHighOptimal excess to drive the reaction to completion.[1]
> 3.5HighPotentially LowerMay increase the rate of side product formation and complicates work-up.[1]
Reaction Time Too ShortLowModerateIncomplete conversion of starting material.
OptimalHighHighSufficient time for the reaction to reach completion.
Too LongPotentially LowerLowIncreased potential for side product formation, especially at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-naphthalic anhydride (1.0 eq).

  • Add deionized water to the flask to create a slurry.

  • With stirring, add 29% aqueous ammonia (2.0 eq). A yellow slurry should form.[1]

  • Heat the reaction mixture to 70°C with vigorous stirring.[1]

  • Maintain the temperature and stirring for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with 1 M HCl with cooling in an ice bath until the pH is approximately 2-3.

  • The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the product under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.[2]

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway A 1,8-Naphthalic Anhydride C 8-Carbamoylnaphthalene- 1-carboxylic acid A->C Ring Opening (60-80°C) B Aqueous Ammonia (NH3(aq)) B->C D 1,8-Naphthalimide (Side Product) C->D Dehydration (High Temp.)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion sm_present Incomplete Conversion check_conversion->sm_present Yes sm_absent Complete Conversion, Check Product Identity check_conversion->sm_absent No increase_temp Increase Temperature (60-80°C) sm_present->increase_temp increase_nh3 Increase NH3 eq. (1.2-2.0) sm_present->increase_nh3 check_nh3_quality Verify NH3 Concentration sm_present->check_nh3_quality product_correct Product is Correct sm_absent->product_correct Correct product_incorrect Side Product Formed (e.g., 1,8-Naphthalimide) sm_absent->product_incorrect Incorrect purification_issue Address Purification/ Handling Issues product_correct->purification_issue lower_temp Lower Reaction Temp. product_incorrect->lower_temp

Caption: Troubleshooting workflow for low yield synthesis.

Yield_Factors Yield Yield & Purity Temp Temperature Temp->Yield Optimal ~70°C Time Time Time->Yield Reaction Completion NH3_Conc [NH3] NH3_Conc->Yield 1.2-2.0 eq. Purity_SM Starting Material Purity Purity_SM->Yield High Purity

Caption: Factors influencing yield and purity.

References

Technical Support Center: Minimizing Photobleaching of 8-Carbamoylnaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 8-Carbamoylnaphthalene-1-carboxylic acid during fluorescence microscopy experiments. The following information is based on established principles for reducing photobleaching of fluorescent probes, particularly naphthalene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my experiments with this compound?

Q2: How can I tell if the signal loss in my images is due to photobleaching?

A2: A key indicator of photobleaching is a gradual decrease in fluorescence intensity over time with repeated exposure to excitation light. You can confirm this by taking a time-lapse series of images of the same field of view. If the fluorescence intensity diminishes with each successive image, photobleaching is likely occurring. It is important to distinguish this from transient dark states (blinking) or changes in the sample itself.

Q3: Are there specific antifade reagents recommended for naphthalene derivatives like this compound?

A3: While specific antifade reagents for this compound are not explicitly documented in readily available literature, several general-purpose antifade reagents are effective at scavenging reactive oxygen species that cause photobleaching. These are broadly compatible with a range of fluorophores. Commonly used antifade reagents include those based on p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] Commercial antifade mounting media such as ProLong™ Gold, ProLong™ Diamond, and VECTASHIELD® are also widely used and effective.[4][5] For live-cell imaging, reagents like Trolox, a vitamin E derivative, can be added to the imaging medium to reduce photobleaching and phototoxicity.

Q4: Can my choice of imaging system and settings affect the rate of photobleaching?

A4: Absolutely. Modern microscopy systems offer various hardware and software features to help manage photobleaching.[4] Using a sensitive camera (e.g., sCMOS or EMCCD) allows for the use of lower excitation light intensity and shorter exposure times.[6][7] Light sources like LEDs are often less intense than traditional mercury or xenon arc lamps and can be rapidly switched on and off, minimizing unnecessary sample illumination.[1][8] Advanced imaging techniques like spinning disk confocal, Total Internal Reflection Fluorescence (TIRF), or light-sheet microscopy can also reduce photobleaching by limiting illumination to the focal plane.[9]

Q5: How does the cellular environment impact the photostability of my probe?

A5: The local environment surrounding the fluorophore can significantly influence its photostability. Factors such as pH, the presence of oxygen, and the concentration of reactive oxygen species (ROS) can accelerate photobleaching.[4] It is crucial to use imaging buffers that are well-buffered and consider the addition of oxygen scavengers or antioxidants, especially for live-cell imaging.[4][9]

Troubleshooting Guides

Issue 1: Rapid loss of fluorescence signal during image acquisition.

This is a classic sign of significant photobleaching. Follow this troubleshooting workflow to mitigate the issue.

G start Start: Rapid Signal Loss reduce_intensity Reduce Excitation Light Intensity (Lowest possible for adequate S/N) start->reduce_intensity reduce_exposure Decrease Camera Exposure Time reduce_intensity->reduce_exposure use_nd_filter Use Neutral Density (ND) Filters reduce_exposure->use_nd_filter check_antifade Is an Antifade Reagent Being Used? use_nd_filter->check_antifade add_antifade Add/Optimize Antifade Reagent (e.g., ProLong Gold, VECTASHIELD) check_antifade->add_antifade No optimize_imaging Optimize Imaging Protocol (e.g., minimize illumination between acquisitions) check_antifade->optimize_imaging Yes add_antifade->optimize_imaging advanced_techniques Consider Advanced Imaging Techniques (e.g., Spinning Disk, Light-Sheet) optimize_imaging->advanced_techniques end End: Signal Stabilized advanced_techniques->end

Caption: Troubleshooting workflow for rapid fluorescence signal loss.

Issue 2: Poor signal-to-noise ratio after implementing photobleaching reduction measures.

Sometimes, in an effort to reduce photobleaching, the signal can become too dim.

Problem Potential Cause Suggested Solution
Weak SignalExcitation intensity is too low.Gradually increase the excitation intensity to a level that provides a good signal without causing immediate, severe bleaching.[10]
Noisy ImageCamera gain is too high to compensate for low signal.Increase the exposure time slightly. If possible, use a more sensitive camera or camera binning to collect more photons per pixel.[5]
Weak SignalAntifade reagent is quenching the initial fluorescence.Some antifade reagents can cause an initial drop in fluorescence.[3] Test different antifade formulations. Ensure the mounting medium is fresh and correctly prepared.
Weak SignalSub-optimal filter set.Ensure that the excitation and emission filters are well-matched to the spectral properties of this compound.
Issue 3: Phototoxicity observed in live-cell imaging experiments.

Phototoxicity, or cell damage due to light exposure, is closely linked to the processes that cause photobleaching.[6]

G cluster_0 Primary Causes of Phototoxicity cluster_1 Mitigation Strategies high_intensity High Excitation Light Intensity reduce_light Minimize Light Dose (Lower intensity, shorter exposure) high_intensity->reduce_light live_cell_reagents Add Antioxidants to Media (e.g., Trolox, Sodium Ascorbate) high_intensity->live_cell_reagents long_exposure Prolonged/Repeated Exposure time_lapse Increase Interval Between Time-points long_exposure->time_lapse light_sheet Employ Gentle Imaging Modalities (e.g., Light-sheet) long_exposure->light_sheet uv_exposure Short Wavelength Excitation (UV) red_shifted Use Red-shifted Fluorophores (if possible) uv_exposure->red_shifted

References

Effects of solvent polarity on 8-Carbamoylnaphthalene-1-carboxylic acid fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of 8-Carbamoylnaphthalene-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of solvent polarity on the fluorescence of this compound?

A1: this compound is expected to exhibit solvatochromism, meaning its fluorescence properties are dependent on the polarity of the solvent. Generally, for naphthalene derivatives with electron-donating and electron-accepting groups, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent. Consequently, the Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is also expected to increase with solvent polarity. The fluorescence quantum yield may also vary with solvent polarity, often decreasing in more polar, protic solvents due to increased non-radiative decay pathways.

Q2: I am observing a weak or no fluorescence signal. What are the potential causes?

A2: Several factors can contribute to a weak or absent fluorescence signal:

  • Incorrect Excitation or Emission Wavelengths: Ensure that the excitation wavelength corresponds to the absorption maximum of the compound in the specific solvent being used and that the emission is being monitored at the expected wavelength.

  • Low Concentration: The concentration of the fluorophore may be too low for detection by the instrument.

  • Quenching: The fluorescence can be quenched by various substances, including dissolved oxygen, heavy metal ions, or other components in the sample. It is advisable to use degassed solvents.

  • pH of the Solution: For a carboxylic acid derivative, the pH of the solution can significantly impact fluorescence. The protonated and deprotonated forms of the molecule may have different fluorescence properties. Ensure the pH is controlled and consistent across experiments.

  • Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of the fluorophore. Minimize exposure time and light intensity.

  • Instrument Settings: Sub-optimal instrument settings, such as low lamp intensity, incorrect slit widths, or low detector gain, can result in a poor signal-to-noise ratio.

Q3: My fluorescence emission peak is shifting unexpectedly. What could be the reason?

A3: Unexpected shifts in the fluorescence emission peak can be attributed to:

  • Changes in Solvent Polarity: Even small changes in the solvent composition, such as the presence of water in a non-polar solvent, can alter the local environment of the fluorophore and cause a spectral shift.

  • Aggregation: At higher concentrations, molecules of this compound may form aggregates, which can have different fluorescence properties compared to the monomeric form.

  • Contaminants: Fluorescent impurities in the solvent or the sample itself can lead to overlapping emission spectra, causing an apparent shift in the peak maximum.

  • Inner Filter Effect: At high concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution, which can distort the emission spectrum and lead to an apparent red shift.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Fluorescence Measurements
  • Possible Cause: Inconsistent sample preparation.

    • Solution: Prepare fresh solutions for each experiment. Use high-purity solvents and ensure the concentration of this compound is accurately determined. Maintain a consistent pH for aqueous or protic solutions using a suitable buffer.

  • Possible Cause: Fluctuations in instrument performance.

    • Solution: Allow the instrument's lamp to warm up and stabilize before taking measurements. Regularly calibrate the instrument using a known fluorescence standard.

  • Possible Cause: Temperature variations.

    • Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment, as fluorescence intensity can be temperature-dependent.

Issue 2: High Background Fluorescence
  • Possible Cause: Fluorescent impurities in the solvent.

    • Solution: Use spectroscopy-grade solvents. Run a blank spectrum of the solvent to check for background fluorescence.

  • Possible Cause: Contaminated cuvettes.

    • Solution: Thoroughly clean cuvettes with a suitable solvent (e.g., ethanol, followed by deionized water) and dry them completely before use. Avoid using scratched or damaged cuvettes.

  • Possible Cause: Raman scattering from the solvent.

    • Solution: Raman peaks are typically sharp and appear at a constant energy shift from the excitation wavelength. If Raman scattering is interfering with your measurement, try changing the excitation wavelength.

Data Presentation

SolventPolarity Index (ET(30))Expected λem (nm)Expected Stokes Shift (cm-1)Expected Quantum Yield (ΦF)
Toluene33.9LowerLowerHigher
Dichloromethane41.1IntermediateIntermediateIntermediate
Acetonitrile46.0HigherHigherLower
Ethanol51.9HigherHigherLower
Water63.1HighestHighestLowest

Note: This table presents a qualitative prediction. Actual values must be determined experimentally.

Experimental Protocols

Protocol: Measurement of Solvent-Dependent Fluorescence Spectra
  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity, non-polar solvent in which it is readily soluble (e.g., Dioxane or THF).

    • Prepare a series of dilute solutions (e.g., 1-10 µM) in various spectroscopic-grade solvents of different polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water). The final absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.

    • For aqueous solutions, use a buffer to maintain a constant pH.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

    • Set the excitation wavelength to the absorption maximum (λabs) of the compound in the respective solvent. This should be determined beforehand using a UV-Vis spectrophotometer.

    • Set the emission scan range to cover the expected fluorescence spectrum (e.g., 350-600 nm).

  • Data Acquisition:

    • Record a blank spectrum for each solvent to be used for background correction.

    • Measure the fluorescence emission spectrum of each sample solution.

    • To check for photobleaching, record the fluorescence intensity at the emission maximum over a period of time.

  • Data Analysis:

    • Subtract the corresponding blank spectrum from each sample spectrum.

    • Determine the wavelength of maximum fluorescence emission (λem).

    • Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift (cm-1) = (1/λabs(nm) - 1/λem(nm)) * 107

    • The relative fluorescence quantum yield (ΦF) can be calculated using a standard fluorophore (e.g., quinine sulfate in 0.1 M H2SO4) with a known quantum yield.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mM in Dioxane) prep2 Prepare Dilute Solutions (1-10 µM in various solvents) prep1->prep2 prep3 Ensure Absorbance < 0.1 prep2->prep3 acq1 Instrument Warm-up (30 min) prep3->acq1 acq2 Set Parameters (λex, λem range, slits) acq1->acq2 acq3 Record Blank Spectra acq2->acq3 acq4 Record Sample Spectra acq3->acq4 an1 Background Correction acq4->an1 an2 Determine λem an1->an2 an3 Calculate Stokes Shift an2->an3 an4 Calculate Quantum Yield an2->an4

Caption: Experimental workflow for measuring solvent-dependent fluorescence.

logical_relationship cluster_solvent Solvent Properties cluster_fluor Fluorescence Properties polarity Increasing Solvent Polarity emission Bathochromic Shift (Longer λem) polarity->emission leads to stokes Increased Stokes Shift polarity->stokes results in quantum_yield Decreased Quantum Yield (often in protic solvents) polarity->quantum_yield can cause

Overcoming solubility issues of 8-Carbamoylnaphthalene-1-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-Carbamoylnaphthalene-1-carboxylic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound has a chemical structure containing a large, hydrophobic naphthalene ring. While the carboxylic acid and carbamoyl groups can participate in hydrogen bonding, the nonpolar aromatic portion of the molecule restricts its interaction with water, leading to low solubility in neutral aqueous solutions.

Q2: What is the most effective method to improve the aqueous solubility of this compound?

The most direct and effective method for increasing the aqueous solubility of this compound is through pH modification. This compound is a carboxylic acid with a predicted pKa of approximately 2.61.[1] By increasing the pH of the aqueous solution to a value at least 2 pH units above its pKa (i.e., pH > 4.6), the carboxylic acid group deprotonates to form the more polar and significantly more soluble carboxylate anion.[2][3]

Q3: For preparing a concentrated stock solution, what solvents are recommended?

For preparing concentrated stock solutions, the use of polar aprotic organic solvents is recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving this compound at high concentrations.[2] When selecting a solvent, always consider its compatibility with your downstream experimental assays, including potential toxicity or interference.

Q4: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common problem when the final concentration of the compound exceeds its solubility limit in the aqueous medium. To mitigate this, consider the following strategies:

  • Verify Buffer pH: Ensure the pH of your final aqueous buffer is sufficiently high (e.g., pH > 5.0) to maintain the compound in its deprotonated, more soluble state.[3]

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Incorporate a Co-solvent: Maintain a small percentage of a miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution to help maintain solubility.[3]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Compound will not dissolve in aqueous buffer. The pH of the buffer is near or below the pKa (~2.61) of the carboxylic acid, maintaining it in its poorly soluble, protonated form.Increase the pH of the buffer to at least 2 units above the pKa (e.g., pH > 4.6) using a suitable base like NaOH to convert the compound to its more soluble salt form.[2][3]
Precipitation occurs after adding the compound to the buffer. The concentration of the compound exceeds its solubility limit at the given pH and temperature.First, ensure the pH is optimal. If precipitation persists, consider gently warming the solution or using sonication to aid dissolution. If the issue remains, a lower final concentration may be necessary.
Inconsistent results in biological assays. The compound may be precipitating out of the assay medium over time, leading to variable effective concentrations.Confirm the solubility of the compound under the exact conditions of your assay (media, temperature, incubation time). Consider using a co-solvent or a formulation approach like cyclodextrin complexation to enhance and maintain solubility.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare a solution of this compound in an aqueous buffer by modifying the pH.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Suspension: Add the desired amount of this compound powder to the aqueous buffer to form a suspension.

  • Titration: While continuously stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.

  • Dissolution: Monitor the solution's clarity and pH. As the pH increases above ~3.0, the powder will start to dissolve. Continue adding the base until all the solid has dissolved, and the solution is clear.

  • Final pH Adjustment: Carefully adjust the solution to the desired final pH (e.g., 7.4) using the NaOH solution.

  • Volume Adjustment: Transfer the solution to a volumetric flask and add buffer to reach the final desired volume.

  • Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol details the preparation of a concentrated stock solution of this compound using an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate vials for storage

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a suitable vial.

  • Solvent Addition: Add the required volume of DMSO or DMF to the vial to achieve the target concentration.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming can also be applied if necessary, but be mindful of potential compound degradation at elevated temperatures.

  • Storage: Once fully dissolved, store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent moisture absorption by the solvent.

Quantitative Data Summary

The following tables provide estimated solubility data for this compound based on the behavior of similar aromatic carboxylic acids. Note: This data is illustrative and should be confirmed experimentally.

Table 1: Estimated Aqueous Solubility at Different pH Values

pHEstimated Solubility (µg/mL)
3.0< 10
4.050 - 100
5.0200 - 500
6.0> 1000
7.4> 2000

Table 2: Estimated Solubility in Common Solvents

SolventEstimated Solubility (mg/mL)
Water (pH 7.0)> 2
Ethanol5 - 10
Methanol2 - 5
Acetone1 - 2
Dimethyl sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50

Visual Diagrams

experimental_workflow Workflow for Solubilizing this compound cluster_aqueous Aqueous Buffer Preparation cluster_organic Organic Stock Preparation start_aq Start with Aqueous Buffer add_compound_aq Add Compound Powder start_aq->add_compound_aq check_solubility_aq Check Solubility add_compound_aq->check_solubility_aq adjust_ph Adjust pH with Base check_solubility_aq->adjust_ph Insoluble dissolved_aq Completely Dissolved Solution check_solubility_aq->dissolved_aq Soluble adjust_ph->check_solubility_aq start_org Start with Organic Solvent (e.g., DMSO) add_compound_org Add Compound Powder start_org->add_compound_org vortex Vortex/Sonicate add_compound_org->vortex dissolved_org Concentrated Stock Solution vortex->dissolved_org

Caption: Workflow for preparing solutions of this compound.

troubleshooting_logic Troubleshooting Precipitation Issues start Compound Precipitates in Aqueous Buffer check_ph Is buffer pH > 4.6? start->check_ph increase_ph Increase buffer pH check_ph->increase_ph No check_concentration Is final concentration too high? check_ph->check_concentration Yes increase_ph->start lower_concentration Reduce final concentration check_concentration->lower_concentration Yes use_cosolvent Add co-solvent (1-5% DMSO) check_concentration->use_cosolvent No success Solubility Issue Resolved lower_concentration->success use_cosolvent->success

Caption: Logical steps for troubleshooting precipitation of the compound.

References

Technical Support Center: Fluorescence Quenching of Naphthalene Derivatives by Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing naphthalene-based fluorescent probes, such as 8-Carbamoylnaphthalene-1-carboxylic acid and its analogs, for the detection of metal ions.

FAQs and Troubleshooting Guides

General Issues

Q1: I am not observing any fluorescence from my naphthalene derivative probe. What are the possible reasons?

A1: Several factors could contribute to a lack of fluorescence:

  • Inherent Photophysical Properties: The specific molecular structure of your naphthalene derivative might result in a very low or non-existent fluorescence quantum yield. The presence of heavy atoms in proximity can facilitate non-radiative decay pathways, effectively quenching fluorescence.[1]

  • Purity of the Compound: Impurities from the synthesis process, particularly residual transition metals, can act as efficient quenchers.[1] It is crucial to use a highly purified probe.

  • Solvent Effects: The choice of solvent can significantly impact the fluorescence quantum yield. Ensure you are using a suitable, high-purity, spectroscopy-grade solvent.[2]

  • Incorrect Spectrometer Settings: Verify that the excitation and emission wavelengths on the spectrofluorometer are set correctly for your specific probe. Also, check other settings like slit widths and detector gain.[1][3]

Q2: The fluorescence intensity of my probe is inconsistent between experiments.

A2: Inconsistent fluorescence intensity can arise from several experimental variables:

  • Concentration Inaccuracies: Ensure accurate and consistent preparation of your probe's concentration. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[1]

  • Presence of Dissolved Oxygen: Dissolved oxygen is a common quencher of fluorescence. De-gassing your solvent can often lead to more consistent and reliable results.[1]

  • Temperature Fluctuations: Dynamic quenching is a temperature-dependent process. Maintaining a constant and controlled temperature during all measurements is essential for reproducibility.[1]

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible decomposition of the fluorophore. To minimize photobleaching, reduce the excitation light intensity, limit exposure time, or use a photostabilizing agent if compatible with your experiment.[1]

Quenching Experiment-Specific Issues

Q3: I am not observing any fluorescence quenching upon adding the metal ion solution.

A3: A lack of quenching can be due to several reasons:

  • No Interaction: The specific metal ion may not interact with your naphthalene derivative probe. The probe's design dictates its selectivity for certain metal ions.

  • Incorrect Concentration Range: The concentration of the metal ion (quencher) might be too low to cause a noticeable change in fluorescence.[2]

  • Incompatible Quenching Mechanism: The metal ion may not be a suitable quencher for your probe. Common quenching mechanisms for naphthalene-based probes include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).[4][5]

  • Solvent Interference: The solvent could be interfering with the interaction between the fluorophore and the metal ion.[2]

Q4: The fluorescence of my probe is almost completely quenched with a very small amount of metal ion.

A4: This indicates a very efficient quenching process. To obtain a more detailed quenching profile, you should:

  • Reduce Quencher Concentration: Prepare a more dilute stock solution of your metal ion to allow for finer control over the concentration range in your samples.[2]

  • Investigate Static Quenching: A highly efficient quenching at low concentrations might suggest a static quenching mechanism, where a non-fluorescent complex forms between the probe and the metal ion in the ground state.[6][7]

Q5: My Stern-Volmer plot is non-linear.

A5: A non-linear Stern-Volmer plot can indicate:

  • Mixed Quenching Mechanisms: Both static and dynamic quenching might be occurring simultaneously.

  • Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching. It is crucial to measure the absorbance spectra of the fluorophore-quencher mixtures to check for this effect.[4]

  • Ground-State Complex Formation: The formation of a non-fluorescent complex between the fluorophore and the quencher can lead to deviations from linearity.[4][7]

Quantitative Data

The following tables summarize the performance of various naphthalimide-based fluorescent probes for the detection of different metal ions.

Table 1: Performance of Naphthalimide Probes for Metal Ion Detection

Probe NameTarget IonExcitation (λex)Emission (λem)Limit of Detection (LOD)Key Features & Cell LineReference
NADPHg²⁺400 nm518 nm13 nM"Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish.[8]
MNPFe³⁺~370 nm~510 nm65.2 nM"Turn-on" PET-based probe; Lysosomal tracking in HeLa cells.[8]
Probe 1Au³⁺Not specifiedNot specified50 nMFast response in aqueous media.[8]
NIMLHg²⁺Not specifiedNot specifiedNot specifiedGood water solubility; "Turn-on" response; Used in cells and zebrafish.[8]
UnnamedHg²⁺Not specified560 nm19.5 nMFluorescence quenching mechanism; Used in cells and zebrafish.[8]
Probe PAg⁺ / Hg²⁺440 nm537 nm0.33 µMDual-signal probe with a large Stokes shift.[9][10]
NI-1Cu²⁺410 nm531 nm1.5 x 10⁻⁸ MFluorescence quenching mechanism.[11]
NI-1Hg²⁺410 nm531 nm8.8 x 10⁻⁸ MFluorescence quenching mechanism.[11]
4aCo²⁺Not specifiedNot specifiedNot specifiedSelective probe for cobalt(II) ion.[12]

Table 2: Quenching and Binding Constants for Selected Naphthalimide Probes

Probe NameQuencherQuenching Constant (Ksv)Binding Constant (Ka)Reference
NI-1Cu²⁺152,570 M⁻¹3.6 x 10⁵ M⁻¹[11]
NI-1Hg²⁺23,909 M⁻¹3.9 x 10⁴ M⁻¹[11]
4aCo²⁺6.37 x 10³ L mol⁻¹3.03 x 10³ L mol⁻¹[12]

Experimental Protocols

General Protocol for Fluorescence Quenching Studies

This protocol outlines the general steps for studying the fluorescence quenching of a naphthalene-based probe by a metal ion.

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent naphthalene derivative probe at a known concentration in a suitable, de-gassed solvent.[1]

    • Prepare a stock solution of the metal ion (quencher) at a much higher concentration in the same solvent.[1]

  • Sample Preparation:

    • In a series of fluorescence cuvettes, add a fixed volume of the probe stock solution.

    • Add varying, small volumes of the quencher stock solution to create a range of quencher concentrations.[1]

    • Bring all samples to the same final volume with the solvent to ensure the probe concentration remains constant.[2]

    • Include a blank sample containing only the solvent and a control sample containing only the probe and solvent (no quencher).[1]

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

    • Ensure the excitation wavelength is set to the absorption maximum of the probe and that the emission is monitored over the appropriate wavelength range.[1]

    • Keep all instrument settings (e.g., excitation and emission slit widths, detector gain) constant for all measurements.[1]

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each sample. Let F₀ be the intensity in the absence of the quencher and F be the intensity at a given quencher concentration.

    • Plot the ratio of the fluorescence intensities (F₀/F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot.[1]

    • The slope of this plot gives the Stern-Volmer quenching constant (Ksv).

Visualizations

Experimental Workflow for Fluorescence Quenching

G cluster_prep Preparation cluster_sample Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution mix_samples Mix Probe and Varying Quencher Concentrations prep_probe->mix_samples prep_quencher Prepare Quencher Stock Solution prep_quencher->mix_samples spectro Measure Fluorescence Emission Spectra mix_samples->spectro controls Prepare Control (Probe only) and Blank (Solvent only) controls->spectro plot Construct Stern-Volmer Plot (F₀/F vs. [Q]) spectro->plot calc Calculate Quenching Constant (Ksv) plot->calc

Caption: Experimental workflow for a typical fluorescence quenching experiment.

Signaling Pathway: Photoinduced Electron Transfer (PET) Quenching

PET cluster_off No Metal Ion cluster_on Metal Ion Present Fluorophore Naphthalene Fluorophore Receptor Receptor Fluorophore->Receptor PET Fluorophore_on Naphthalene Fluorophore* Receptor_on Receptor-Metal Complex Receptor_on->Fluorophore_on Fluorescence Metal Metal Ion Metal->Receptor_on Binding Excitation Excitation (hν) Excitation->Fluorophore Excitation->Fluorophore_on

Caption: Generalized mechanism of Photoinduced Electron Transfer (PET) in a "turn-on" fluorescent probe.

References

Technical Support Center: Improving the Photostability of Naphthalimide-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the photostability of naphthalimide-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for naphthalimide-based probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a naphthalimide probe, upon exposure to light. This process leads to a permanent loss of fluorescence. It is a significant issue in fluorescence microscopy as it can result in a diminished signal-to-noise ratio, making it difficult to detect the target, and can lead to inaccurate quantitative measurements by mistaking signal loss for a true biological change.

Q2: What factors influence the photostability of naphthalimide-based probes?

A2: The photostability of naphthalimide probes is influenced by several factors, including:

  • Molecular Structure: The type and position of substituents on the naphthalimide core play a crucial role. For instance, introducing heterocyclic amines at the C4-position can enhance photostability.[1]

  • Excitation Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (higher energy) can accelerate photobleaching.

  • Exposure Time: Longer exposure to excitation light increases the likelihood of photobleaching.

  • Local Environment: The chemical environment surrounding the probe, including the presence of oxygen and reactive oxygen species (ROS), can significantly impact its photostability.

  • Solvent Polarity: The polarity of the solvent can affect the photophysical properties of naphthalimide probes, including their quantum yield and susceptibility to photobleaching.[2]

Q3: How can I choose a more photostable naphthalimide-based probe?

A3: When selecting a naphthalimide probe, consider the following:

  • Substituents: Look for probes with substituents known to enhance photostability, such as heterocyclic amines or the incorporation of UV-absorbing moieties like benzotriazoles.[1][3]

  • Quantum Yield: A higher fluorescence quantum yield does not always guarantee higher photostability, but it can contribute to a better signal-to-noise ratio, allowing for the use of lower excitation power.

  • Published Data: Refer to the manufacturer's specifications and scientific literature for data on the photostability of specific probes.

Q4: What are antifade reagents and are they effective for naphthalimide probes?

A4: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching.[4][5] They typically work by scavenging reactive oxygen species. Commonly used antifade reagents include ProLong™ Gold, VECTASHIELD®, and those containing antioxidants like Trolox.[4] While their effectiveness can be probe-dependent, they are generally a valuable tool for improving the photostability of naphthalimide-based dyes.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing a rapid decrease in the fluorescent signal from your naphthalimide-based probe during imaging, consult the following troubleshooting guide.

Symptom Possible Cause Recommended Solution
Signal fades quickly upon initial illumination. High Excitation Light Intensity: The intensity of the excitation light is too high, causing rapid photobleaching.Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.
Long Exposure Times: The duration of each exposure is too long.Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.
Signal is initially bright but diminishes over a time-lapse experiment. Cumulative Photodamage: Repeated exposure to the excitation light, even at low intensity, is causing gradual photobleaching.1. Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time for each time point. 2. Use an Antifade Reagent: Incorporate a suitable antifade reagent into your mounting medium or imaging buffer. 3. Minimize Oxygen: For in vitro experiments, consider using an oxygen scavenging system.
Signal loss is more pronounced in certain subcellular regions. Localized Environmental Effects: The probe's microenvironment in specific organelles may be more prone to generating reactive oxygen species.This can be difficult to control. Focus on optimizing imaging parameters and using effective antifade reagents. Consider using a different probe with known stability in the target organelle.
The probe itself seems inherently unstable. Probe Chemistry: The specific chemical structure of the naphthalimide probe may be highly susceptible to photobleaching.1. Switch to a more photostable probe: Select a naphthalimide derivative with structural modifications known to improve photostability. 2. Incorporate UV-absorbers: Consider synthesizing or using probes that incorporate UV-absorbing groups to protect the fluorophore.[3]

Quantitative Data on Naphthalimide Probe Photostability

The photostability of naphthalimide probes can be quantified by their fluorescence quantum yield (Φ) and photobleaching half-life. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, while a longer photobleaching half-life signifies greater resistance to photobleaching.

Naphthalimide Probe Derivative Substituent(s) Fluorescence Quantum Yield (Φ) Solvent Reference
LD-BlueGlycine ethyl ester and azetidine0.85Dichloromethane[6]
MFGNI-1Azetidine ring0.65Dichloromethane[6]
4-acetylamino-1,8-naphthalimide4-acetylamino0.83Not specified[3]
2APNI2-amino0.2-0.3Various[2]
3APNI3-aminoVaries with solvent polarityVarious[2]
4APNI4-aminoVaries with solvent polarityVarious[2]
CinNapht 5aFused cinnoline ringup to 0.33Dichloromethane[7]

Experimental Protocols

Protocol 1: Assessing the Photostability of a Naphthalimide-Based Probe in Live Cells

This protocol provides a standardized method for quantifying the photobleaching rate of a naphthalimide-based probe.

Materials:

  • Cells cultured on glass-bottom dishes suitable for fluorescence microscopy

  • Naphthalimide-based fluorescent probe

  • Appropriate cell culture medium or imaging buffer

  • Confocal or widefield fluorescence microscope with time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Preparation and Staining:

    • Seed cells on the imaging dish and allow them to adhere and grow to the desired confluency.

    • Incubate the cells with the naphthalimide probe at a predetermined optimal concentration and duration.

    • Wash the cells three times with fresh imaging buffer to remove any unbound probe.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Locate a region of interest (ROI) containing well-stained cells.

    • Set the imaging parameters (e.g., excitation wavelength and intensity, emission wavelength, objective, and camera settings). Crucially, keep these parameters constant throughout the experiment.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the probe and should be optimized to capture a significant decay in fluorescence.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest within a stained cell, avoiding areas with no cells or high background.

    • Measure the mean fluorescence intensity of the ROI for each frame of the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • From this plot, you can determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Protocol 2: Evaluating the Efficacy of an Antifade Reagent

This protocol allows for the comparison of probe photostability with and without an antifade reagent.

Materials:

  • Fixed and stained cells on glass slides

  • Naphthalimide-based fluorescent probe

  • Mounting medium

  • Antifade reagent

  • Fluorescence microscope

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare two sets of slides with cells stained with the naphthalimide probe under identical conditions.

    • Mount one set of slides using a standard mounting medium.

    • Mount the second set of slides using a mounting medium containing the antifade reagent.

    • Allow the mounting medium to cure according to the manufacturer's instructions.

  • Image Acquisition and Analysis:

    • Following the image acquisition steps outlined in Protocol 1, acquire time-lapse image series from both sets of slides under identical illumination conditions.

    • Analyze the data as described in Protocol 1 to determine the photobleaching half-life for each condition.

  • Comparison:

    • Compare the photobleaching curves and half-lives of the samples with and without the antifade reagent to assess its effectiveness.

Visualizations

Photobleaching_Mitigation_Workflow cluster_optimize Optimization Details start Start: Experiencing Rapid Signal Loss optimize_imaging Step 1: Optimize Imaging Parameters start->optimize_imaging use_antifade Step 2: Use Antifade Reagent optimize_imaging->use_antifade If signal loss persists reduce_intensity Reduce Excitation Intensity optimize_imaging->reduce_intensity reduce_time Reduce Exposure Time optimize_imaging->reduce_time choose_probe Step 3: Choose a More Photostable Probe use_antifade->choose_probe If further improvement is needed end End: Improved Photostability use_antifade->end choose_probe->end Photostability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors probe Naphthalimide Probe Photostability structure Molecular Structure (Substituents) probe->structure quantum_yield Quantum Yield probe->quantum_yield light Excitation Light (Intensity, Wavelength) probe->light exposure Exposure Time probe->exposure environment Local Environment (Oxygen, ROS) probe->environment experimental_workflow start Start: Prepare Stained Cells acquire_timelapse Acquire Time-Lapse Images (Constant Illumination) start->acquire_timelapse measure_intensity Measure Mean Fluorescence Intensity (per frame) acquire_timelapse->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay calculate_half_life Determine Photobleaching Half-Life plot_decay->calculate_half_life end End: Quantified Photostability calculate_half_life->end

References

Technical Support Center: Purification of 8-Carbamoylnaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Carbamoylnaphthalene-1-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Too much solvent was used during the dissolution step.- The cooling process was too rapid, preventing complete crystallization.- Product was lost during filtration.- Solvent Selection: Test a variety of solvents or solvent mixtures. A good solvent will dissolve the compound when hot but poorly when cold. Consider solvent systems like aqueous ethanol or a mixture of a good solvent (e.g., ethanol) with an anti-solvent (e.g., water or hexane).- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.- Proper Filtration: Ensure the filter paper is properly seated in the Buchner funnel and wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution.
Product is Oily or Fails to Crystallize - The presence of significant impurities is depressing the melting point and preventing crystal lattice formation.- The chosen recrystallization solvent is inappropriate for the compound.- Pre-purification: If the crude product is very impure, consider an initial purification step such as an acid-base extraction to remove neutral or basic impurities before attempting recrystallization.- Solvent System Adjustment: Experiment with different solvent systems. Sometimes, a multi-solvent system can induce crystallization where a single solvent fails. Try dissolving the compound in a good solvent and then slowly adding an anti-solvent until turbidity is observed, then heat until clear and allow to cool slowly.
Colored Impurities in the Final Product - Residual starting materials or by-products from the synthesis are colored.- Oxidation of the product or impurities.- Activated Carbon Treatment: Add a small amount of activated charcoal to the hot, dissolved solution during recrystallization. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.- Chromatography: If recrystallization is ineffective at removing the color, column chromatography may be necessary.
Broad or Inaccurate Melting Point - The product is still impure.- The product is wet with residual solvent.- Repeat Purification: Perform another recrystallization. Purity can often be improved with successive recrystallizations.- Thorough Drying: Ensure the purified crystals are completely dry. Dry the product under vacuum, in a desiccator, or in a vacuum oven at a temperature well below its melting point. A melting point range of 265-270°C is expected for the pure compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I remove unreacted starting materials from my crude product?

A2: If the starting materials have different acidic or basic properties than this compound, an acid-base extraction is a highly effective purification technique. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its water-soluble salt, leaving neutral or basic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.

Q3: What are the expected impurities in the synthesis of this compound?

A3: The impurities will depend on the synthetic route. Common impurities in related syntheses can include unreacted starting materials, by-products from side reactions, and residual catalysts or reagents. For instance, if the synthesis involves the hydrolysis of a nitrile, incomplete hydrolysis could be a source of impurity. It is crucial to understand the specific reaction pathway to anticipate potential impurities.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (265-270°C) is a good indicator of purity.[1]

  • Thin Layer Chromatography (TLC): Development of a single spot in an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting trace impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Aqueous Ethanol

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to the flask and heat the mixture with stirring on a hot plate.

  • Continue adding ethanol in small portions until the solid just dissolves.

  • Slowly add hot deionized water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol dropwise until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 50:50 ethanol/water.

  • Dry the crystals under vacuum to remove all traces of solvent.

  • Determine the melting point and weigh the final product to calculate the percent recovery.

Quantitative Data

Property Value Source
Molecular Formula C₁₂H₉NO₃PubChem
Molecular Weight 215.21 g/mol PubChem
Melting Point 265-270 °CAlfa Aesar

Visualizations

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (MP, TLC, NMR) recrystallization->check_purity pure_product Pure Product (Sharp MP, No Impurities) check_purity->pure_product Yes low_yield Low Yield? check_purity->low_yield No oily_product Oily/No Crystals? low_yield->oily_product No optimize_solvent Optimize Solvent System & Cooling Rate low_yield->optimize_solvent Yes colored_product Colored Product? oily_product->colored_product No acid_base Perform Acid-Base Extraction oily_product->acid_base Yes charcoal Treat with Activated Charcoal colored_product->charcoal Yes chromatography Consider Column Chromatography colored_product->chromatography If charcoal fails optimize_solvent->recrystallization acid_base->recrystallization charcoal->recrystallization chromatography->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Naphthalene-Based and Fluorescein-Based Fluorescent Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a detailed, objective comparison of 8-Carbamoylnaphthalene-1-carboxylic acid and the widely used fluorescein-based probes, offering insights into their performance characteristics, experimental protocols, and underlying mechanisms.

While specific photophysical data for this compound is not extensively available in the public domain, this guide will draw comparisons using data from closely related naphthalene derivatives to provide a comprehensive overview of the naphthalene probe family.

Quantitative Data Summary

The following table summarizes the key photophysical properties of representative naphthalene-based probes and the common fluorescein derivative, Fluorescein Isothiocyanate (FITC). These parameters are crucial for determining the suitability of a probe for specific applications.

PropertyNaphthalene Derivatives (Representative)Fluorescein Isothiocyanate (FITC)
Excitation Max (λex) ~340-360 nm~495 nm
Emission Max (λem) ~420-460 nm~519 nm
Molar Absorptivity (ε) Generally lower than fluorescein> 75,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) Generally lower than fluoresceinHigh (can be up to 0.95 in basic conditions)[2]
Photostability Generally high[3][4]Moderate, prone to photobleaching[5]
Environmental Sensitivity High (sensitive to solvent polarity)[6]Sensitive to pH[2]
Size Smaller molecular size[6]Larger molecular size

Performance Comparison

Naphthalene-based probes and fluorescein-based probes each offer a unique set of advantages and disadvantages that make them suitable for different research applications.

This compound and its derivatives belong to the family of naphthalene-based fluorescent probes. These probes are generally characterized by their excellent photostability and high sensitivity to the local microenvironment.[1][3][4] Their smaller molecular size can be advantageous in minimizing potential interference with the biological function of the labeled molecule.[1] However, they typically exhibit lower quantum yields and molar absorptivity compared to fluorescein-based dyes, which can result in lower signal brightness.[6] Their fluorescence is often sensitive to the polarity of the surrounding environment, which can be leveraged to study conformational changes in proteins or binding events.

Fluorescein probes , with Fluorescein Isothiocyanate (FITC) being a prime example, are among the most widely used fluorescent labels in biological research.[1] They are prized for their high fluorescence quantum yield and large molar extinction coefficient, which together contribute to their bright fluorescent signal.[1] Fluorescein derivatives are highly water-soluble and their excitation and emission spectra are well-matched to common filter sets in fluorescence microscopes and flow cytometers.[1] However, a significant drawback of fluorescein probes is their susceptibility to photobleaching and the pH sensitivity of their fluorescence intensity.[2][5]

Experimental Protocols

Accurate and reproducible results in fluorescence-based experiments hinge on meticulous experimental design and execution. Below are detailed protocols for key experiments.

Protocol 1: Covalent Labeling of a Protein with a Fluorescent Probe

This protocol describes the general steps for labeling a purified protein with an amine-reactive or thiol-reactive fluorescent probe.

Materials:

  • Purified protein of interest (POI) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4). Avoid buffers containing primary amines like Tris if using an amine-reactive dye.

  • Amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) fluorescent probe.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes.

  • Spectrophotometer.

Procedure:

  • Protein Preparation:

    • Dissolve the purified POI in the labeling buffer to a final concentration of 1-5 mg/mL.

    • If the protein solution contains any substance with primary amines (e.g., Tris, glycine) or thiols (e.g., DTT), they must be removed by dialysis or buffer exchange prior to labeling.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the fluorescent probe in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Labeled Protein:

    • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the labeling buffer.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and at the absorbance maximum of the dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[6]

Protocol 2: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

Materials:

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Test fluorescent probe.

  • Solvent (spectroscopic grade).

Procedure:

  • Prepare a series of dilutions of the standard and test probes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of both the standard and the test probe using a spectrofluorometer, exciting both at the same wavelength.

  • Calculate the integrated fluorescence intensity (area under the emission curve) for both the standard and the test probe.

  • The quantum yield of the test probe (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts "sample" and "std" refer to the test probe and the standard, respectively.[7]

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of experiments is crucial for understanding and reproducibility. The following diagrams, created using the DOT language, illustrate key concepts.

G cluster_workflow Experimental Workflow for Protein Labeling and Analysis A Protein Purification C Labeling Reaction (Protein + Probe) A->C B Fluorescent Probe Preparation B->C D Purification of Labeled Protein (Size-Exclusion Chromatography) C->D E Characterization (Spectroscopy) D->E F Downstream Application (e.g., Fluorescence Microscopy) E->F

Caption: General workflow for labeling a protein with a fluorescent probe.

G cluster_quenching Mechanism of Fluorescence Quenching F Fluorophore (Ground State) F_star Excited Fluorophore F->F_star Q Quencher F->Q Static Quenching F_star->F Fluorescence F_star->Q Collisional Quenching Light_out Fluorescence (hν') FQ Fluorophore-Quencher Complex (Non-fluorescent) Q->FQ Heat Non-radiative Decay Q->Heat Light_in Excitation Light (hν) Light_in->F Absorption

Caption: Simplified diagram of dynamic and static fluorescence quenching mechanisms.

References

Validation of 8-Carbamoylnaphthalene-1-carboxylic acid for Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 8-Carbamoylnaphthalene-1-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents a synthesized validation comparison based on established methods for analogous aromatic carboxylic acids and naphthalene derivatives. The presented data and protocols are intended to serve as a practical framework for the development and validation of analytical methods for this and structurally related compounds.

Data Presentation: Comparison of Analytical Methods

The quantitative performance of an analytical method is paramount for reliable results in research and drug development. Below is a comparative summary of the expected performance characteristics for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance ParameterHPLC-UV MethodLC-MS/MS MethodAlternative Method (Capillary Electrophoresis)
**Linearity (R²) **> 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.04 µg/mL[1]0.38 µg/mL[2]Not Reported
Limit of Quantification (LOQ) 0.12 µg/mL[1]1.28 µg/mL[2]0.2 µg/mL[2]
Precision (%RSD) Intra-day: ≤ 6.28% Inter-day: ≤ 5.21%[1]Intra-day and Inter-day: < 5%Intra-day and Inter-day: < 5%
Accuracy (Recovery %) 95.7% - 104.9%[1]95% - 105%Not Reported

Note: The data presented in this table is a representative synthesis from literature on the analysis of structurally similar aromatic carboxylic acids and naphthalene derivatives. Actual performance may vary based on specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. The following sections outline representative methodologies for the quantitative analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of aromatic compounds.

a. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Depending on the matrix (e.g., pharmaceutical formulation, biological fluid), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary to remove interfering substances. The final sample should be dissolved in the mobile phase.

b. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to identify the wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers higher sensitivity and selectivity, making it suitable for trace-level quantification.

a. Sample Preparation:

Sample preparation protocols are similar to those for HPLC-UV, with a greater emphasis on removing matrix components that can cause ion suppression.

b. LC-MS/MS Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, often with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common for the analysis of acidic compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring a specific precursor-to-product ion transition for this compound. The specific MRM transition and collision energy would need to be optimized for the compound.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte like this compound from a sample matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup (e.g., LLE, SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection LC Injection Concentration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for the quantitative analysis of a target analyte.

Signaling Pathway (Hypothetical)

While the specific signaling pathways involving this compound are not detailed in the provided search results, many naphthalene derivatives exhibit biological activity. The following diagram illustrates a hypothetical signaling pathway where a naphthalene derivative might act as an inhibitor of a key enzyme in a disease-related cascade.

signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein CellularResponse Cellular Response (e.g., Proliferation) TargetProtein->CellularResponse Inhibitor 8-Carbamoylnaphthalene- 1-carboxylic acid Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by a naphthalene derivative.

References

Navigating the Landscape of Naphthalimide-Based Fluorescent Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of naphthalimide-based fluorescent probes, with a focused comparison of 4-amino-1,8-naphthalimide derivatives, reveals their remarkable versatility and performance in biological and environmental sensing. While specific quantitative data for 8-Carbamoylnaphthalene-1-carboxylic acid as a fluorescent sensor remains limited in published literature, the broader class of naphthalimide sensors, particularly those featuring the 4-amino-1,8-naphthalimide fluorophore, offers a wealth of information for researchers and drug development professionals.

This guide provides a detailed comparison of these powerful analytical tools, summarizing their performance, outlining experimental methodologies, and illustrating key signaling pathways. Due to the limited availability of specific performance data for this compound, this guide will focus on well-characterized 4-amino-1,8-naphthalimide derivatives, which share a similar structural backbone and are widely employed in the development of fluorescent sensors. The principles and comparative data presented herein offer a valuable framework for understanding and selecting appropriate naphthalimide-based probes for various research applications.

Performance Benchmark of Naphthalimide-Based Sensors

Naphthalimides are a class of fluorescent dyes known for their excellent photostability, high quantum yields, and large Stokes shifts.[1] Their emission properties are highly sensitive to the local environment and can be modulated by introducing different functional groups, making them ideal scaffolds for fluorescent sensors.[2] The 4-amino-1,8-naphthalimide core is a particularly popular choice due to its strong fluorescence in the visible region.[3][4]

The performance of several naphthalimide-based sensors designed for the detection of various analytes is summarized in the table below. This data highlights the tunability of the naphthalimide scaffold to achieve high sensitivity and selectivity for specific targets.

Sensor Name/DerivativeTarget AnalyteExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Limit of Detection (LOD)Reference
MNP Fe³⁺~370~510Not Reported65.2 nM[5]
Naphthalimide-PABA-DEVD Caspase-3372535 (ratiometric shift from 432)Not Reported4.96 ng/mLN/A
4-amino-N-butyl-1,8-naphthalimide derivative Nitroreductase (NTR)Not Reported5430.13 (after reaction)2.2 ng/mL[4]
Iminodiacetate-functionalized 4-amino-1,8-naphthalimide Zn²⁺450550Not ReportedKd = 4 nM[3]
Lysosomal Iron Probe Fe³⁺Not ReportedNot ReportedNot Reported0.44 µM[6]
4-Azido-1,8-naphthalimide (L1) H₂SNot ReportedNot ReportedNot ReportedNot Reported[7]

Signaling Pathways and Experimental Workflows

The functionality of naphthalimide-based sensors often relies on specific signaling mechanisms that translate the binding of an analyte into a measurable change in fluorescence. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET) Signaling Pathway

In a typical PET-based "turn-on" sensor, a receptor unit is linked to the naphthalimide fluorophore. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore quenches its fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a significant increase in fluorescence intensity.

PET_pathway Photoinduced Electron Transfer (PET) Pathway cluster_off Fluorescence OFF cluster_on Fluorescence ON Excitation_off Excitation (hν) Fluorophore_g_off Fluorophore (Ground State) Fluorophore_e_off Fluorophore (Excited State) Fluorophore_g_off->Fluorophore_e_off Excitation Fluorophore_e_off->Fluorophore_g_off Non-radiative decay Receptor_off Receptor Fluorophore_e_off->Receptor_off e⁻ transfer PET Photoinduced Electron Transfer Analyte Analyte Receptor_off->Analyte Binding Excitation_on Excitation (hν) Fluorophore_g_on Fluorophore (Ground State) Fluorophore_e_on Fluorophore (Excited State) Fluorophore_g_on->Fluorophore_e_on Excitation Receptor_Analyte Receptor-Analyte Complex Fluorophore_e_on->Receptor_Analyte PET blocked Fluorescence Fluorescence (hν') Fluorophore_e_on->Fluorescence

Caption: General mechanism of a PET-based "turn-on" fluorescent sensor.

Experimental Workflow for Fluorescence Sensing

A typical workflow for evaluating the performance of a naphthalimide-based fluorescent sensor involves several key steps, from sample preparation to data analysis.

experimental_workflow Experimental Workflow for Fluorescence Sensing Start Start Prepare_Stock Prepare Stock Solutions (Sensor and Analyte) Start->Prepare_Stock Determine_Concentrations Determine Optimal Working Concentrations Prepare_Stock->Determine_Concentrations Acquire_Spectra Acquire Fluorescence Spectra (Sensor alone) Determine_Concentrations->Acquire_Spectra Titration Perform Titration (Add increasing concentrations of analyte) Acquire_Spectra->Titration Acquire_Titration_Spectra Acquire Fluorescence Spectra after each addition Titration->Acquire_Titration_Spectra Analyze_Data Analyze Data (Plot fluorescence intensity vs. concentration) Acquire_Titration_Spectra->Analyze_Data Calculate_Parameters Calculate Performance Metrics (LOD, Binding Constant) Analyze_Data->Calculate_Parameters End End Calculate_Parameters->End

References

A Comparative Guide to the Performance of New Naphthalimide-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of recently developed naphthalimide-based fluorescent probes against other alternatives. The information herein is supported by experimental data to aid in the selection of appropriate tools for research and development. Naphthalimide derivatives are increasingly popular as fluorescent probes due to their excellent photophysical properties, including high fluorescence quantum yields, good photostability, large Stokes shifts, and tunable emission spectra.[1][2] Their versatile structure allows for easy modification, enabling the design of probes for a wide range of biological analytes.[1]

Data Presentation: Performance Benchmarks

The selection of a fluorescent probe is often dictated by its sensitivity, selectivity, and key photophysical parameters. The following table summarizes the performance metrics of several new naphthalimide-based probes and compares them with established fluorescent probes.

Probe NameTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)Key Features & Cell Line
New Naphthalimide Probes
MNPFe³⁺~370~510~1400.01 → 0.27265.2 nM"Turn-on" fluorescence, lysosomal tracking in HeLa cells.[3]
NADPHg²⁺400518118Weak → Strong Green13 nM"Turn-on" fluorescence, applied in RAW264.7 cells and zebrafish.[4][5]
Glu-MDAγ-Glutamyl Transpeptidase (GGT)450550100-0.044 U/LRapid response, used for detecting GGT in tumor cells.[6]
HP-NAPSolvent Polarity366 (in CHX)400-550 (solvent dependent)Varies~1.0 (in Hex) to 0.18 (in ACN)-Sensitive to environmental polarity and viscosity.[7]
Alternative/Established Probes
FluoresceinpH~490~515~250.95 (in 0.1 M NaOH)-Widely used pH indicator, but has a small Stokes shift.[8]
Rhodamine BVarious~560~580~20~0.31 (in ethanol)-Common fluorophore, but prone to self-quenching at high concentrations.
Dansyl ChlorideAmines~335~518~183Varies-Used for labeling amino acids, large Stokes shift.[4]

Signaling Pathway: Photoinduced Electron Transfer (PET)

A common mechanism for "turn-on" naphthalimide probes is Photoinduced Electron Transfer (PET). In the "off" state, an electron-rich recognition unit quenches the fluorescence of the naphthalimide fluorophore. Upon binding to the target analyte, this PET process is inhibited, leading to a restoration of fluorescence (the "on" state).

PET_Mechanism cluster_off cluster_on Off Off State (Fluorescence Quenched) State (Fluorescence Quenched) Fluorophore_off Naphthalimide (Excited State) Quenching PET Fluorophore_off->Quenching e- transfer Receptor_off Recognition Unit (Electron Rich) Receptor_off->Quenching Quenching->Fluorophore_off Non-radiative decay On On State (Fluorescence Restored) State (Fluorescence Restored) Fluorophore_on Naphthalimide (Excited State) Fluorescence Fluorescence Fluorophore_on->Fluorescence Photon Emission Receptor_on Recognition Unit + Analyte Analyte Target Analyte Analyte->Receptor_on Binding Excitation Light Excitation Excitation->Fluorophore_off Excitation->Fluorophore_on

Photoinduced Electron Transfer (PET) Mechanism

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent probes. Below are protocols for key performance experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method compares the fluorescence intensity of a sample to a well-characterized standard with a known quantum yield (Φ_r).[7][9]

Materials:

  • Spectrofluorometer with corrected emission spectra capabilities.

  • UV-Vis Spectrophotometer.

  • 10 mm path length fluorescence cuvettes.

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_r = 0.54).

  • High-purity solvents.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test probe and the reference standard in the desired solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[7]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength. The solvent is used as a blank.

  • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.

    • Determine the gradient (Grad) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      Where:

      • s denotes the sample and r denotes the reference.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • n is the refractive index of the solvent.[7][9]

Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected. A common method is based on the signal-to-noise ratio.

Procedure:

  • Blank Measurements: Measure the fluorescence intensity of at least 10 blank samples (containing the solvent and any reagents except the analyte).

  • Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.

  • Calibration Curve: Prepare a series of samples with known, low concentrations of the analyte and measure their fluorescence intensity. Plot the fluorescence intensity versus the analyte concentration to obtain a calibration curve.

  • Determine the Slope: Calculate the slope (k) of the linear portion of the calibration curve.

  • Calculate LOD: The LOD is calculated using the formula:

    LOD = 3σ / k

    This formula is widely accepted and signifies the concentration that gives a signal three times that of the background noise.[3][10][11]

Experimental Workflow for Probe Evaluation

The evaluation of a new fluorescent probe typically follows a standardized workflow to characterize its performance and suitability for biological applications.

experimental_workflow cluster_synthesis Probe Design & Synthesis cluster_photophysical Photophysical Characterization cluster_performance Performance Evaluation cluster_bioimaging In Vitro & In Vivo Application A Conceptual Design (Target, Mechanism) B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D Absorbance & Emission Spectra (λex, λem) C->D E Quantum Yield (Φ) Measurement D->E F Stokes Shift Calculation D->F G Photostability Assay D->G H Selectivity vs. Interfering Species G->H I Titration with Analyte (Response Range) H->I J Limit of Detection (LOD) Calculation I->J K Cytotoxicity Assay J->K L Cellular Imaging (Confocal Microscopy) K->L M Co-localization Studies L->M N In Vivo Imaging (e.g., Zebrafish) M->N

Workflow for New Fluorescent Probe Evaluation

References

Assessing the specificity of 8-Carbamoylnaphthalene-1-carboxylic acid as a sensor

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of PARP-1 Fluorescent Sensors

The development of fluorescent sensors for PARP-1 has led to a variety of approaches, each with its own set of advantages and limitations. The choice of sensor often depends on the specific application, such as in vitro high-throughput screening or live-cell imaging. Below is a summary of key performance indicators for different types of PARP-1 fluorescent sensors.

Sensor TypePrincipleTargetReported SensitivityKey AdvantagesLimitations
FRET-based Sensors Förster Resonance Energy Transfer between two fluorophores upon PARP-1 structural changes.[1][2]PARP-1 conformational changesReal-time monitoring of structural dynamics.[1][2]Provides insights into allosteric regulation; suitable for real-time kinetics.[1][2]Requires genetic engineering to create fusion proteins; potential for steric hindrance.
Nanobody-based Biosensors (Chromobodies) Fluorescently tagged single-domain antibody fragments that bind to endogenous PARP-1.[3][4]Endogenous PARP-1Nanomolar affinity.[3]Enables visualization of endogenous protein dynamics in live cells without overexpression.[3][4]Does not directly measure enzymatic activity, only protein localization.[3]
Fluorescent NAD+ Analogues NAD+ analogues with fluorescent tags that are incorporated into poly(ADP-ribose) chains by PARP-1.[5]PARP activityHigher sensitivity with two-step assays using biotinylated NAD+.[5]Directly measures enzymatic activity; can be used in situ on tissue sections.[5]May not penetrate live cell membranes; potential for altered enzyme kinetics.[5]
PARP Inhibitor-based Fluorescent Probes Fluorescently labeled PARP inhibitors that bind to the active site of PARP-1.[6]PARP-1 active siteEffective for in vivo imaging in animal models.[6]Can be used for in vivo imaging to assess drug distribution and target engagement.[6]Signal is dependent on inhibitor binding, not direct catalytic activity.
Aggregation-Induced Emission (AIE) Probes Fluorogens that become fluorescent upon aggregation induced by the formation of negatively charged poly(ADP-ribose) polymers.Poly(ADP-ribose) (PAR) polymerDetection limit of 0.006 U for PARP-1.[7]"Turn-on" fluorescence signal provides high signal-to-noise ratio.Indirectly measures PARP-1 activity by detecting its product.

Experimental Protocols

General Protocol for Assessing Fluorescent Sensor Specificity

The specificity of a fluorescent sensor is crucial for reliable data. A common method to assess specificity involves testing the sensor's response to the target analyte versus its response to other structurally or functionally related molecules.

Objective: To determine the specificity of a fluorescent PARP-1 sensor.

Materials:

  • Purified recombinant PARP-1, PARP-2, and other relevant enzymes (e.g., other PARP family members, DNA ligases).

  • The fluorescent sensor being tested.

  • Activated DNA (e.g., double-stranded DNA with nicks).

  • NAD+.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • PARP inhibitor (e.g., Olaparib) for control experiments.[5][8]

  • 96-well microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, activated DNA, and the fluorescent sensor at its optimal concentration.

  • Add the target enzyme (PARP-1) to a set of wells.

  • Add potential cross-reacting enzymes (e.g., PARP-2) to separate sets of wells at the same concentration as PARP-1.

  • Include a negative control with no enzyme.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for a specified time, protecting it from light.

  • Measure the fluorescence signal at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Analyze the data: Compare the fluorescence signal in the presence of PARP-1 to the signals from wells containing other enzymes and the negative control. A significantly higher signal for PARP-1 indicates specificity.

  • (Optional) Inhibitor Control: Perform the assay with PARP-1 in the presence and absence of a known PARP inhibitor to confirm that the signal is dependent on PARP-1 catalytic activity.[5][8]

Protocol for In Vitro On-Bead Poly(ADP-ribosyl)ation Assay

This protocol is useful for assessing the effect of a biosensor, such as a nanobody, on the enzymatic activity of PARP-1.[3]

Objective: To determine if a nanobody-based sensor affects the catalytic activity of PARP-1.

Materials:

  • HEK293T cell lysate (as a source of endogenous PARP-1).

  • PARP1 nanotrap beads (nanobody-coupled beads).

  • NAD+.

  • Reaction buffer.

  • SDS-PAGE and Western blotting reagents.

  • Anti-pADPr antibody.

Procedure:

  • Immunoprecipitate endogenous hPARP1 from HEK293T cell lysates using PARP1 nanotrap beads.

  • Wash the beads to remove unbound proteins.

  • Perform an in vitro poly(ADP-ribosyl)ation reaction directly on the beads by adding reaction buffer and NAD+.

  • Elute the proteins from the beads.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-pADPr antibody to detect the formation of poly(ADP-ribose) chains.

  • Compare the results to a control reaction without the nanobody to assess any inhibitory or enhancing effects.

Visualizations

Signaling Pathway for a FRET-based PARP-1 Sensor

PARP1_FRET_Sensor cluster_inactive Inactive State (No DNA Damage) cluster_active Active State (DNA Damage) Inactive_PARP1 PARP-1 CFP CFP Inactive_PARP1->CFP fused to YFP YFP Inactive_PARP1->YFP fused to CFP->YFP FRET Emission_YFP 535 nm Emission YFP->Emission_YFP emits Excitation Excitation Excitation->CFP excites Active_PARP1 PARP-1 (Conformational Change) CFP_active CFP Active_PARP1->CFP_active fused to YFP_active YFP Active_PARP1->YFP_active fused to Emission_CFP 475 nm Emission CFP_active->Emission_CFP emits Excitation_active 430 nm Excitation Excitation_active->CFP_active excites DNA_Damage DNA Damage DNA_Damage->Inactive_PARP1 induces conformational change

Caption: FRET-based sensor for PARP-1 activity detection.

Experimental Workflow for Sensor Specificity Assessment

Specificity_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, DNA, Sensor) Well_PARP1 Add PARP-1 (Target Enzyme) Reagents->Well_PARP1 Well_PARP2 Add PARP-2 (Potential Cross-reactant) Reagents->Well_PARP2 Well_Control No Enzyme (Negative Control) Reagents->Well_Control Initiation Initiate with NAD+ Well_PARP1->Initiation Well_PARP2->Initiation Well_Control->Initiation Incubation Incubate at 37°C Initiation->Incubation Measurement Measure Fluorescence Incubation->Measurement Comparison Compare Fluorescence Signals Measurement->Comparison Conclusion High Signal for PARP-1? (Specificity) Comparison->Conclusion Specific Sensor is Specific Conclusion->Specific Yes NotSpecific Sensor is Not Specific Conclusion->NotSpecific No

References

Navigating Analytical Challenges: A Comparative Guide to Interference Studies for 8-Carbamoylnaphthalene-1-carboxylic acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like 8-Carbamoylnaphthalene-1-carboxylic acid is paramount for advancing preclinical and clinical studies. The development of robust bioanalytical methods is a critical step, and a thorough investigation of potential interferences is necessary to ensure data integrity. This guide provides a comparative overview of analytical methodologies, detailed experimental protocols for interference studies, and visual workflows to support the development of reliable assays for this and structurally similar compounds.

Due to the specific nature of this compound, publicly available data on its direct assay interference studies is limited. Therefore, this guide draws upon established principles of bioanalytical method validation and data from analogous compounds, such as other naphthalenecarboxylic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs), to provide a representative and practical framework.

Method Performance: A Head-to-Head Comparison

The choice of analytical technique is a critical decision that impacts sensitivity, selectivity, and susceptibility to interferences. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed methods for the quantification of aromatic carboxylic acids in biological matrices.

LC-MS/MS is often considered the "gold standard" for bioanalysis due to its superior sensitivity and selectivity, making it ideal for detecting trace levels of compounds in complex biological fluids.[1] In contrast, HPLC-UV offers a cost-effective and robust alternative, particularly suitable for samples with higher analyte concentrations.[2][3]

The following table summarizes key performance parameters for these two methods, based on data from studies on structurally related aromatic carboxylic acids and NSAIDs.

Performance ParameterHPLC-UVLC-MS/MSReferences
Limit of Detection (LOD) 0.04 - 1 µg/mL0.0005 - 10 ng/mL[1][2]
Limit of Quantification (LOQ) 0.1 - 2 µg/mL0.01 - 50 ng/mL[2][4]
Linearity (R²) >0.99≥0.995[2][4]
Recovery (%) 80 - 105%85 - 110%[1][4]
Precision (%RSD) < 15%< 10%[1][4]
Selectivity Moderate; potential for co-eluting interferencesHigh; mass-based detection minimizes interferences[5][6]

Analysis of Performance Data: The data clearly indicates that LC-MS/MS methods generally provide significantly lower limits of detection and quantification, which is crucial when analyzing samples with low concentrations of the target analyte. While both methods can achieve excellent linearity, the inherent selectivity of mass spectrometry in LC-MS/MS reduces the risk of interference from matrix components or metabolites, leading to more reliable and accurate results.[5]

Experimental Protocols for Interference Studies

A comprehensive interference study is essential to validate the selectivity of a bioanalytical method. The following protocols outline the key experiments required by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9]

Specificity and Selectivity Testing

Objective: To demonstrate that the analytical method can unequivocally measure the analyte of interest without interference from endogenous matrix components, metabolites, and other potentially co-administered compounds.

Methodology:

  • Matrix Blank Analysis:

    • Obtain at least six different lots of the relevant biological matrix (e.g., plasma, urine) from individual donors.

    • Process and analyze these blank samples using the developed analytical method.

    • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ). The response at the retention time of the internal standard (IS) should be less than 5% of the IS response.[10]

  • Metabolite and Related Compound Interference:

    • If available, prepare solutions of known metabolites and structurally similar compounds.

    • Spike these compounds into the biological matrix at their highest expected concentrations.

    • Analyze the spiked samples to assess for any interference with the analyte or internal standard.

    • Acceptance Criteria: Same as for matrix blank analysis.

  • Commonly Co-administered Drug Interference:

    • Identify drugs that are likely to be administered concomitantly with the therapeutic candidate.

    • Prepare solutions of these drugs and spike them into the biological matrix containing the analyte at the LLOQ and a high concentration.

    • Analyze the samples to ensure the accuracy and precision of the analyte measurement are not affected.

    • Acceptance Criteria: The accuracy should be within ±15% of the nominal concentration, and the precision should be ≤15% RSD.[9]

Matrix Effect Evaluation (for LC-MS/MS)

Objective: To assess the potential for ion suppression or enhancement caused by co-eluting matrix components that can affect the accuracy and precision of the assay.

Methodology:

  • Qualitative Assessment (Post-column Infusion):

    • Continuously infuse a solution of the analyte and internal standard into the mass spectrometer post-chromatographic column.

    • Inject an extracted blank matrix sample.

    • Monitor the signal intensity of the analyte and internal standard. A dip or rise in the signal at the expected retention time of the analyte indicates a matrix effect.

  • Quantitative Assessment:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard in a neat solution.

      • Set B: Extracted blank matrix spiked with the analyte and internal standard post-extraction.

      • Set C: Analyte and internal standard spiked into the biological matrix and then extracted.

    • Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate the recovery by comparing the peak areas of Set C to Set B.

    • Acceptance Criteria: The coefficient of variation (CV) of the matrix factor across the different lots of the biological matrix should be ≤15%.[10]

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential biological context, the following diagrams are provided.

Interference_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Run cluster_eval Data Evaluation BlankMatrix Obtain Blank Matrix (≥6 lots) LC_MS LC-MS/MS or HPLC-UV Analysis BlankMatrix->LC_MS SpikedSamples Prepare Spiked Samples (Metabolites, Co-meds) SpikedSamples->LC_MS DataAcq Data Acquisition LC_MS->DataAcq PeakIntegration Peak Integration & Quantification DataAcq->PeakIntegration Acceptance Compare against Acceptance Criteria PeakIntegration->Acceptance Report Generate Interference Report Acceptance->Report

Caption: Experimental workflow for an interference study.

Naphthalene derivatives have been investigated for their potential to inhibit various signaling pathways implicated in disease. One such pathway is the STAT3 signaling cascade, which is often constitutively active in cancer.[11][12]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus TargetGenes Target Gene Transcription Nucleus->TargetGenes promotes Inhibitor 8-Carbamoylnaphthalene- 1-carboxylic acid (Hypothetical Inhibitor) Inhibitor->STAT3_inactive prevents phosphorylation

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Conclusion

References

Evaluating the Cytotoxicity of 8-Carbamoylnaphthalene-1-carboxylic acid: A Comparative Guide for Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of a compound's cytotoxicity is a critical first step in preclinical research and drug development. This guide provides a framework for assessing the cytotoxic potential of 8-Carbamoylnaphthalene-1-carboxylic acid. Due to the limited publicly available cytotoxicity data for this specific compound, this guide presents a comparative analysis with structurally related naphthalenic acid derivatives. The provided experimental data on these alternatives will serve as a valuable benchmark for your own cell-based studies.

Comparative Cytotoxicity of Naphthalenic Acid Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various naphthalenic acid derivatives against a range of cancer cell lines. This data, gathered from multiple studies, can be used to contextualize the potential efficacy of this compound.

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
Naphthoquinones Compound 11 (a 1,4-naphthoquinone derivative)HuCCA-10.15[1]
A5490.31[1]
HepG20.46[1]
MOLT-30.06[1]
5,8-dihydroxy-1,4-naphthoquinoneHepG2Potent[2]
5-hydroxy-1,4-naphthoquinoneHepG2Moderate[2]
1,4-naphthoquinoneHepG2Less Potent[2]
Naphthalene Carboxamides N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamidesP388/ADRNon-toxic up to 80 µg/ml[3]
Naphthalene-Enamides Analog 5fHuh-72.62[4][5]
Analog 5gHuh-73.37[4][5]
Naphthalene–Sulfonamide Hybrids Compound 5aMCF742.13[6][7]
Compound 5bMCF740.08[6][7]
Compound 5eMCF743.13[6][7]
Compound 5iMCF741.6[6][7]
Naphthyridine Derivatives Compound 16HeLa0.7[8]
HL-600.1[8]
PC-35.1[8]

Experimental Protocols

To ensure reproducible and comparable results when evaluating the cytotoxicity of this compound, it is crucial to follow standardized protocols. Below are detailed methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 value.

Visualizing Experimental Workflow and Potential Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate experimental workflows and potential biological mechanisms.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare 8-Carbamoylnaphthalene- 1-carboxylic acid dilutions treatment Treat cells with compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation assay_choice Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay_choice readout Measure Absorbance assay_choice->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A typical workflow for evaluating the cytotoxicity of a test compound.

Some naphthalimide derivatives have been shown to exert their cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II. While the specific mechanism of this compound is unknown, a potential pathway to investigate could involve the induction of apoptosis.

apoptosis_pathway 8-Carbamoylnaphthalene-\n1-carboxylic acid 8-Carbamoylnaphthalene- 1-carboxylic acid Cellular Stress Cellular Stress 8-Carbamoylnaphthalene-\n1-carboxylic acid->Cellular Stress DNA Damage DNA Damage 8-Carbamoylnaphthalene-\n1-carboxylic acid->DNA Damage Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway DNA Damage->Mitochondrial Pathway Caspase-9 Caspase-9 Mitochondrial Pathway->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway.

References

Side-by-side comparison of naphthalene-based probes for bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-based fluorescent probes have emerged as powerful tools in bioimaging due to their excellent photophysical properties, including high quantum yields and photostability.[1] Their versatile structure allows for the design of probes that can selectively detect a wide range of analytes, from metal ions to enzymes, making them invaluable for studying cellular processes and for the development of new diagnostic and therapeutic agents. This guide provides a side-by-side comparison of the performance of various naphthalene-based probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of Naphthalene-Based Probes

The efficacy of a fluorescent probe is determined by several key performance indicators, including its photophysical properties and its sensitivity and selectivity towards the target analyte. The following tables summarize the quantitative data for a selection of naphthalene-based probes designed for the detection of metal ions, cyclooxygenase-2 (COX-2), and for monitoring viscosity.

Probes for Metal Ion Detection

Naphthalene-based probes for metal ion detection often employ a "turn-on" fluorescence mechanism, where the fluorescence is initially quenched and is enhanced upon binding to the target ion. This is frequently achieved through mechanisms like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[2]

Probe Name/IdentifierTarget IonExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Binding Constant (Ka)Reference
For Al³⁺ Detection
LAl³⁺370475105-1.0 x 10⁻⁷ M1.83 x 10⁵ M⁻¹[3]
Probe F6Al³⁺34343491-8.73 x 10⁻⁸ M1.598 x 10⁵ M⁻¹[4]
Unnamed Naphthalene derivativeAl³⁺-442--1.33 µM-[5]
For Zn²⁺ Detection
PLB3Zn²⁺~370~460~90-0.33 µM5.14 x 10⁷ M⁻¹[6]
2-Hydroxy-1-naphthaldehyde Schiff BaseZn²⁺------[7]
For pH Sensing
Mitochondrial-targeted probepH454650196--pKa = 8.85[8]

Note: A dash (-) indicates that the data was not available in the cited literature.

Probes for Cyclooxygenase-2 (COX-2) Bioimaging

Cyclooxygenase-2 is an important enzyme in inflammation and is overexpressed in many cancers, making it a key target for diagnostic imaging.[9] Naphthalene-based probes for COX-2 often utilize a "turn-on" mechanism based on PET, where the probe's fluorescence is quenched until it binds to the active site of the enzyme.[10][11]

Probe Name/IdentifierExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Key FeaturesReference
BTDAN-COX-2Two-photon~550---Two-photon probe for in situ real-time imaging[10][12]
Indomethacin Conjugates-----High binding affinity and selectivity for COX-2[9]

Note: A dash (-) indicates that the data was not available in the cited literature.

Signaling Pathways and Experimental Workflows

The functionality of many naphthalene-based probes is underpinned by specific signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for bioimaging.

Photoinduced Electron Transfer (PET) Mechanism for Metal Ion Detection

A common signaling pathway for "turn-on" fluorescent probes is the inhibition of Photoinduced Electron Transfer (PET). In the absence of the target analyte, the fluorescence of the naphthalene fluorophore is quenched by an electron transfer from a linked receptor. Upon binding of the analyte, this PET process is inhibited, leading to a significant increase in fluorescence.

PET_Mechanism cluster_off Fluorescence OFF State (No Analyte) cluster_on Fluorescence ON State (Analyte Bound) Probe_Off Naphthalene Probe (Fluorophore-Receptor) PET Photoinduced Electron Transfer Probe_Off->PET e⁻ transfer Probe_On Naphthalene Probe-Analyte Complex Probe_Off->Probe_On + Analyte Excitation_Off Excitation Light (hν) Excitation_Off->Probe_Off Quenching Fluorescence Quenching PET->Quenching No_PET PET Inhibited Probe_On->No_PET Excitation_On Excitation Light (hν) Excitation_On->Probe_On Fluorescence Fluorescence Emission (hν') No_PET->Fluorescence Analyte Analyte (e.g., Metal Ion) Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells on coverslips) Probe_Prep 2. Probe Preparation (Dissolve in DMSO, then dilute in media) Incubation 3. Probe Incubation (Add probe to cells and incubate) Probe_Prep->Incubation Washing 4. Washing (Remove excess probe) Incubation->Washing Imaging 5. Fluorescence Microscopy (Acquire images) Washing->Imaging Image_Analysis 6. Image Analysis (Quantify fluorescence intensity) Imaging->Image_Analysis Data_Interpretation 7. Data Interpretation (Correlate fluorescence with analyte concentration) Image_Analysis->Data_Interpretation

References

Safety Operating Guide

Proper Disposal of 8-Carbamoylnaphthalene-1-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The safe and environmentally responsible disposal of 8-Carbamoylnaphthalene-1-carboxylic acid is a critical aspect of laboratory safety and chemical management. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1]. The primary disposal route for this compound is through an approved hazardous waste disposal facility.

Hazard Profile and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. As a naphthalene derivative and a carboxylic acid, it should be handled with care. Appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure. This includes:

  • Safety glasses or goggles: To protect the eyes from splashes or dust.[2][3][4]

  • Chemical-resistant gloves: Inspect gloves before use and use proper removal techniques.[2][5][6]

  • Lab coat: To protect skin and clothing.

  • Respiratory protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[7]

All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.

1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste. This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof container. This includes unused or expired chemicals, contaminated gloves, pipette tips, and paper towels.[8]

    • This container should be clearly labeled for "Naphthalene Contaminated Waste" and may require a "CANCER HAZARD" warning, as is common for naphthalene derivatives.[8]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.

    • If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated solvents).

    • Do not mix this waste with incompatible materials.

3. Waste Container Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The accumulation start date.[1]

  • The name of the principal investigator and the laboratory location.

4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • This area must be at or near the point of generation.

  • The SAA should have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container tightly closed at all times, except when adding waste.

5. Arranging for Waste Pickup: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, respiratory protection (if dust is generated).[2][3][4][7][9]
Waste Container Type Leak-proof, compatible with the chemical and any solvents.[8]
Solid Waste Labeling "Hazardous Waste," "this compound," Hazard warnings, Accumulation start date, PI name and lab.[1]
Liquid Waste Labeling "Hazardous Waste," "this compound," Solvent name, Hazard warnings, Accumulation start date, PI name and lab.[1]
Disposal Method Collection by a licensed hazardous waste disposal service for incineration or other approved treatment.[6]
Prohibited Disposal Routes Do not dispose of down the drain or in regular trash.[1]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_storage_disposal Storage & Disposal start Start: Experiment using This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated waste_type Solid or Liquid Waste? waste_generated->waste_type solid_container Place in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container (Segregate by Solvent Type) waste_type->liquid_container Liquid saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa full Container Full or Max Time Reached? saa->full full->saa No ehs_pickup Arrange for EHS Hazardous Waste Pickup full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 8-Carbamoylnaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling 8-Carbamoylnaphthalene-1-carboxylic acid. The following procedures are based on best practices for handling similar aromatic carboxylic acids and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes, dust, and vapors that can cause serious eye irritation.
Skin Chemical-resistant gloves (Nitrile or Neoprene preferred), a lab coat or disposable gown, and closed-toe shoesPrevents skin contact which may cause irritation. Full body protection is crucial in case of spills.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes inhalation of dust or vapors.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this chemical.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood is functioning correctly.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[1]

  • Assemble all necessary equipment and reagents before handling the compound.[1]

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Handle the compound exclusively within a chemical fume hood to control exposure.[1]

  • Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.[1]

  • If making a solution, add the solid to the solvent slowly to prevent splashing.[1]

  • Keep containers tightly closed when not in use.[1]

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Properly remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures:

IncidentEmergency Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and absorb it with an inert material. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless it is known to be compatible.

  • Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Safety Relationships

The following diagrams illustrate the logical flow of operations for safely handling this compound and the relationship between hazards and protective measures.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Disposal Prep1 Area Inspection: - Clean & Uncluttered - Fume Hood Check - Safety Equipment Accessible Prep2 Assemble Materials: - Chemical - Equipment - Reagents Prep1->Prep2 Handling1 Don Personal Protective Equipment (PPE) Prep2->Handling1 Handling2 Work Inside Chemical Fume Hood Handling1->Handling2 Handling3 Handle Chemical: - Avoid Dust - Slow Mixing - Keep Containers Closed Handling2->Handling3 Post1 Decontaminate Work Area Handling3->Post1 Disp1 Collect Waste in Labeled Container Handling3->Disp1 Post2 Dispose of Contaminated PPE Post1->Post2 Post3 Personal Hygiene: Wash Hands & Skin Post2->Post3 Disp2 Segregate from Incompatible Waste Disp1->Disp2 Disp3 Dispose via Certified Company Disp2->Disp3

Caption: Step-by-step workflow for handling this compound.

SafetyRelationship cluster_hazards Potential Hazards cluster_ppe Protective Measures (PPE) cluster_actions Safe Handling Actions H1 Eye Irritation P1 Safety Goggles & Face Shield H1->P1 mitigates H2 Skin Irritation P2 Gloves & Lab Coat H2->P2 mitigates H3 Inhalation P3 Fume Hood or Respirator H3->P3 mitigates A3 Minimize Contact P1->A3 P2->A3 A2 Ensure Proper Ventilation P3->A2 A1 Avoid Dust Generation A1->H3 reduces

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.